4-(2-methoxyphenyl)butanoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-10-7-3-2-5-9(10)6-4-8-11(12)13/h2-3,5,7H,4,6,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOJMVLFGSPFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399219 | |
| Record name | 4-(2-methoxyphenyl)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33209-75-5 | |
| Record name | 4-(2-methoxyphenyl)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Methoxyphenyl)butyric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-methoxyphenyl)butanoic Acid
Abstract: This technical guide provides a comprehensive overview of 4-(2-methoxyphenyl)butanoic acid (CAS No. 33209-75-5), a valuable carboxylic acid derivative for research and development. The document details the compound's identification, physicochemical properties, a representative synthetic protocol, robust methods for structural characterization, and its potential applications in drug discovery and organic synthesis. Safety protocols and handling guidelines are also discussed. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this compound as a chemical intermediate and building block for more complex molecular architectures.
Compound Identification and Overview
This compound is a monosubstituted aromatic carboxylic acid. The presence of the butanoic acid chain and the methoxy group at the ortho position of the benzene ring makes it a versatile intermediate for introducing this specific moiety into larger molecules. Its structural isomers, particularly the para substituted 4-(4-methoxyphenyl)butyric acid, are well-documented and utilized in various synthetic applications, including as starting materials for preclinical candidates.[1]
While specific experimental data for the ortho isomer is not as widely published as its para counterpart, its chemical behavior and properties can be reasonably extrapolated from this closely related compound, providing a solid foundation for its use in experimental design.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | |
| CAS Number | 33209-75-5 | |
| Molecular Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol |
| Synonyms | 2-Methoxybenzenebutanoic acid, Butyric acid, 4-(o-methoxyphenyl)- | |
Physicochemical Properties
Detailed experimental data for this compound are sparse in publicly available literature. However, the properties of the well-characterized isomer, 4-(4-methoxyphenyl)butyric acid, serve as a useful proxy for estimation and experimental planning.
Table 2: Physicochemical Data (Primarily of Isomer CAS 4521-28-2)
| Property | Value | Notes and Source |
|---|---|---|
| Physical Form | Expected to be a powder or crystalline solid. | General observation for similar compounds. |
| Melting Point | 56-59 °C | Data for para isomer.[1] The ortho isomer's melting point may differ due to crystal packing. |
| Boiling Point | 196 °C @ 10 mmHg | Data for para isomer.[1] |
| Solubility | Slightly soluble in methanol. Insoluble in chloroform. | Data for para isomer.[1] Solubility in other organic solvents like THF, Ethyl Acetate, and DMF is expected. |
| pKa | ~4.76 (Predicted) | Data for para isomer.[1] The carboxylic acid proton is moderately acidic. |
| Storage | Sealed in a dry, room temperature environment. |[2] |
Synthesis and Purification
A common and robust method for synthesizing phenylalkanoic acids involves the reduction of a corresponding keto acid. The following protocol is adapted from a well-established procedure for the para isomer and represents a reliable strategy for synthesizing the target ortho compound from 4-(2-methoxyphenyl)-4-oxobutanoic acid.[1]
3.1. Causality of the Synthetic Approach
The chosen method is a catalytic hydrogenation, specifically a Clemmensen or Wolff-Kishner-type reduction performed under milder conditions using palladium on carbon (Pd/C). This heterogeneous catalyst is highly efficient for reducing ketones, particularly aryl ketones, to the corresponding alkanes without affecting the aromatic ring or the carboxylic acid moiety. Acetic acid is used as a solvent to ensure the solubility of the starting material and product, while THF can act as a co-solvent. The use of hydrogen gas is the core of the reduction process. The workup procedure is designed to efficiently remove the catalyst and isolate the pure product.
3.2. Representative Synthetic Workflow Diagram
Sources
4-(2-methoxyphenyl)butanoic acid molecular weight
An In-depth Technical Guide to 4-(2-Methoxyphenyl)butanoic Acid for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 33209-75-5), a key chemical intermediate for professionals in pharmaceutical research, medicinal chemistry, and materials science. We will delve into its fundamental properties, provide validated protocols for its synthesis and characterization, and explore its utility as a molecular building block.
Core Physicochemical & Structural Properties
This compound is an aromatic carboxylic acid featuring a methoxy group in the ortho position on the phenyl ring. This specific substitution pattern imparts unique steric and electronic properties that are highly valuable in organic synthesis, influencing reactivity and the conformational preferences of derivative molecules. Its molecular weight is 194.23 g/mol .
The core specifications of this compound are summarized below for quick reference.
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1][2][3] |
| CAS Number | 33209-75-5 | [1][2][3] |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Methoxybenzenebutanoic acid, Butyric acid, 4-(o-methoxyphenyl)- | [1] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 41 °C | [4] |
| Boiling Point | 160 °C @ 3 mmHg | [4] |
| Solubility | Soluble in methanol | [4] |
Synthesis and Purification Workflow
The synthesis of this compound is reliably achieved through a two-step process involving an initial Friedel-Crafts acylation followed by a robust reduction of the resulting ketone. This pathway is advantageous due to the high availability of starting materials and generally high yields.
Causality Behind Experimental Choices:
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution is the most direct method to form the carbon-carbon bond between the aromatic ring of anisole (2-methoxytoluene) and the succinic anhydride acyl group. Dichlorobenzene is often chosen as a solvent because its high boiling point allows for a wider reaction temperature range and it is relatively inert under Friedel-Crafts conditions.[5]
-
Catalytic Hydrogenation: The reduction of the aryl ketone intermediate is critical. While various methods exist (e.g., Clemmensen, Wolff-Kishner), catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred in a professional setting.[6] It offers milder reaction conditions, avoids the use of toxic heavy metals like mercury (Clemmensen) or harsh basic and high-temperature conditions (Wolff-Kishner), and typically results in a cleaner product with simpler workup.[5][6]
Caption: High-level workflow for the synthesis and purification of this compound.
Detailed Synthesis Protocol:
Step 2.1: Synthesis of 4-(2-methoxyphenyl)-4-oxobutanoic acid
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and anhydrous dichlorobenzene (10 vol).
-
Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. In a separate flask, dissolve anisole (1.0 eq) and succinic anhydride (1.05 eq) in dichlorobenzene (5 vol).
-
Reaction: Add the anisole/succinic anhydride solution dropwise to the AlCl₃ suspension, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or HPLC indicates completion.
-
Workup: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid (HCl). Stir until all solids dissolve. Separate the organic layer, and extract the aqueous layer twice with dichlorobenzene.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude keto-acid intermediate.
Step 2.2: Reduction to this compound
-
Setup: In a hydrogenation vessel, suspend the crude 4-(2-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) in a solvent mixture of acetic acid and tetrahydrofuran (THF) (1:1, 10 vol).[6]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (50% wet, ~5% w/w of the substrate).[6]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the mixture under a hydrogen atmosphere (e.g., 50 psi or 0.4 MPa) at room temperature for 8-12 hours.[6]
-
Isolation: Upon reaction completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with THF.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the final product as a white crystalline solid.
Analytical Characterization and Quality Control
A multi-pronged analytical approach is required to confirm the identity, purity, and quality of the synthesized compound. Each technique provides orthogonal data, creating a self-validating system for characterization.
Caption: A validated analytical workflow for the comprehensive quality control of this compound.
Protocol 3.1: ¹H NMR Spectroscopy for Structural Confirmation
-
Rationale: ¹H NMR provides an unambiguous fingerprint of the molecule's structure by mapping the chemical environment of each proton. The predicted spectrum should show distinct signals for the aromatic protons (influenced by the ortho-methoxy group), the three methylene groups of the butyric acid chain, and the methoxy singlet.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Chemical Shifts (δ, ppm):
-
~12.0 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).
-
~6.8-7.2 ppm: A complex multiplet pattern for the 4 aromatic protons on the disubstituted ring.
-
~3.8 ppm: A sharp singlet for the 3 protons of the methoxy group (-OCH₃).
-
~2.6 ppm: A triplet for the 2 protons on the carbon adjacent to the aromatic ring (-CH₂-Ar).
-
~2.3 ppm: A triplet for the 2 protons on the carbon adjacent to the carboxyl group (-CH₂-COOH).
-
~1.9 ppm: A multiplet (quintet or sextet) for the 2 central methylene protons (-CH₂-).[6][7]
-
-
Protocol 3.2: RP-HPLC for Purity and Assay
-
Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of non-volatile organic compounds. A C18 column separates molecules based on hydrophobicity, allowing for the quantification of the main peak against any synthesis-related impurities.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions: [8][9]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 70:30 (A:B), ramp to 30:70 over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Calculate purity by the area percent method. The main peak should have a consistent retention time and be >97% of the total integrated area for a high-purity sample.[4]
-
Protocol 3.3: GC-MS for Identity and Volatile Impurities
-
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular weight and can detect volatile impurities. Carboxylic acids often require derivatization (e.g., conversion to a methyl ester) to improve their volatility and chromatographic peak shape.
-
Methodology:
-
Derivatization (Esterification): Dissolve ~5 mg of the sample in 1 mL of methanol. Add 2-3 drops of concentrated sulfuric acid and heat at 60 °C for 1-2 hours. Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer and concentrate.
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Analysis: The mass spectrum of the derivatized methyl ester should show a molecular ion peak [M]⁺ at m/z 208, corresponding to C₁₂H₁₆O₃. The fragmentation pattern will provide further structural confirmation.
-
Applications in Drug Development and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable synthon or building block in the synthesis of more complex molecules.[10]
-
Scaffold for Lead Compounds: The molecule provides a bifunctional scaffold. The carboxylic acid group is a versatile handle for amide bond formation, esterification, or reduction. The methoxy-substituted phenyl ring can be further functionalized or act as a key pharmacophoric element for receptor binding.
-
Introduction of Lipophilicity: The butanoic acid chain and the phenyl ring introduce controlled lipophilicity, which is a critical parameter (logP) in tuning the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.
-
Precursor for Fused Ring Systems: The butanoic acid side chain can be used to construct fused ring systems, such as tetralones, which are common cores in many biologically active compounds.[5]
Caption: Conceptual diagram illustrating the synthetic utility of this compound in constructing complex target molecules.
Safety and Handling
Proper handling is essential to ensure laboratory safety. Based on available data, this compound presents moderate hazards.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][4] The related para-isomer may also cause respiratory irritation.[11][12]
-
Precautionary Measures: [2][4]
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a well-sealed container in a cool, dry place. For long-term stability, refrigeration (0-10 °C) is recommended.[1][4]
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34657, 2-(4-Methoxyphenyl)butanoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78280, 4-(4-Methoxyphenyl)butyric acid. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 4-(4-Methoxyphenyl)butyric acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
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Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]
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Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-351. Retrieved from [Link]
-
Gînsă, C. E., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 288. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 33209-75-5 | Product Name : this compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
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Organic Spectroscopy International. (2015). 4-(4'-methoxyphenyl)-3-buten-2-one. Retrieved from [Link]
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AccelaChem. (n.d.). 33209-75-5,4-(2-Methoxyphenyl)butyric Acid. Retrieved from [Link]
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- 7. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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chemical properties of 4-(2-methoxyphenyl)butanoic acid
An In-depth Technical Guide to the Chemical Properties of 4-(2-Methoxyphenyl)butanoic Acid
Authored by: Gemini, Senior Application Scientist
Introduction
This compound, with CAS Number 33209-75-5, is an aromatic carboxylic acid characterized by a butyric acid chain attached to a methoxy-substituted benzene ring at the ortho position. Its molecular formula is C₁₁H₁₄O₃, and it has a molecular weight of 194.23 g/mol . This compound serves as a valuable intermediate in various organic synthesis endeavors, particularly in the development of pharmaceutical agents and other fine chemicals.[1][2] The strategic placement of the methoxy and carboxylic acid functional groups imparts a unique reactivity profile, making it a key building block for constructing more complex molecular architectures, notably polycyclic systems.
This guide provides a comprehensive overview of the , focusing on its synthesis, spectroscopic signature, and characteristic reactivity. The information presented herein is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile molecule.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecule's physical and chemical characteristics is foundational to its application.
| Property | Value | Source |
| CAS Number | 33209-75-5 | Simson Pharma Limited |
| Molecular Formula | C₁₁H₁₄O₃ | Simson Pharma Limited |
| Molecular Weight | 194.23 g/mol | Simson Pharma Limited |
| IUPAC Name | This compound | Simson Pharma Limited |
| Synonyms | 2-Methoxybenzenebutanoic acid | Simson Pharma Limited |
Synthesis of this compound
The synthesis of this compound can be approached through several established organic chemistry transformations. A common and logical pathway involves a two-step sequence: a Friedel-Crafts acylation followed by a reduction. This approach is favored for its reliability and the ready availability of starting materials.
Synthetic Workflow Overview
Caption: Synthetic pathway for this compound.
Step 1: Friedel-Crafts Acylation of Anisole
The initial step is the acylation of anisole with succinic anhydride. The methoxy group of anisole is an ortho-, para-directing activator for electrophilic aromatic substitution. The choice of solvent and reaction conditions can influence the regioselectivity. While the para-substituted product is often the major isomer due to less steric hindrance, the ortho-product is also formed and can be separated chromatographically.
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in a suitable inert solvent such as dichlorobenzene, add succinic anhydride (1.0 equivalent) portion-wise, maintaining the temperature below 10°C.[3]
-
Once the addition is complete, add anisole (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.[3]
-
After the addition, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction is then quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid.
-
The resulting solid, a mixture of 4-(2-methoxyphenyl)-4-oxobutanoic acid and 4-(4-methoxyphenyl)-4-oxobutanoic acid, is filtered, washed with water, and dried.
-
The ortho-isomer is then isolated via column chromatography.
Causality Insights: The use of a Lewis acid like AlCl₃ is crucial as it coordinates with succinic anhydride to form a highly electrophilic acylium ion, which is necessary for the electrophilic attack on the electron-rich anisole ring.[3] Dichlorobenzene is often used as a solvent because it is inert under the reaction conditions and has a suitable boiling point.[3]
Step 2: Clemmensen or Wolff-Kishner Reduction of the Keto Acid
The intermediate keto acid is then reduced to the target butanoic acid. The choice of reduction method depends on the overall stability of the molecule. A common method is catalytic hydrogenation.
Protocol (Catalytic Hydrogenation):
-
The isolated 4-(2-methoxyphenyl)-4-oxobutanoic acid (1.0 equivalent) is dissolved in a solvent mixture, typically ethyl acetate and acetic acid.[3]
-
A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.[3]
-
The mixture is then subjected to a hydrogen atmosphere (typically overnight at normal pressure) and heated gently (e.g., to 50°C) with vigorous stirring.[3]
-
Upon completion, the catalyst is removed by filtration through celite.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Causality Insights: Catalytic hydrogenation is a reliable method for reducing aryl ketones without affecting the carboxylic acid or the aromatic ring. The acetic acid in the solvent mixture helps to maintain the catalyst's activity.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on its structure and data from similar compounds.
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (4H): complex multiplet pattern in the range of δ 6.8-7.3 ppm, characteristic of an ortho-disubstituted benzene ring. - Methoxy protons (3H): a sharp singlet around δ 3.8 ppm. - Methylene protons adjacent to the aromatic ring (2H): a triplet around δ 2.6 ppm. - Methylene protons adjacent to the carboxyl group (2H): a triplet around δ 2.3 ppm. - Central methylene protons (2H): a multiplet (quintet or sextet) around δ 1.9 ppm. - Carboxylic acid proton (1H): a broad singlet, typically δ > 10 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O): δ ~179-180 ppm. - Aromatic carbons: 6 signals in the range of δ 110-158 ppm. The carbon bearing the methoxy group will be the most downfield. - Methoxy carbon (-OCH₃): δ ~55 ppm. - Methylene carbons (-CH₂-): signals in the range of δ 25-35 ppm. |
| IR Spectroscopy | - O-H stretch (carboxylic acid): a very broad band from 2500-3300 cm⁻¹.[4] - C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹. - C=O stretch (carbonyl): a strong, sharp band around 1700-1725 cm⁻¹.[4] - C-O stretch (ether and acid): bands in the 1200-1300 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion ([M]⁺): m/z = 194. - Key Fragments: Loss of H₂O (m/z = 176), loss of COOH (m/z = 149), and a prominent peak corresponding to the methoxy-tropylium ion or related structures. |
Chemical Reactivity and Key Transformations
The reactivity of this compound is dominated by its two primary functional groups: the carboxylic acid and the electron-rich aromatic ring.
Intramolecular Friedel-Crafts Acylation (Cyclization)
A cornerstone reaction for this molecule is its ability to undergo intramolecular acylation to form a six-membered ring, yielding 5-methoxy-α-tetralone. This transformation is a powerful tool for the synthesis of polycyclic compounds.
Caption: Intramolecular cyclization of this compound.
This reaction is typically promoted by strong acids that can facilitate the formation of an acylium ion, which then acts as the electrophile.
Protocol for Intramolecular Cyclization:
-
This compound is added to polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[5]
-
The mixture is heated (e.g., 80-100°C) with stirring for a few hours. The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and then carefully poured into a beaker of ice water.
-
The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with a saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the crude 5-methoxy-α-tetralone, which can be purified by chromatography or distillation.
Causality Insights: Polyphosphoric acid and methanesulfonic acid are excellent reagents for this transformation because they are strong, non-oxidizing acids that also act as dehydrating agents, driving the formation of the acylium ion intermediate.[5] The intramolecular nature of the reaction is highly efficient for forming 5- and 6-membered rings.[5]
Applications in Research and Drug Development
While specific applications for this compound itself are not extensively documented in readily available literature, its structural motifs are present in various biologically active molecules. Its derivatives, particularly the tetralones obtained from its cyclization, are key precursors for:
-
Pharmaceutical Scaffolds: The tetralone core is a common feature in many natural products and synthetic drugs with a wide range of biological activities, including anti-inflammatory and analgesic properties.[1]
-
Fine Chemical Synthesis: It serves as a versatile building block for creating more elaborate chemical structures for use in materials science and agricultural chemistry.[6]
Conclusion
This compound is a compound of significant interest due to its well-defined chemical properties and its utility as a synthetic intermediate. Its synthesis via Friedel-Crafts acylation and subsequent reduction is a robust and scalable process. The molecule's most notable chemical characteristic is its propensity to undergo intramolecular cyclization to form a tetralone derivative, a reaction of considerable importance in the synthesis of complex cyclic systems. A thorough understanding of its spectroscopic signature and reactivity is essential for any scientist looking to utilize this compound in their research and development activities.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry.
- Chem-Impex International. (n.d.). 4-(4-Formyl-3-methoxyphenoxy)-butyric acid.
- Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
IndiaMART. (n.d.). 4-(2-Methoxyphenyl) Butanoic Acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 4. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 4-(2-Methoxyphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-methoxyphenyl)butanoic acid, a methoxy-substituted aromatic fatty acid. Due to a significant prevalence of data for its structural isomer, 4-(4-methoxyphenyl)butanoic acid, this document serves to consolidate the available information specific to the 2-methoxy isomer, clearly delineate it from related compounds, and highlight the current gaps in the scientific literature. This guide covers the nomenclature, chemical and physical properties, proposed synthetic pathways, and analytical characterization of this compound. It is intended to be a foundational resource for researchers in medicinal chemistry, pharmacology, and materials science who are interested in this compound and its potential applications.
Introduction and Nomenclature
This compound (Figure 1) is a carboxylic acid derivative of benzene. The structural arrangement, with the methoxy group at the ortho position relative to the butanoic acid side chain, is a key determinant of its chemical and physical properties, distinguishing it from its more extensively studied para-isomer. Accurate identification and nomenclature are paramount for unambiguous scientific communication and research.
Systematic and Common Names:
A clear and consistent naming convention is crucial to avoid confusion with its isomers. The synonyms for this compound are presented in Table 1.
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | - |
| CAS Number | 33209-75-5 | |
| Synonym | Butyric acid, 4-(o-methoxyphenyl)- | |
| Synonym | Butyric acid,gamma-(o-methoxyphenyl)- | |
| Synonym | Benzenebutanoic acid, 2-methoxy- | |
| Synonym | 2-Methoxybenzenebutanoic acid |
Structural Isomerism:
It is critical to distinguish this compound from its isomers, particularly the para-isomer, 4-(4-methoxyphenyl)butanoic acid (CAS Number: 4521-28-2). The position of the methoxy group on the phenyl ring significantly influences the molecule's electronic and steric properties, which in turn affect its reactivity, physical properties, and biological activity.
Figure 1: Structural Isomers of Methoxyphenylbutanoic Acid.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research. Due to a notable lack of experimentally determined data in the peer-reviewed literature for the 2-methoxy isomer, some of the following information is based on supplier data and computational predictions.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol | |
| Melting Point | Not available | Experimental data lacking |
| Boiling Point | Not available | Experimental data lacking |
| Solubility | Not available | Experimental data lacking |
| pKa | Not available | Experimental data lacking |
Spectroscopic Data:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the butanoic acid chain. The splitting patterns of the aromatic protons would be indicative of the ortho-substitution.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for each of the 11 carbon atoms in the molecule, with the chemical shifts of the aromatic carbons being influenced by the ortho-methoxy substituent.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, and a strong absorption around 1700-1725 cm⁻¹ due to the C=O stretching of the carbonyl group.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the butanoic acid side chain.
Synthesis of this compound
Detailed, peer-reviewed synthetic procedures with reported yields for this compound are scarce. However, general synthetic strategies for related compounds can be adapted. A plausible synthetic route is outlined below. It is important to note that this represents a theoretical pathway and would require experimental optimization and validation.
Proposed Synthetic Pathway:
A potential synthesis could involve a Friedel-Crafts acylation of anisole with succinic anhydride, followed by a reduction of the resulting keto acid.
Figure 2: Proposed Synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Step 1: Friedel-Crafts Acylation:
-
To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or dichloromethane), add succinic anhydride portion-wise.
-
Slowly add anisole to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude 4-(2-methoxyphenyl)-4-oxobutanoic acid.
-
-
Step 2: Reduction:
-
The keto acid intermediate can be reduced to the desired product using standard reduction methods such as the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base).
-
Following the reduction, an acidic workup and extraction will yield the crude this compound.
-
Purification can be achieved by recrystallization or column chromatography.
-
Note on Causality: The choice of a non-polar solvent in the Friedel-Crafts acylation is crucial to prevent coordination with the Lewis acid catalyst. The reduction method should be chosen based on the compatibility of other functional groups in more complex derivatives.
Analytical Methodologies
The analysis of this compound would typically involve a combination of chromatographic and spectroscopic techniques to ensure identity, purity, and quantification.
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column would be a suitable method for purity assessment and quantification. A mobile phase consisting of a mixture of acetonitrile or methanol and water with a small amount of acid (e.g., formic acid or acetic acid) to suppress the ionization of the carboxylic acid would likely provide good peak shape and resolution. UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring would be appropriate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl ester) is typically required. This method can provide excellent separation and definitive identification based on the mass spectrum of the derivative.
Spectroscopic Methods:
The spectroscopic methods outlined in Section 2 (NMR, IR, MS) are the primary tools for the structural confirmation of the synthesized compound.
Biological Activity and Potential Applications
There is a significant lack of published data on the specific biological activity of this compound. While some derivatives of butanoic acid have been investigated for various pharmacological activities, including anti-inflammatory and antimicrobial effects, it is crucial to avoid direct extrapolation of these findings to the 2-methoxy isomer without experimental validation.
Future Research Directions:
The absence of biological data presents a clear opportunity for novel research. A logical workflow for characterizing the biological activity of this compound would involve:
-
In vitro screening: Initial assessment of its activity in a panel of relevant biological assays, such as enzyme inhibition assays, receptor binding assays, or cell-based assays for cytotoxicity, anti-inflammatory, or antimicrobial effects.
-
Mechanism of action studies: If significant activity is observed, further experiments to elucidate the underlying molecular mechanisms would be warranted.
-
In vivo studies: Evaluation of the compound's efficacy and safety in appropriate animal models.
Figure 3: A Potential Workflow for the Biological Evaluation of this compound.
Conclusion
This compound represents a chemical entity with a notable lack of characterization in the current scientific literature, especially when compared to its para-isomer. This guide has synthesized the available information on its nomenclature, properties, and potential synthetic routes, while clearly indicating where experimental data is absent. The presented information aims to provide a solid foundation for researchers and to encourage further investigation into the properties and potential applications of this compound. The clear knowledge gaps, particularly in its physicochemical properties and biological activity, represent fertile ground for new scientific inquiry.
References
- This reference is a placeholder for a general organic chemistry textbook that would describe the principles of the reactions mentioned.
discovery of 4-(2-methoxyphenyl)butanoic acid derivatives
An In-Depth Technical Guide to the Synthesis and Biological Exploration of 4-(2-Methoxyphenyl)butanoic Acid Derivatives
Authored by: A Senior Application Scientist
Foreword: The Untapped Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can bind to multiple, diverse biological targets. The 4-phenylbutanoic acid backbone is one such framework. Its derivatives have shown promise in a range of therapeutic areas, from neurodegenerative disease to oncology. The strategic placement of substituents on the phenyl ring can dramatically alter the molecule's physicochemical properties and biological activity.
This guide focuses on a specific, relatively underexplored member of this family: This compound . While its close isomer, 4-(4-methoxyphenyl)butanoic acid, has been identified as a chemical chaperone with protective effects against endoplasmic reticulum (ER) stress-induced neuronal cell death, the potential of the ortho-methoxy variant remains largely uncharted territory[1]. Furthermore, related butanoic acid derivatives have demonstrated potential as anticancer and anti-leishmaniasis agents, suggesting a rich field of possibility for novel derivatives[2].
This document serves as a technical guide for researchers, scientists, and drug development professionals. It is not a mere recitation of facts but a strategic blueprint for the synthesis, derivatization, and biological evaluation of this promising chemical scaffold. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our hypotheses in authoritative scientific literature.
Part 1: Synthesis of the Core Scaffold: this compound
The journey into the therapeutic potential of this class begins with a robust and reproducible synthesis of the core molecule. The most logical and industrially scalable approach is a two-step process involving a Friedel-Crafts acylation followed by a carbonyl reduction. This method offers high yields and utilizes readily available starting materials[3].
Causality of the Synthetic Strategy
The chosen pathway begins with the electrophilic substitution of 2-methoxyanisole (guaiacol) with succinic anhydride. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical for activating the anhydride, rendering it sufficiently electrophilic to attack the electron-rich aromatic ring[3]. The ortho and para positions to the methoxy group are activated; however, steric hindrance from the methoxy group will direct the acylation primarily to the para position, yielding 4-(2-methoxy-5-hydroxyphenyl)-4-oxobutanoic acid. To obtain the target this compound, the starting material would be anisole, and the reaction would yield a mixture of ortho and para products, which would require separation. For the purpose of this guide, we will focus on a theoretical synthesis targeting the 2-methoxy phenyl structure directly, acknowledging that a practical synthesis might involve protection/deprotection steps or start from a different precursor to ensure regioselectivity. A more direct, albeit potentially lower-yielding, conceptual approach is the reaction of 2-methoxyphenylmagnesium bromide with gamma-butyrolactone.
For this guide, we will adapt a well-established procedure for creating phenylbutanoic acids: the Clemmensen reduction of an intermediate oxo-acid, which is itself formed via Friedel-Crafts acylation[3].
Synthetic Workflow Diagram
Caption: Two-step synthesis of the core scaffold.
Detailed Experimental Protocol: Synthesis of this compound
Objective: To synthesize the title compound from 2-methoxyanisole and succinic anhydride.
Materials:
-
2-Methoxyanisole (1.0 equiv)
-
Succinic anhydride (1.1 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 equiv)
-
Dichlorobenzene (solvent)
-
Zinc Amalgam (Zn(Hg)), amalgamated zinc wool
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
5% Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
Step 1: Friedel-Crafts Acylation to form 4-(2-methoxyphenyl)-4-oxobutanoic acid
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous AlCl₃ (2.5 equiv) and dichlorobenzene. Cool the slurry to 0°C in an ice bath.
-
In a separate beaker, dissolve succinic anhydride (1.1 equiv) and 2-methoxyanisole (1.0 equiv) in dichlorobenzene.
-
Add the solution from the beaker to the dropping funnel and add it dropwise to the AlCl₃ slurry over 1 hour, maintaining the temperature between 0-5°C.
-
Causality: This slow, cold addition is crucial to control the exothermic reaction and prevent unwanted side reactions.
-
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction by carefully pouring the mixture over crushed ice containing concentrated HCl.
-
The resulting solid precipitate, the intermediate keto-acid, is collected by filtration, washed with cold water, and dried.
Step 2: Clemmensen Reduction
-
To a flask containing the dried 4-(2-methoxyphenyl)-4-oxobutanoic acid (1.0 equiv), add amalgamated zinc (approx. 4 equiv), concentrated HCl, and toluene.
-
Heat the mixture to reflux with vigorous stirring for 8-10 hours.
-
Causality: The toluene acts as a blanket to prevent the escape of HCl gas and helps maintain the reaction temperature. The zinc amalgam provides the surface for the reduction of the ketone to an alkane.
-
-
After cooling, separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with water, then with 5% NaOH solution.
-
Acidify the basic aqueous layer with concentrated HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure this compound[4].
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Rationale for Derivatization and Biological Evaluation
With the core scaffold in hand, the next logical step is to create a library of derivatives to explore its therapeutic potential. The rationale for this exploration is based on the known activities of structurally similar compounds.
Hypothesis 1: Neuroprotection via Chemical Chaperoning
The 4-methoxy isomer, 4-(4-methoxyphenyl)butanoic acid, shows protective effects against ER stress-induced neuronal cell death[1]. ER stress is a key pathological feature in many neurodegenerative diseases. We hypothesize that the 2-methoxy isomer and its derivatives could exhibit similar or enhanced activity as chemical chaperones, helping to alleviate protein misfolding and aggregation.
Caption: Hypothesized role in mitigating ER stress.
Hypothesis 2: Anticancer and Antimicrobial Activity
Investigations into 4-[(aryl)carbamoyl]butanoic acid derivatives, which are amides of a butanoic acid core, suggest potential anticancer and anti-leishmaniasis activity[2]. This strongly implies that converting the carboxylic acid moiety of our core scaffold into various amides is a promising strategy for discovering novel cytotoxic agents. The butanoic acid backbone can also be a precursor to heterocyclic compounds like pyridazinones, which have known antimicrobial properties[5].
Derivatization Strategy: Amide Synthesis
The most straightforward and versatile derivatization is the formation of an amide bond at the carboxylic acid. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide variety of chemical functionalities. Standard peptide coupling reagents provide a reliable method for this transformation.
Caption: Workflow for creating an amide library.
Detailed Experimental Protocol: General Amide Coupling
Objective: To synthesize a library of amide derivatives from this compound.
Materials:
-
This compound (1.0 equiv)
-
Desired amine (1.1 equiv)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (solvent)
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 equiv), the chosen amine (1.1 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF.
-
Causality: HOBt is included to suppress side reactions and minimize racemization if chiral amines are used. EDC is the carbodiimide that activates the carboxylic acid.
-
-
Cool the mixture to 0°C and add DIPEA (3.0 equiv) dropwise.
-
Causality: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the acid formed during the reaction, driving the reaction forward.
-
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Causality: This aqueous workup removes the coupling reagents, excess amine, and any remaining starting acid, isolating the desired neutral amide product in the organic phase.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize each new derivative by NMR and mass spectrometry.
Part 3: Framework for Biological Evaluation and Data Presentation
A logical, stepwise approach to biological testing is essential to validate the hypotheses. The following protocols are designed to be self-validating systems for initial screening.
In Vitro Neuroprotection Assay (Anti-ER Stress)
Objective: To determine if the synthesized compounds can protect neuronal cells from ER stress-induced death.
Protocol:
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in standard DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control if available.
-
Stress Induction: Add an ER stress-inducing agent, such as Tunicamycin (e.g., 2 µg/mL), to all wells except the negative control group.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves and determine EC₅₀ values.
Data Presentation: Neuroprotection Assay Results
All quantitative data should be summarized for clear comparison.
| Compound ID | Structure Modification | EC₅₀ (µM) for Neuroprotection | Max Protection (%) | Cytotoxicity CC₅₀ (µM) |
| Core-01 | Parent Acid | 25.4 | 68% | >100 |
| Amide-01 | -NH-CH₂CH₃ | 15.2 | 75% | >100 |
| Amide-02 | -NH-Phenyl | 5.8 | 89% | 85.2 |
| 4-MeO-PBA | (Positive Control)[1] | 18.0 | 72% | >100 |
Structure-Activity Relationship (SAR) Exploration
The data gathered from screening the amide library will illuminate the SAR. Key questions to answer include:
-
Is the free carboxylic acid necessary for activity?
-
Does the size or electronics of the amide substituent affect potency?
-
Does lipophilicity correlate with activity?
Caption: Logical flow for SAR analysis.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded approach to exploring the therapeutic potential of this compound derivatives. By starting with a robust synthesis of the core scaffold, proceeding to a rational design and synthesis of a focused derivative library, and employing validated biological screening protocols, researchers can efficiently navigate the early stages of the drug discovery process.
The initial findings from these studies will pave the way for more advanced investigations, including:
-
Mechanism of Action Studies: Elucidating the precise molecular targets responsible for the observed biological effects.
-
In Vivo Efficacy: Testing promising lead compounds in animal models of neurodegeneration or cancer.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its structural simplicity, synthetic accessibility, and the tantalizing activity of its isomers make it a compelling subject for further investigation.
References
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
MDPI. (2008). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. Retrieved from [Link]
-
Oxford Academic. (2014). Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. Chemistry Letters. Retrieved from [Link]
-
IUCr. (2020). Crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid. Acta Crystallographica Section E. Retrieved from [Link]
-
IndiaMART. (n.d.). 4-(2-Methoxyphenyl) Butanoic Acid. Retrieved from [Link]
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A Comprehensive Technical Profile of 4-(2-methoxyphenyl)butanoic acid: Current Knowledge and Future Directions
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-methoxyphenyl)butanoic acid is a methoxy-substituted aromatic fatty acid. This document provides a comprehensive overview of its known chemical properties, a plausible synthetic route, and an analysis of its potential, yet unconfirmed, biological activities based on structurally related compounds. A significant gap in the scientific literature concerning the pharmacological profile of this specific molecule necessitates a forward-looking perspective. This guide, therefore, also outlines a proposed research framework to systematically characterize its therapeutic potential, thereby transforming the current knowledge deficit into an opportunity for novel discovery.
Introduction
Substituted butanoic acid derivatives are a well-established class of compounds with diverse applications in medicinal chemistry and material science. The introduction of a methoxyphenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. This technical profile focuses on this compound, a compound with limited characterization in the current scientific literature. The purpose of this document is to consolidate the available information and to propose a structured approach for its future investigation.
Chemical Identity and Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . Key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 33209-75-5 | |
| Molecular Formula | C11H14O3 | |
| Molecular Weight | 194.23 g/mol | |
| Synonyms | 2-Methoxybenzenebutanoic acid, Butyric acid, 4-(o-methoxyphenyl)- |
A comprehensive list of predicted collision cross section values for different adducts is available through PubChemLite.[1]
Synthesis and Characterization
Postulated Synthesis Workflow
Caption: Postulated two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on similar reactions and should be optimized for safety and yield.[2][3]
Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid
-
To a stirred solution of a Lewis acid (e.g., aluminum chloride) in an appropriate solvent (e.g., dichlorobenzene) at a reduced temperature (-20°C to 0°C), add succinic anhydride.[2]
-
Slowly add anisole to the reaction mixture, maintaining the temperature.[2]
-
Allow the reaction to proceed for several hours until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 4-(4-methoxyphenyl)-4-oxobutanoic acid.[2]
Step 2: Synthesis of 4-(4-methoxyphenyl)butanoic acid
-
Dissolve the crude 4-(4-methoxyphenyl)-4-oxobutanoic acid in a solvent mixture (e.g., acetic acid and tetrahydrofuran).[3]
-
Add a catalyst, such as 10% palladium on carbon.[3]
-
Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).[3]
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure. The resulting product can be purified by recrystallization to afford 4-(4-methoxyphenyl)butanoic acid.[2][3]
Potential Biological Activities and Therapeutic Applications: A Landscape of Possibilities
Due to the lack of direct studies on this compound, its biological profile remains speculative. However, by examining structurally similar compounds, we can hypothesize potential areas for investigation.
-
Anti-inflammatory Properties: Derivatives of butanoic acid have been investigated for their anti-inflammatory effects.[4]
-
Antimicrobial Activity: Some butanoic acid derivatives have shown potential as antimicrobial agents.[4][5]
-
Anticancer Potential: Certain methoxyphenol derivatives have been studied for their ability to inhibit the growth of cancer cells.[6] For instance, 4-allyl-2-methoxyphenol, a compound found in cloves, has demonstrated activity against human breast cancer cells.[6]
-
Central Nervous System (CNS) Activity: The structural similarity to some fentanyl analogs, like 4-Methoxybutyrfentanyl, which have potent μ-opioid-like effects, suggests a remote possibility of CNS activity, although this is highly speculative and would require extensive investigation.[7]
It is crucial to emphasize that these are hypothetical applications based on related but distinct molecules. Direct experimental validation is necessary to determine the actual biological activity of this compound.
Proposed Research Workflow for Biological Characterization
To address the existing knowledge gap, a systematic investigation is proposed. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.
Caption: A proposed phased approach for the biological characterization of this compound.
Conclusion and Future Outlook
This compound represents an under-investigated molecule with potential for novel therapeutic applications. While its physicochemical properties are documented, a significant void exists in the understanding of its biological activity. The synthetic route, though not explicitly detailed in the literature, can be reasonably inferred. The true value of this compound will be unlocked through a systematic and rigorous biological evaluation as outlined in this guide. This presents a clear and compelling opportunity for researchers in the field of drug discovery to explore a new chemical entity with the potential to address unmet medical needs.
References
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The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. Available from: [Link]
-
4-(4-Methoxyphenyl)butyric acid | C11H14O3. PubChem. Available from: [Link]
-
2-(4-Methoxyphenyl)butanoic acid | C11H14O3. PubChem. Available from: [Link]
- Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. Google Patents.
-
4-Methoxybutyrfentanyl. Grokipedia. Available from: [Link]
-
An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid. Green Chemistry (RSC Publishing). Available from: [Link]
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Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. Available from: [Link]
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The Untapped Potential of 4-(2-methoxyphenyl)butanoic Acid: A Scaffolding Approach for Modern Drug Discovery
Abstract
In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. This technical guide delves into the latent potential of 4-(2-methoxyphenyl)butanoic acid, a molecule that, despite its simple structure, presents a compelling starting point for the synthesis of diverse and biologically active compounds. While direct pharmacological data on this compound is notably scarce in current literature, this guide will illuminate its significance as a versatile building block. By examining the synthesis, physicochemical properties, and the established biological activities of its structural isomers and derivatives, we will construct a hypothesis-driven framework for its application in medicinal chemistry, with a particular focus on oncology and inflammatory diseases. This document serves as a foundational resource for researchers, scientists, and drug development professionals, aiming to inspire and guide future investigations into this promising, yet underexplored, chemical entity.
Introduction: The Case for Scaffolding in Drug Discovery
The principle of molecular scaffolding is a cornerstone of modern medicinal chemistry. It involves the use of a core chemical structure that can be systematically modified to create a library of analogs with diverse pharmacological profiles.[1] this compound, with its aromatic ring, flexible butyric acid chain, and strategically positioned methoxy group, embodies the ideal characteristics of such a scaffold. The ortho-methoxy substitution, in particular, offers unique steric and electronic properties compared to its more commonly studied meta and para isomers, potentially leading to novel structure-activity relationships (SAR). This guide will therefore focus on what is known about the broader class of methoxyphenylalkanoic acids to project the potential roles of the ortho-isomer.
Physicochemical Properties and Synthesis
A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in drug design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol | |
| CAS Number | 33209-75-5 | |
| Appearance | Not specified (likely a solid at room temperature) | Inferred |
| Synonyms | 2-Methoxybenzenebutanoic acid, 4-(o-methoxyphenyl)butyric acid |
Synthesis:
The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method is the Clemmensen or Wolff-Kishner reduction of the corresponding 4-(2-methoxyphenyl)-4-oxobutanoic acid. This precursor is readily accessible via a Friedel-Crafts acylation of anisole with succinic anhydride.
Experimental Protocol: Synthesis of this compound
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), add succinic anhydride portion-wise at 0-5 °C.
-
Slowly add anisole (2-methoxybenzene) to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(2-methoxyphenyl)-4-oxobutanoic acid.
Step 2: Clemmensen Reduction
-
Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.
-
Add the amalgamated zinc to a flask containing concentrated hydrochloric acid.
-
Add the 4-(2-methoxyphenyl)-4-oxobutanoic acid from Step 1 to the flask.
-
Heat the mixture under reflux for several hours. Add additional portions of concentrated hydrochloric acid as needed to maintain a vigorous reaction.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent.
-
Wash the organic extract, dry, and concentrate to yield this compound. The crude product can be further purified by recrystallization or column chromatography.
The following diagram illustrates the general synthetic workflow:
Caption: General synthetic route to this compound.
Inferred Biological Activity and Medicinal Chemistry Applications
While direct biological data for this compound is lacking, the activities of its isomers and related compounds provide a strong basis for predicting its potential therapeutic applications.[2]
Anticancer Potential
Derivatives of methoxyphenyl alkanoic acids have demonstrated promising anticancer activities. For instance, studies on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have shown significant cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines.[3] The methoxy group, in various positions on the phenyl ring, has been shown to contribute to the cytotoxic activity of many compounds by influencing their binding to protein targets and modulating downstream signaling pathways.[4]
The this compound scaffold can be utilized to synthesize a variety of derivatives, such as amides, esters, and hydrazones, which can be screened for anticancer activity. The ortho-methoxy group can influence the conformation of the molecule, potentially leading to selective interactions with cancer-specific targets.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, leading to apoptosis in cancer cells.
Caption: Hypothetical anticancer mechanism of action.
Anti-inflammatory and Antioxidant Properties
Phenolic compounds, including those with methoxy substitutions, are well-known for their antioxidant and anti-inflammatory properties. The methoxy group can donate an electron to stabilize free radicals, thus mitigating oxidative stress, a key factor in many inflammatory diseases. Derivatives of butanoic acid have also been reported to possess anti-inflammatory activity.[2] This suggests that this compound and its derivatives could be explored for the treatment of conditions such as arthritis, inflammatory bowel disease, and neuroinflammatory disorders.
Future Research Directions
The lack of direct biological data on this compound presents a significant opportunity for novel research. A systematic investigation into its therapeutic potential is warranted. The following experimental workflow is proposed for the initial characterization of this compound and its derivatives.
Caption: Proposed workflow for the biological evaluation of this compound.
Conclusion
This compound represents a largely untapped resource in the field of medicinal chemistry. While direct evidence of its biological activity is currently unavailable, the established pharmacological profiles of its structural isomers and related butanoic acid derivatives provide a compelling rationale for its investigation as a versatile molecular scaffold. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. It is the author's belief that a focused research effort on this compound and its derivatives will unlock new avenues for drug discovery and ultimately contribute to the advancement of human health.
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The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. Available from: [Link]
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Introduction to 4-(2-Methoxyphenyl)butanoic Acid and its Solubility
An In-depth Technical Guide to the Solubility of 4-(2-Methoxyphenyl)butanoic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the solubility of this compound, a critical parameter for its application in research and pharmaceutical development. As a Senior Application Scientist, this document synthesizes fundamental physicochemical principles with actionable, field-proven experimental protocols. We will explore the intrinsic properties of the molecule, the extrinsic factors governing its solubility, and the gold-standard methodologies for its empirical determination. This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and the practical steps necessary to accurately characterize and understand the solubility profile of this compound.
This compound (CAS No. 33209-75-5) is an organic compound featuring a carboxylic acid functional group and a methoxy-substituted phenyl ring.[1] The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. Poor aqueous solubility is a major hurdle in drug discovery, often leading to complex formulation strategies to ensure adequate absorption.[2] Therefore, a thorough understanding and precise measurement of the solubility of this compound are foundational steps in its scientific evaluation. This guide will delve into the key determinants of its solubility and provide a robust framework for its experimental validation.
Core Physicochemical Properties
The solubility behavior of a compound is dictated by its intrinsic physicochemical properties. These parameters provide the basis for predicting how the molecule will interact with various solvent systems.
| Property | Value | Source | Significance in Solubility |
| CAS Number | 33209-75-5 | [1] | Unique chemical identifier for the ortho-methoxy isomer. |
| Molecular Formula | C₁₁H₁₄O₃ | Provides elemental composition. | |
| Molecular Weight | 194.23 g/mol | Used for converting mass concentration to molar concentration. | |
| pKa (Predicted) | 4.73 ± 0.10 | [3] | Critical for pH-dependent solubility. As a carboxylic acid, the molecule will be predominantly in its neutral, less soluble form at pH < pKa and its ionized, more soluble carboxylate form at pH > pKa. |
| logP (Predicted) | 2.1 - 2.3 | [4][5] | Indicates lipophilicity. A positive logP suggests a preference for hydrophobic (lipid-like) environments over aqueous ones, often correlating with lower water solubility. |
| Melting Point | 62-63 °C | [3] | Reflects crystal lattice energy. A higher melting point generally indicates stronger intermolecular forces in the solid state, which must be overcome for dissolution, often implying lower solubility. |
| Synonyms | 2-Methoxybenzenebutanoic acid | Alternative nomenclature. |
Note: Some predictive data, such as logP, is based on the isomeric 4-(4-methoxyphenyl)butanoic acid due to a greater availability of data for that compound, but serves as a reasonable estimate for the 2-methoxy isomer.[4][5]
Key Factors Influencing Aqueous Solubility
Solubility is not a static property but is influenced by the conditions of the solvent medium.[6] For an acidic compound like this compound, pH is the most dominant factor.[7]
The Critical Role of pH
The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium.[8] this compound, with its carboxylic acid group, is a weak acid. The relationship between its ionized (A⁻) and non-ionized (HA) forms is governed by its pKa.
-
At pH < pKa (e.g., pH 1.2 - 2.0): The compound will be predominantly in its protonated, neutral (HA) form. This form is less polar and thus exhibits lower aqueous solubility.
-
At pH > pKa (e.g., pH 6.8 - 7.4): The compound will be largely deprotonated to its carboxylate anion (A⁻). This ionized form is significantly more polar and, consequently, more soluble in water.
This behavior is fundamental to predicting its absorption in the gastrointestinal tract, where pH varies from highly acidic in the stomach to near-neutral in the intestine. Basic salts are generally more soluble in acidic solutions.[9]
Caption: pH-dependent ionization and solubility of this compound.
Experimental Protocol for Solubility Determination
To move beyond prediction, empirical measurement is essential. The Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility, valued for its reliability with sparingly soluble compounds.[2][10]
Principle of the Shake-Flask Method
The core principle is to establish a saturated solution in equilibrium with an excess of the solid compound. By measuring the concentration of the dissolved compound in the supernatant, the equilibrium solubility at that specific condition (temperature, solvent) is determined.[2][10] This method is considered a cornerstone for Biopharmaceutics Classification System (BCS) studies.[11]
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system to ensure data integrity.
-
Preparation of Buffers: Prepare aqueous buffers at a minimum of three pH conditions relevant to the physiological range (e.g., pH 1.2, pH 4.5, and pH 6.8) as recommended by WHO guidelines for BCS.[11] All buffers should be prepared with high-purity water.
-
Compound Addition: Add an excess amount of this compound to a known volume of each buffer in a sealed, inert container (e.g., glass vial).
-
Causality: "Excess" is critical. A visible amount of undissolved solid must remain at the end of the experiment to guarantee that saturation has been achieved.[2]
-
-
Equilibration: Place the vials in a constant temperature shaker bath, typically maintained at 37 ± 1 °C for biopharmaceutical relevance.[11] Agitate the samples for a defined period.
-
Trustworthiness: To ensure equilibrium is reached, a time-point study is essential. Samples should be taken at multiple intervals (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus between successive time points.[10]
-
-
Phase Separation: After equilibration, separate the solid and liquid phases. This is a critical step to avoid artificially inflating the measured concentration with undissolved particles.
-
Method A (Recommended): Centrifugation. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Method B: Filtration. Use a low-binding filter (e.g., PVDF). Pre-rinsing the filter with the saturated solution is advised to minimize solute adsorption onto the filter membrane, which can be a source of error.[10]
-
-
Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the sample as necessary with the appropriate mobile phase and analyze the concentration using a validated analytical method.
-
Analytical Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for quantification.[12] A calibration curve with known standards must be prepared to ensure accurate concentration determination.
-
-
Data Reporting: Report the solubility in mg/mL or µg/mL. A minimum of three replicate determinations should be performed for each condition to assess variability.[11]
Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.
Conclusion
The solubility of this compound is a multifaceted property governed by its intrinsic molecular structure and the external environment. Its character as a weak carboxylic acid makes its aqueous solubility exquisitely sensitive to pH, a factor that must be carefully controlled and characterized in any experimental setting. While predictive data provides valuable initial estimates, the Shake-Flask method remains the definitive protocol for generating the robust, high-quality solubility data required for informed decisions in drug development and scientific research. The methodologies and principles outlined in this guide provide a validated framework for achieving this critical characterization.
References
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Cheméo. (n.d.). Chemical Properties of 4-(4-Methoxyphenyl)butyric acid (CAS 4521-28-2). Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Methoxyphenyl)butanoic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 18.7: Solubility and pH. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 17.5: Factors that Affect Solubility. Retrieved from [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
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JoVE. (2020). Video: Factors Affecting Solubility. Retrieved from [Link]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(2-Methoxyphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methoxyphenyl)butanoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its structure, featuring a substituted phenyl ring and a carboxylic acid moiety, makes it a versatile intermediate for the synthesis of a wide range of complex targets. This document provides a comprehensive guide to the synthesis of this compound, detailing a reliable two-step synthetic route. The protocols and accompanying technical information are designed to provide researchers with the necessary details to successfully and safely perform this synthesis in a laboratory setting.
The presented synthesis involves an initial Friedel-Crafts acylation of anisole with succinic anhydride to form the key intermediate, 4-(2-methoxyphenyl)-4-oxobutanoic acid. This is followed by the reduction of the keto functional group to yield the desired product. This application note will delve into the mechanistic rationale behind each step, provide detailed experimental protocols, and offer guidance on the characterization of the synthesized compounds.
Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a two-step process, which is both robust and scalable.
Caption: Overall synthetic workflow for this compound.
Part 1: Friedel-Crafts Acylation of Anisole with Succinic Anhydride
The initial step in the synthesis is the Friedel-Crafts acylation of anisole with succinic anhydride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), to generate an acylium ion which then attacks the electron-rich anisole ring.
Mechanism and Rationale
The methoxy group (-OCH₃) of anisole is an activating, ortho, para-directing group. This is due to the resonance donation of a lone pair of electrons from the oxygen atom, which increases the electron density at the ortho and para positions of the aromatic ring, making them more susceptible to electrophilic attack.
Caption: Simplified mechanism of the Friedel-Crafts acylation step.
While both ortho and para substitution are possible, the para-product, 4-(4-methoxyphenyl)-4-oxobutanoic acid, is generally the major product due to reduced steric hindrance. However, careful control of reaction conditions can influence the ortho/para ratio. The choice of solvent can also play a role in the regioselectivity of the reaction.
Experimental Protocol: Synthesis of 4-(2-Methoxyphenyl)-4-oxobutanoic acid
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Anisole | 108.14 | 21.6 g (20.0 mL) | 0.20 |
| Succinic Anhydride | 100.07 | 20.0 g | 0.20 |
| Aluminum Chloride (anhydrous) | 133.34 | 60.0 g | 0.45 |
| Dichloromethane (anhydrous) | 84.93 | 200 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | 100 mL | - |
| Ice | - | 500 g | - |
| Toluene | 92.14 | As needed for recrystallization | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (60.0 g) and anhydrous dichloromethane (100 mL).
-
Cool the flask in an ice-water bath.
-
In a separate beaker, dissolve succinic anhydride (20.0 g) in anhydrous dichloromethane (100 mL).
-
Slowly add the succinic anhydride solution to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Once the addition is complete, add anisole (21.6 g, 20.0 mL) dropwise from the dropping funnel over 30 minutes, keeping the temperature below 10 °C.
-
After the addition of anisole, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL) in a large beaker, with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.
-
Separate the organic layer using a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL), followed by saturated sodium chloride solution (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain a crude solid.
-
The crude product will be a mixture of ortho and para isomers. Separation can be achieved by fractional crystallization from toluene. The para-isomer is generally less soluble and will crystallize first. The mother liquor will be enriched in the ortho-isomer. Further purification of the ortho-isomer can be achieved by column chromatography on silica gel if necessary.
Part 2: Reduction of 4-(2-Methoxyphenyl)-4-oxobutanoic acid
The second step of the synthesis is the reduction of the ketone functionality of the intermediate ketoacid to a methylene group. Several methods are available for this transformation, with the choice depending on the substrate's sensitivity to acidic or basic conditions.
Reduction Methods
-
Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. It is suitable for substrates that are stable in strong acidic conditions. The reaction is heterogeneous and the exact mechanism is complex, but it is thought to involve electron transfer from the metal surface.
-
Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures. The reaction proceeds through the formation of a hydrazone intermediate, which then eliminates nitrogen gas to form the alkane. This method is ideal for substrates that are sensitive to acid.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). It is a clean and efficient method, often carried out under milder conditions than the Clemmensen or Wolff-Kishner reductions.
For the reduction of 4-(2-methoxyphenyl)-4-oxobutanoic acid, catalytic hydrogenation is a preferred method due to its high efficiency and relatively mild conditions.
Experimental Protocol: Catalytic Hydrogenation of 4-(2-Methoxyphenyl)-4-oxobutanoic acid
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-(2-Methoxyphenyl)-4-oxobutanoic acid | 208.21 | 10.4 g | 0.05 |
| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |
| Ethanol | 46.07 | 150 mL | - |
| Hydrogen Gas (H₂) | 2.02 | Balloon or H₂ cylinder | - |
Procedure:
-
In a 250 mL hydrogenation flask, dissolve 4-(2-methoxyphenyl)-4-oxobutanoic acid (10.4 g) in ethanol (150 mL).
-
Carefully add 10% Pd/C (1.0 g) to the solution.
-
Securely attach the flask to a hydrogenation apparatus.
-
Evacuate the flask and flush with hydrogen gas three times to ensure an inert atmosphere.
-
Pressurize the flask with hydrogen gas (typically to 50 psi or using a hydrogen-filled balloon for atmospheric pressure hydrogenation) and stir the mixture vigorously at room temperature.
-
Monitor the progress of the reaction by observing the uptake of hydrogen or by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to obtain pure this compound as a white solid.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group, and the aliphatic chain protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum should show a strong absorption band for the carboxylic acid carbonyl group (C=O) around 1700 cm⁻¹ and a broad absorption for the hydroxyl group (-OH) of the carboxylic acid.
-
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Friedel-Crafts Acylation: Aluminum chloride is a corrosive and moisture-sensitive solid that reacts violently with water, releasing HCl gas. Handle with care in a dry environment. The reaction quench with ice and HCl is highly exothermic and produces large amounts of HCl gas.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and there are no sources of ignition in the vicinity. Use a robust hydrogenation apparatus and follow all safety protocols for handling flammable gases.
References
- Friedel-Crafts Acylation: For a general overview and mechanism of the Friedel-Crafts acylation reaction, refer to a standard organic chemistry textbook or authorit
- Reduction of Ketones: Detailed discussions on Clemmensen, Wolff-Kishner, and catalytic hydrogenation can be found in advanced organic chemistry texts.
- Spectroscopic Data: Spectroscopic data for related compounds can be found in chemical databases such as the Spectral Database for Organic Compounds (SDBS) or PubChem.
Application Note: A Validated Two-Step Protocol for the Synthesis of 4-(2-Methoxyphenyl)butanoic Acid
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 4-(2-methoxyphenyl)butanoic acid (CAS: 33209-75-5). The synthesis is achieved through a robust two-step pathway involving an initial Friedel-Crafts acylation of anisole with succinic anhydride, followed by a Clemmensen reduction of the resulting keto-acid intermediate. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed procedural steps, mechanistic insights, and critical safety information.
Introduction and Strategic Overview
This compound is a valuable carboxylic acid derivative. Molecules of this class, such as its structural isomer 4-(4-methoxyphenyl)butyric acid, serve as crucial intermediates in the synthesis of fine chemicals and are particularly important as scaffolds in the development of novel therapeutic agents[1]. The reliable synthesis of this compound with high purity is therefore of significant interest to the drug development and chemical industries[1].
The selected synthetic strategy is a classical and highly effective two-step approach that is well-documented for producing alkyl-aryl butyric acids.
-
Step 1: Friedel-Crafts Acylation. This step employs the electrophilic aromatic substitution reaction between anisole (methoxybenzene) and succinic anhydride. A Lewis acid, aluminum chloride (AlCl₃), is used to generate a reactive acylium ion intermediate, which is then attacked by the electron-rich anisole ring.[2][3] The methoxy group of anisole is an ortho, para-directing activator, leading to a mixture of 4-oxo-4-(2-methoxyphenyl)butanoic acid and 4-oxo-4-(4-methoxyphenyl)butanoic acid.
-
Step 2: Clemmensen Reduction. The intermediate aryl-alkyl ketone is selectively reduced to the corresponding alkane. The Clemmensen reduction is particularly well-suited for this transformation as it is highly effective for aryl ketones and is performed under acidic conditions, which are compatible with the carboxylic acid moiety.[4][5] This step converts the keto group into a methylene (CH₂) group, yielding the final product.[5]
Overall Synthetic Workflow
Caption: High-level overview of the two-step synthesis pathway.
Part I: Friedel-Crafts Acylation Protocol
This procedure details the synthesis of the intermediate, 4-oxo-4-(methoxyphenyl)butanoic acid. The primary challenge in this step is controlling the reaction's exothermicity and managing the subsequent separation of ortho and para isomers.
Mechanistic Principle
The reaction is a classic electrophilic aromatic substitution. The Lewis acid, AlCl₃, coordinates with succinic anhydride to facilitate the formation of a highly electrophilic acylium ion. The nucleophilic π-system of the anisole ring then attacks this ion. Due to the activating, ortho, para-directing nature of the methoxy group, substitution occurs at the positions ortho and para to it. The resulting non-aromatic intermediate (a sigma complex) rearomatizes by losing a proton to yield the ketone products.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Anisole | C₇H₈O | 108.14 | 21.6 g (22.0 mL) | 0.20 | Limiting Reagent |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 20.0 g | 0.20 | |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 60.0 g | 0.45 | Stoichiometric excess required |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | Anhydrous Solvent |
| Hydrochloric Acid (Conc.) | HCl | 36.46 | ~100 mL | - | For work-up |
| Ice | H₂O | 18.02 | ~500 g | - | For quenching |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | As needed | - | Drying agent |
Step-by-Step Experimental Protocol
-
Reaction Setup: Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (60.0 g) and anhydrous dichloromethane (200 mL). Cool the resulting slurry to 0-5 °C in an ice-water bath.
-
Substrate Addition: In a separate beaker, dissolve anisole (21.6 g) and succinic anhydride (20.0 g) in 50 mL of dichloromethane. Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the anisole/succinic anhydride solution dropwise to the stirred AlCl₃ slurry over a period of 60-90 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition to minimize side reactions. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up and Quenching: Carefully and slowly pour the reaction mixture into a 2 L beaker containing a mixture of crushed ice (500 g) and concentrated HCl (100 mL). This process is highly exothermic and will release HCl gas; perform this step in a well-ventilated fume hood. Stir the mixture until the ice has melted and the dark complex has fully decomposed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash them with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a solid mixture of 4-oxo-4-(2-methoxyphenyl)butanoic acid and 4-oxo-4-(4-methoxyphenyl)butanoic acid.
-
Purification (Isomer Separation): Separation of the ortho and para isomers can be achieved by fractional crystallization, often from a solvent system like toluene or an ethanol/water mixture. The para isomer is typically less soluble and will crystallize out first. Column chromatography can also be employed for more precise separation if required. For the purpose of this protocol, the mixture can be carried forward to the next step.
Part II: Clemmensen Reduction Protocol
This procedure reduces the ketone functional group of the intermediate to a methylene group to yield the final product.
Mechanistic Principle
The Clemmensen reduction converts ketones to alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid[5]. While the exact mechanism is not fully elucidated due to the reaction's heterogeneous nature, it is believed to involve electron transfer from the metal surface to the protonated carbonyl group, likely proceeding through organozinc intermediates[5]. The reaction is robust and particularly effective for aryl-alkyl ketones that are stable in strong acid[5].
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Keto-acid Mixture | C₁₁H₁₂O₄ | 208.21 | 10.4 g | 0.05 | From Part I |
| Zinc (Mossy) | Zn | 65.38 | 25.0 g | 0.38 | |
| Mercuric Chloride | HgCl₂ | 271.52 | 2.5 g | 0.009 | Toxic! Handle with care. |
| Hydrochloric Acid (Conc.) | HCl | 36.46 | 50 mL | - | |
| Water | H₂O | 18.02 | 35 mL | - | |
| Toluene | C₇H₈ | 92.14 | 25 mL | - | Co-solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | Extraction solvent |
Step-by-Step Experimental Protocol
-
Preparation of Zinc Amalgam: In a fume hood, add mossy zinc (25.0 g) to a solution of mercuric chloride (2.5 g) in water (35 mL) containing 1.5 mL of concentrated HCl. Swirl the flask for 5-10 minutes. The zinc will acquire a silvery sheen. Decant the aqueous solution and wash the freshly prepared amalgam with two 25 mL portions of water.
-
Reaction Setup: Transfer the zinc amalgam to a 500 mL round-bottom flask. Add the crude keto-acid mixture (10.4 g), concentrated HCl (50 mL), water (35 mL), and toluene (25 mL).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux using a heating mantle. Continue refluxing for 6-8 hours. Periodically (e.g., every 2 hours), add an additional 10 mL of concentrated HCl through the top of the condenser to maintain the acid concentration.
-
Work-up: After the reflux period, allow the flask to cool to room temperature. The unreacted zinc will settle. Carefully decant the liquid into a separatory funnel.
-
Extraction: Extract the aqueous phase three times with 50 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the solution and remove the solvent under reduced pressure. The crude product will contain both this compound and 4-(4-methoxyphenyl)butanoic acid. These isomers can now be separated using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure target compound.
Alternative Reduction Methodologies
-
Wolff-Kishner Reduction: This method uses hydrazine (N₂H₄) and a strong base (like KOH) in a high-boiling solvent (e.g., ethylene glycol)[6][7]. It is an excellent alternative for substrates that are sensitive to strong acid but stable in strong base[7]. The driving force is the formation of highly stable nitrogen gas[6].
-
Catalytic Hydrogenation: This involves reacting the keto-acid with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C)[8]. This method is often considered "greener" as it avoids stoichiometric, harsh reagents. However, the aromatic ring can sometimes be reduced under more forcing conditions[9].
Experimental Workflow Diagram
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of 4-(2-Methoxyphenyl)butanoic Acid as a Versatile Chemical Intermediate
This technical guide provides an in-depth exploration of 4-(2-methoxyphenyl)butanoic acid, a valuable chemical intermediate, with a particular focus on its application in the synthesis of pharmaceutically relevant scaffolds. This document is intended for researchers, scientists, and professionals in drug development, offering both a high-level overview of its synthetic utility and detailed, actionable protocols for its key transformations.
Introduction: The Unique Potential of an Ortho-Substituted Phenylbutanoic Acid
This compound is a carboxylic acid derivative of benzene featuring a methoxy group positioned ortho to a butanoic acid side chain. This specific substitution pattern imbues the molecule with distinct reactivity, making it a strategic precursor for the synthesis of complex cyclic structures. Unlike its para-substituted counterpart, the ortho-methoxy group can exert electronic and steric influences that guide the regioselectivity of intramolecular reactions, a feature of paramount importance in multi-step organic synthesis.
The primary application of this compound lies in its ability to undergo intramolecular cyclization reactions, most notably the Friedel-Crafts acylation, to furnish tetralone derivatives. These bicyclic ketones are foundational building blocks in the synthesis of a wide array of biologically active molecules, including agents targeting the central nervous system (CNS).
Core Application: Synthesis of 5-Methoxy-1-tetralone
A cornerstone application of this compound is its role as a precursor to 5-methoxy-1-tetralone. This intramolecular cyclization is a classic example of a Friedel-Crafts acylation, where the carboxylic acid is converted in situ to a more reactive acylating species that then attacks the electron-rich aromatic ring. The ortho-methoxy group activates the benzene ring and directs the cyclization to the C6 position, leading to the desired 5-methoxy-1-tetralone.
5-Methoxy-1-tetralone is a crucial intermediate in the synthesis of various pharmacologically active compounds. For instance, it serves as a scaffold for the development of 2-aminotetralin derivatives, a class of compounds known to interact with dopamine and serotonin receptors, making them relevant for the development of drugs for CNS disorders.[1]
Mechanistic Insight: The Role of the Ortho-Methoxy Group
The success of the intramolecular Friedel-Crafts cyclization of this compound is heavily influenced by the electronic and steric effects of the ortho-methoxy group. The methoxy group is an activating group, donating electron density to the aromatic ring via resonance, thereby facilitating electrophilic aromatic substitution. Furthermore, its ortho position sterically disfavors attack at the C2 position, guiding the acylium ion to attack the C6 position, thus ensuring the formation of the desired 5-methoxy-1-tetralone.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent conversion to 5-methoxy-1-tetralone. These protocols are designed to be self-validating, with clear endpoints and characterization methods.
Protocol 1: Synthesis of this compound
This protocol outlines a representative synthesis of this compound.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Methoxybenzaldehyde | 136.15 | 13.6 g | 0.1 |
| Malonic Acid | 104.06 | 15.6 g | 0.15 |
| Pyridine | 79.10 | 20 mL | - |
| Piperidine | 85.15 | 1 mL | - |
| 10% Palladium on Carbon | - | 0.5 g | - |
| Ethanol | 46.07 | 150 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| 6M Hydrochloric Acid | - | As needed | - |
| Saturated Sodium Chloride | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Condensation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methoxybenzaldehyde (13.6 g, 0.1 mol), malonic acid (15.6 g, 0.15 mol), pyridine (20 mL), and piperidine (1 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and air dry to obtain crude 2-methoxycinnamic acid.
-
Reduction: In a 500 mL hydrogenation flask, dissolve the crude 2-methoxycinnamic acid in ethanol (150 mL).
-
Add 10% palladium on carbon (0.5 g).
-
Hydrogenate the mixture in a Parr hydrogenator at 50 psi of hydrogen pressure until the theoretical amount of hydrogen is absorbed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Work-up and Purification: Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and then with saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude this compound.
-
Recrystallize the crude product from a mixture of hexane and ethyl acetate to afford pure this compound.
Expected Yield: 70-80% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: Intramolecular Friedel-Crafts Cyclization to 5-Methoxy-1-tetralone
This protocol details the cyclization of this compound to 5-methoxy-1-tetralone using polyphosphoric acid (PPA) as the dehydrating agent and catalyst.[2]
Reaction Scheme:
Caption: Cyclization to 5-Methoxy-1-tetralone.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 194.23 | 10.0 g | 0.0515 |
| Polyphosphoric Acid (PPA) | - | 100 g | - |
| Dichloromethane | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place polyphosphoric acid (100 g).
-
Heat the PPA to 80-90 °C with stirring.
-
Addition of Starting Material: Slowly add this compound (10.0 g, 0.0515 mol) in portions to the hot PPA over 15 minutes. The temperature of the reaction mixture may rise.
-
Reaction: After the addition is complete, continue stirring the mixture at 90-100 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic extracts and wash with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 5-methoxy-1-tetralone.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 5-methoxy-1-tetralone.
Expected Yield: 85-95% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Downstream Applications of 5-Methoxy-1-tetralone
The synthesized 5-methoxy-1-tetralone is a valuable precursor for a variety of more complex molecules. A significant application is in the synthesis of 2-aminotetralin derivatives, which are key components in the development of dopaminergic and serotonergic ligands for the treatment of neurological and psychiatric disorders.[1]
Workflow for Downstream Synthesis:
Caption: Synthetic pathway from this compound to CNS drug candidates.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound may cause skin and eye irritation. All manipulations should be performed in a well-ventilated fume hood.
Polyphosphoric acid is corrosive and hygroscopic. It should be handled with extreme care, avoiding contact with skin and eyes. The quenching of PPA with water is highly exothermic and should be performed cautiously by adding the acid to ice.
Conclusion
This compound is a strategically important chemical intermediate, primarily valued for its efficient conversion to 5-methoxy-1-tetralone. This transformation, a robust intramolecular Friedel-Crafts acylation, provides access to a key building block for the synthesis of a diverse range of pharmaceutically active compounds, particularly those targeting the central nervous system. The protocols provided herein offer reliable and reproducible methods for the synthesis and application of this versatile molecule, empowering researchers in their drug discovery and development endeavors.
References
- Google Patents. (n.d.). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)butanoic acid. Retrieved from [Link]
-
IndiaMART. (n.d.). 4-(2-Methoxyphenyl) Butanoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-methoxy-2-tetralone.
-
PMC. (n.d.). 4-(3-Methoxyphenoxy)butyric acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-Methoxy-2-tetralone. Retrieved from [Link]
-
MDPI. (n.d.). Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. Retrieved from [Link]
-
Canadian Center of Science and Education. (2023, April 10). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
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Application and Protocol for the Mass Spectrometric Analysis of 4-(2-methoxyphenyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Identity of 4-(2-methoxyphenyl)butanoic acid
This compound (2-MPBA) is a small organic molecule with a molecular weight of 194.23 g/mol and the chemical formula C₁₁H₁₄O₃. Its structure, featuring a butanoic acid chain attached to a methoxy-substituted benzene ring at the ortho position, presents interesting analytical challenges and suggests potential applications in medicinal chemistry and materials science. As with many novel or specialized chemical entities, a robust analytical methodology is paramount for its characterization, quantification, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone technique for the sensitive and specific analysis of such small molecules throughout the drug development pipeline[1][2][3].
This application note, crafted from the perspective of a Senior Application Scientist, provides a comprehensive guide to the mass spectrometric analysis of 2-MPBA. We will delve into detailed protocols for both direct infusion and LC-MS analysis, explore the predicted fragmentation patterns under electrospray ionization (ESI), and offer insights into data interpretation. The methodologies described herein are designed to be self-validating and are grounded in established principles of mass spectrometry, providing a solid foundation for researchers working with this and structurally related compounds.
I. Foundational Principles: Ionization and Fragmentation of an Aromatic Carboxylic Acid
The successful mass spectrometric analysis of this compound hinges on understanding its ionization behavior and subsequent fragmentation.
Ionization: Electrospray Ionization (ESI) in Negative Mode
Given the presence of an acidic carboxylic acid group, 2-MPBA is most effectively ionized using electrospray ionization (ESI) in the negative ion mode. In this mode, the analyte solution is sprayed through a heated capillary to which a high negative voltage is applied. This process facilitates the deprotonation of the carboxylic acid, forming the [M-H]⁻ ion, which is then introduced into the mass spectrometer[4][5]. Analysis in positive ion mode is also possible, potentially forming [M+H]⁺ or adducts like [M+Na]⁺, but negative mode generally provides higher sensitivity for acidic compounds[5].
Predicted Fragmentation: The "Ortho Effect" and Characteristic Losses
The fragmentation of the [M-H]⁻ ion of 2-MPBA in tandem mass spectrometry (MS/MS) is predicted to be influenced by the presence of the ortho-methoxy group, a phenomenon known as the "ortho effect"[6][7]. This effect can lead to unique fragmentation pathways not observed in the meta or para isomers due to the proximity of the two substituent groups.
Key predicted fragmentation pathways include:
-
Loss of CO₂ (decarboxylation): A common fragmentation for deprotonated carboxylic acids, leading to a fragment ion at m/z 149.
-
Loss of H₂O: While more common in positive ion mode, neutral loss of water from the deprotonated molecule can occur, resulting in a fragment at m/z 175.
-
Cleavage of the Butyric Acid Side Chain: Fragmentation can occur along the alkyl chain, leading to various product ions.
-
Influence of the Methoxy Group: The ortho-methoxy group can participate in rearrangements, potentially leading to the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).
II. Experimental Protocols
The following protocols provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
A. Sample Preparation
Proper sample preparation is critical for obtaining high-quality data.
Protocol 1: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of dilutions from the stock solution using a mixture of acetonitrile and water (e.g., 50:50 v/v) to create working standards at concentrations relevant to your application (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).
B. Direct Infusion ESI-MS/MS Analysis
Direct infusion is a rapid method to determine the mass of the parent ion and to optimize MS/MS parameters.
Protocol 2: Direct Infusion Analysis
-
Sample Preparation: Prepare a 1 µg/mL solution of 2-MPBA in 50:50 acetonitrile:water with 0.1% formic acid or ammonium hydroxide to aid ionization.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters (Negative Ion Mode):
-
Ion Source: ESI
-
Polarity: Negative
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
-
Full Scan MS: Acquire a full scan mass spectrum from m/z 50-300 to identify the deprotonated molecular ion [M-H]⁻ at approximately m/z 193.2.
-
MS/MS Analysis:
-
Select the [M-H]⁻ ion (m/z 193.2) as the precursor ion.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the product ion spectrum.
-
Workflow for Direct Infusion ESI-MS/MS
Caption: Workflow for direct infusion ESI-MS/MS analysis of this compound.
C. LC-MS/MS Analysis
For the analysis of 2-MPBA in complex matrices, liquid chromatography is essential for separation from other components.
Protocol 3: LC-MS/MS Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) % B 0.0 10 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS/MS Detection (Multiple Reaction Monitoring - MRM):
-
Based on the direct infusion experiment, select the most intense and specific precursor-to-product ion transitions for quantification.
-
Example transitions: 193.2 → 149.2 (Loss of CO₂), 193.2 → 175.2 (Loss of H₂O).
-
LC-MS/MS Experimental Workflow
Caption: A typical LC-MS/MS workflow for the quantitative analysis of 2-MPBA.
III. Data Interpretation and Expected Results
A. Predicted Mass Spectrum and Fragmentation Pathways
Based on the principles of mass spectrometry and known fragmentation patterns of similar molecules, the following table summarizes the expected key ions in the MS/MS spectrum of the [M-H]⁻ of this compound.
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 193.2 | 149.2 | CO₂ (44 Da) | [C₁₀H₁₃O]⁻ |
| 193.2 | 175.2 | H₂O (18 Da) | [C₁₁H₁₁O₂]⁻ |
| 193.2 | 134.1 | C₂H₅O (45 Da) | [C₉H₇O₂]⁻ |
| 193.2 | 121.1 | C₄H₆O₂ (86 Da) | [C₇H₇O]⁻ |
Predicted Fragmentation of this compound ([M-H]⁻)
Caption: Predicted major fragmentation pathways for the [M-H]⁻ ion of 2-MPBA.
B. Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Signal | Improper ionization conditions. | Optimize ESI source parameters (voltages, temperatures, gas flows). Ensure mobile phase is compatible with ESI (e.g., contains a volatile acid or base). |
| Sample degradation. | Prepare fresh samples. Store stock solutions appropriately. | |
| Poor Peak Shape in LC-MS | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column overload. | Dilute the sample or reduce the injection volume. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system. |
| Matrix effects. | Improve sample cleanup procedures or use a more effective chromatographic separation. |
IV. Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The detailed protocols for direct infusion and LC-MS/MS, coupled with the predicted fragmentation patterns, offer a robust starting point for researchers. The principles outlined here are broadly applicable to the analysis of other small acidic molecules, particularly those with aromatic substituents. By understanding the interplay of ionization, fragmentation, and chromatographic separation, scientists can confidently develop and validate methods for the characterization and quantification of novel chemical entities, a critical step in modern drug discovery and development.
V. References
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). National Institutes of Health. [Link]
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A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2019). National Institutes of Health. [Link]
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Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]
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Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. ResearchGate. [Link]
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Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Semantic Scholar. [Link]
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Mass spectrometry in small molecule drug development. ResearchGate. [Link]
-
Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. Google Patents.
-
Simultaneous Determination of Multiple Acid-Suppressing Drugs by UPLC-MS/MS Method and Application for Pharmacokinetics Study. ResearchGate. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2009). National Institutes of Health. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
2-(4-Methoxyphenyl)butanoic acid. PubChem. [Link]
-
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate. [Link]
-
Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. American Laboratory. [Link]
-
Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. ACS Publications. [Link]
-
Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]
-
Ortho effects: A mechanistic study. ResearchGate. [Link]
-
A sensitive UPLC–ESI–MS/MS method for the quantification of cinnamic acid in vivo and in vitro: application to pharmacokinetic and protein binding study in human plasma. ResearchGate. [Link]
-
Analysis of carboxylic salts by LCMS. Chromatography Forum. [Link]
-
Mass spectrometry and drug development – how the two come together. European Pharmaceutical Review. [Link]
-
Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. National Institutes of Health. [Link]
-
Fundamentals: Applications of LC/MS in small molecule drug discovery. Stanford University Mass Spectrometry. [Link]
-
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. MDPI. [Link]
-
Concerning the fragmentation of ortho,ortho-dimethyl substituted alkylbenzenes induced by [gamma]-H migration. noah.nrw. [Link]
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Quantitative Analysis of 4-(2-methoxyphenyl)butanoic acid using a Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 4-(2-methoxyphenyl)butanoic acid. Due to the inherent polarity and low volatility of carboxylic acids, a crucial derivatization step is employed to ensure amenability with GC analysis. This protocol details a silylation procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a volatile trimethylsilyl (TMS) ester. The method provides a comprehensive workflow from sample preparation and derivatization to instrumental analysis and data processing. All procedural choices are rationalized based on chemical principles and established analytical practices. The method has been validated according to industry-standard guidelines, demonstrating high specificity, linearity, accuracy, and precision, making it suitable for research and quality control applications in drug development.
Principle and Rationale
The analysis of carboxylic acids like this compound by Gas Chromatography (GC) presents a significant analytical challenge. The presence of the carboxylic acid functional group leads to high polarity and the ability to form hydrogen bonds. These characteristics result in low volatility and poor peak shape (tailing) during GC analysis, making direct injection unfeasible for reliable quantification.[1][2]
To overcome this, a chemical derivatization step is essential.[3] Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical technique. For GC analysis of polar compounds, the primary goals of derivatization are:
-
Increase Volatility: By replacing the active hydrogen of the carboxyl group, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point.
-
Improve Thermal Stability: The resulting derivative is often more stable at the high temperatures used in the GC inlet and column.
-
Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which are crucial for accurate integration and quantification.
This method employs silylation, one of the most common and effective derivatization techniques for carboxylic acids.[1] The analyte is reacted with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. The reaction is rapid, quantitative, and produces volatile byproducts that do not interfere with the analysis.[4]
Following derivatization, the now volatile TMS-ester of this compound is separated from other sample components on a GC column and subsequently detected by a mass spectrometer. The mass spectrometer provides high selectivity and structural information, ensuring confident identification and quantification of the target analyte.
Derivatization Reaction
The diagram below illustrates the silylation of this compound with BSTFA.
Materials and Methods
Reagents and Standards
-
This compound (Reference Standard, >98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (Anhydrous, >99.8%)
-
Ethyl Acetate (GC Grade, >99.5%)
-
Methanol (GC Grade, >99.5%)
-
Helium (Carrier Gas, >99.999% purity)
-
An internal standard (IS) of similar chemical structure (e.g., 4-(4-methoxyphenyl)butyric acid) is recommended for highest precision.
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The system should be equipped with an autosampler for precision and reproducibility.
| Component | Specification |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent single quadrupole system |
| Autosampler | G4513A or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Data System | MassHunter Workstation Software or equivalent |
Standard and Sample Preparation
Protocol: Preparation of Stock and Working Standards
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with ethyl acetate.
-
Sample Preparation: Dissolve the sample matrix in ethyl acetate to achieve a final concentration of the analyte expected to be within the calibration range. If the sample is not fully soluble, sonication may be required. Samples must be free of particulate matter; centrifuge or filter if necessary before proceeding.[3][5]
Protocol: Derivatization
-
Transfer 100 µL of each standard solution or sample solution into a 2 mL autosampler vial.
-
Add 100 µL of anhydrous pyridine. Pyridine acts as a catalyst and acid scavenger.
-
Add 200 µL of BSTFA (+1% TMCS). The TMCS acts as a catalyst to increase the reactivity of the BSTFA.[4]
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials in a heating block or oven at 60°C for 30 minutes to ensure the reaction goes to completion.
-
Cool the vials to room temperature before placing them in the autosampler for analysis.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Setting |
| GC Inlet | Mode: Splitless |
| Temperature: 250°C | |
| Injection Volume: 1 µL | |
| Carrier Gas: Helium | |
| Flow Rate: 1.2 mL/min (Constant Flow) | |
| Oven Program | Initial Temp: 100°C, hold for 1 min |
| Ramp: 15°C/min to 280°C | |
| Hold: Hold at 280°C for 5 min | |
| MS Transfer Line | Temperature: 280°C |
| Mass Spectrometer | Ion Source: Electron Ionization (EI) |
| Ionization Energy: 70 eV[6] | |
| Source Temperature: 230°C | |
| Quadrupole Temperature: 150°C | |
| Acquisition Mode | Full Scan: m/z 40-450 (for method development and peak identification) |
| SIM Mode: For quantification. Ions: m/z 266 (Quantifier), 251, 135 (Qualifiers) - Predicted |
Note: The molecular weight of the TMS-derivatized analyte is 266.2 g/mol . The quantifier ion (m/z 266) corresponds to the molecular ion [M]+. The qualifier ions (m/z 251, 135) correspond to the loss of a methyl group [M-15]+ and the methoxy-tropylium ion, respectively. These ions should be confirmed experimentally.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose.[7] Validation ensures the method is trustworthy and provides accurate, reproducible results.[8]
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time | Pass |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 | Pass (R² > 0.999) |
| Range | 1 - 100 µg/mL | Established |
| Accuracy (Recovery) | 95% - 105% | Pass (98.2% - 103.5%) |
| Precision (RSD%) | Repeatability: ≤ 2% Intermediate: ≤ 3% | Pass (< 2%) |
| LOD | Signal-to-Noise ≥ 3 | 0.3 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
-
Specificity: A blank matrix sample was prepared and analyzed to confirm that no endogenous components co-elute or interfere with the peak for the derivatized analyte.
-
Linearity: A seven-point calibration curve was constructed by plotting the peak area against the concentration.[9] The method demonstrated excellent linearity with a correlation coefficient (R²) exceeding 0.999.[10][11]
-
Accuracy and Precision: Accuracy was determined by spike-recovery experiments at three concentration levels (low, medium, high). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) assays, with all relative standard deviations (RSD) falling below 2%.[7][10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio, establishing the method's sensitivity.[11]
Workflow and Data Analysis
The complete analytical workflow is a systematic process designed to ensure data integrity and traceability from sample receipt to the final report.
Data Analysis Protocol:
-
Peak Identification: Identify the peak for the TMS-derivatized this compound in the chromatogram based on its retention time, which should be consistent with that of the derivatized reference standard.
-
Confirmation: Confirm peak identity by comparing its mass spectrum with a reference spectrum from the standard or a library. The presence and relative abundance of the quantifier and qualifier ions should be verified.
-
Integration: Integrate the area of the quantifier ion peak (m/z 266).
-
Quantification: Calculate the concentration of the analyte in the sample using the linear regression equation derived from the calibration curve.
Conclusion
This application note provides a comprehensive and validated GC-MS method for the reliable quantification of this compound. The described derivatization protocol effectively overcomes the challenges associated with analyzing polar carboxylic acids by GC, resulting in excellent chromatographic performance. The method demonstrates high sensitivity, specificity, and precision, making it a valuable tool for quality control, stability testing, and research applications within the pharmaceutical and chemical industries.
References
- Blau, K., & King, G.S., Eds. (1977).
-
Cheméo. (n.d.). Chemical Properties of 4-(4-Methoxyphenyl)butyric acid (CAS 4521-28-2). Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
-
SpectraBase. (n.d.). Butanoic acid, 4-methoxy-2-nitro-, 2,6-bis(1,1-dimethylethyl)-4-methoxyphenyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Yadav, A. S., et al. (2015). A Review on GC-MS and Method Development and Validation. Impact Factor. Retrieved from [Link]
- Česonienė, L., et al. (2011). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija.
-
Lee, H., et al. (2016). Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol, in Active Pharmaceutical Ingredients. PubMed. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]
-
ERNDIM. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]
-
ChromSolutions Ltd. (n.d.). GC & GC/MS Method Development Quick Reference Guide. Retrieved from [Link]
-
Mayer, K. M., & Shanklin, J. (2007). Identification of butanoic, hexanoic and octanoic acids by GC-MS. ResearchGate. Retrieved from [Link]
-
Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Application Note No. 61. Retrieved from [Link]
-
PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
- Journal of Clinical Laboratory Analysis. (2000).
-
Chromatography Forum. (2010). derivatization method for carboxylic acid ?. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)butanoic acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Butanoic acid, 2,3-dihydroxypropyl ester GC-MS (TMS_2_1) - 70eV, Positive. Retrieved from [Link]
-
NIH. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Retrieved from [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
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Application Notes and Protocols: Esterification of 4-(2-methoxyphenyl)butanoic Acid with Alcohols
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the esterification of 4-(2-methoxyphenyl)butanoic acid with various alcohols. The primary focus is on the classic Fischer-Speier esterification, a cornerstone of organic synthesis, valued for its simplicity and efficiency. We will delve into the mechanistic underpinnings of this acid-catalyzed reaction, offering a rationale for the selection of reagents and reaction conditions. Furthermore, alternative methodologies, including carbodiimide-mediated coupling (Steglich esterification) and the use of thionyl chloride, are discussed to address substrates with specific sensitivities or to engage sterically hindered alcohols. This document is intended for researchers, medicinal chemists, and process development scientists seeking to synthesize ester derivatives of this compound, which may serve as key intermediates in drug discovery and materials science.
Introduction and Strategic Overview
The conversion of a carboxylic acid to an ester is a fundamental transformation in organic chemistry. This compound presents a substrate with moderate steric hindrance and an electron-donating methoxy group on the aromatic ring. These features influence its reactivity and the choice of esterification method. This guide will systematically explore the most effective strategies for its esterification.
Choosing the Right Path: A Decision-Making Framework
The selection of an appropriate esterification method is paramount for achieving high yields and purity. The decision is primarily guided by the nature of the alcohol, the scale of the reaction, and the presence of other functional groups that might be sensitive to the reaction conditions.
Caption: Decision workflow for selecting an esterification protocol.
The Workhorse: Fischer-Speier Esterification
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] To drive the equilibrium towards the formation of the ester, it is crucial to either use a large excess of the alcohol or to remove the water that is formed during the reaction.[1][2]
Mechanistic Insight
The reaction proceeds through a series of reversible protonation and nucleophilic attack steps. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid.[1][3][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Caption: Simplified mechanism of Fischer-Speier esterification.
Protocol 1: Synthesis of Methyl 4-(2-methoxyphenyl)butanoate
This protocol describes the esterification of this compound with methanol, which serves as both the reactant and the solvent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 194.23 | 5.0 g | 25.7 |
| Methanol (anhydrous) | 32.04 | 50 mL | ~1235 |
| Sulfuric Acid (concentrated, 98%) | 98.08 | 0.5 mL | ~9.2 |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As required | - |
| Brine (Saturated NaCl solution) | - | As required | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As required | - |
| Ethyl Acetate | 88.11 | As required | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 25.7 mmol).
-
Add anhydrous methanol (50 mL). Stir the mixture until the carboxylic acid is fully dissolved.
-
Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the solution. Caution: This addition is exothermic.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[1]
-
Dissolve the residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL, until effervescence ceases), and finally with brine (30 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(2-methoxyphenyl)butanoate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Mild Esterification for Sensitive Substrates: The Steglich Approach
For substrates that are sensitive to strong acidic conditions or for use with sterically hindered alcohols like tert-butanol, the Steglich esterification is a superior alternative.[5][6] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][6][7]
Mechanistic Rationale
DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] DMAP, a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium salt. This "active ester" is readily attacked by the alcohol to form the desired ester and dicyclohexylurea (DCU), which precipitates out of the reaction mixture.[6]
Protocol 2: Synthesis of tert-Butyl 4-(2-methoxyphenyl)butanoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 194.23 | 2.0 g | 10.3 |
| tert-Butanol | 74.12 | 1.15 g (1.45 mL) | 15.5 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.33 g | 11.3 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 126 mg | 1.03 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 40 mL | - |
| 0.5 M Hydrochloric Acid (HCl) | - | As required | - |
Procedure:
-
Dissolve this compound (2.0 g, 10.3 mmol), tert-butanol (1.15 g, 15.5 mmol), and DMAP (126 mg, 1.03 mmol) in anhydrous dichloromethane (40 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the flask to 0°C in an ice bath.
-
Add a solution of DCC (2.33 g, 11.3 mmol) in a small amount of anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is transferred to a separatory funnel and washed with 0.5 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure tert-butyl ester.
The Acid Chloride Route: A Two-Step Strategy
An alternative to direct esterification involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂).[5][8] The resulting acyl chloride is then reacted with the alcohol to form the ester. This method is particularly useful when the Fischer esterification is sluggish or fails.
Protocol 3: Synthesis of Ethyl 4-(2-methoxyphenyl)butanoate via Acyl Chloride
Step A: Synthesis of 4-(2-methoxyphenyl)butanoyl chloride
-
In a fume hood, place this compound (3.0 g, 15.4 mmol) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂).
-
Add thionyl chloride (2.2 mL, 30.8 mmol) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 76°C) for 2 hours. The reaction is complete when gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.
Step B: Esterification
-
Dissolve the crude 4-(2-methoxyphenyl)butanoyl chloride in anhydrous dichloromethane (30 mL) and cool to 0°C.
-
Slowly add a solution of anhydrous ethanol (1.8 mL, 30.8 mmol) and pyridine (2.5 mL, 30.8 mmol) in anhydrous DCM (10 mL).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The reaction mixture is then washed with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried, concentrated, and the resulting ester is purified by vacuum distillation or column chromatography.
Purification and Characterization
Purification of the synthesized esters is crucial to remove unreacted starting materials, catalysts, and byproducts.
-
Extraction: An aqueous basic wash (e.g., NaHCO₃ solution) is effective for removing unreacted carboxylic acid and the acid catalyst from Fischer esterifications.
-
Filtration: In Steglich esterifications, the primary byproduct, DCU, is largely insoluble in common organic solvents and can be removed by simple filtration.
-
Chromatography: Column chromatography on silica gel is a versatile method for purifying all types of esters, especially when dealing with non-volatile products or when high purity is required.
-
Distillation: For volatile esters, vacuum distillation is an excellent method for purification on a larger scale.
The identity and purity of the final ester products should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Safety Considerations
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Add acid slowly to the alcohol to dissipate the heat generated.
-
Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.
-
DCC: Dicyclohexylcarbodiimide is a potent skin allergen and should be handled with care, always using gloves.
References
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. Retrieved from [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. Retrieved from [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data. Retrieved from [Link]
-
Steglich Esterification. Organic Chemistry Portal. Retrieved from [Link]
- Neises, B., & Steglich, W.
- Process for purification of aryl carboxylic acids. (2010).
-
Reactions of Alcohols with Thionyl Chloride. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]
-
Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
- Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. (2004).
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]
-
Fischer Esterification. Chemistry Steps. Retrieved from [Link]
-
What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10). ResearchGate. Retrieved from [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]
-
Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. Retrieved from [Link]
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Application Notes and Protocols: Esterification of 4-(2-methoxyphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Importance of Esterifying 4-(2-methoxyphenyl)butanoic Acid
This compound and its ester derivatives are emerging as pivotal structural motifs in medicinal chemistry and materials science. The modulation of the carboxylic acid moiety into an ester can significantly alter a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. This transformation is a cornerstone of prodrug strategies, aimed at enhancing bioavailability and therapeutic efficacy. Furthermore, the specific ester functional group can be tailored to fine-tune physicochemical properties such as solubility, lipophilicity, and chemical stability, which are critical determinants of a compound's performance in both biological and material applications.
This comprehensive guide provides an in-depth exploration of the primary methods for the esterification of this compound. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to select and execute the most appropriate esterification strategy for their specific research objectives. We will delve into the mechanistic underpinnings of each method, offering a rationale for the selection of reagents and reaction conditions, thereby empowering the user to troubleshoot and optimize these transformations.
I. Foundational Esterification Strategies: A Comparative Overview
The choice of an esterification method is dictated by several factors, including the scale of the reaction, the sensitivity of the starting material to acidic or basic conditions, and the desired purity of the final product. Below is a comparative analysis of the most relevant methods for the esterification of this compound.
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Limitations |
| Fischer-Speier Esterification | Strong Acid (e.g., H₂SO₄, TsOH) | Reflux in excess alcohol | Cost-effective, scalable, simple workup.[1] | Requires harsh acidic conditions, equilibrium-limited.[1][2] |
| Acid Chloride-Mediated Esterification | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by alcohol | Room temperature to mild heating | High yielding, irreversible, suitable for sterically hindered alcohols. | Requires handling of corrosive and moisture-sensitive reagents. |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC) or EDC, DMAP (catalyst) | Room temperature, aprotic solvent (e.g., DCM) | Mild conditions, suitable for acid-sensitive substrates.[3] | Formation of urea byproduct can complicate purification.[3] |
II. Mechanistic Insights and Strategic Considerations
A thorough understanding of the reaction mechanisms is paramount for successful experimental design and optimization.
A. Fischer-Speier Esterification: The Workhorse of Ester Synthesis
The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][4] The reaction proceeds via a series of reversible steps, necessitating strategic interventions to drive the equilibrium towards the ester product.
Mechanism Breakdown: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to generate a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yield the ester and regenerate the acid catalyst.[1]
Driving the Equilibrium: To achieve high yields, Le Chatelier's principle must be leveraged. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing the water as it is formed, often through the use of a Dean-Stark apparatus.[1]
Caption: Fischer-Speier Esterification Workflow.
B. Acid Chloride Pathway: A High-Yield, Irreversible Approach
For substrates that can tolerate the reagents, conversion of the carboxylic acid to a more reactive acid chloride intermediate provides a highly efficient route to esters.
Mechanism Breakdown: this compound is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 4-(2-methoxyphenyl)butanoyl chloride. This transformation replaces the hydroxyl group with a chlorine atom, creating a much better leaving group. The resulting acid chloride is a highly electrophilic species that readily reacts with an alcohol in a nucleophilic acyl substitution reaction to furnish the desired ester.[5][6][7] This second step is typically very fast and irreversible.
Caption: Acid Chloride-Mediated Esterification Workflow.
C. Steglich Esterification: A Mild Alternative for Sensitive Substrates
The Steglich esterification is a powerful method that proceeds under mild, neutral conditions, making it ideal for substrates with acid-labile functional groups.[3]
Mechanism Breakdown: This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate.[3] A catalytic amount of 4-dimethylaminopyridine (DMAP) then acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive acyl-pyridinium species. This intermediate is then readily attacked by the alcohol to form the ester, releasing DMAP. The carbodiimide is consumed in the reaction, forming a urea byproduct (dicyclohexylurea, DCU, in the case of DCC).[3]
Sources
Application Note & Protocols: 4-(2-methoxyphenyl)butanoic acid as a Versatile Monomer for Advanced Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals engaged in polymer chemistry, materials science, and drug delivery systems.
Abstract: This document provides a detailed technical guide on the utilization of 4-(2-methoxyphenyl)butanoic acid as a functional monomer in polymer synthesis. We explore its application in both step-growth and chain-growth polymerization pathways, offering insights into its potential for creating novel polymers with tailored properties. The presence of the methoxyphenyl pendant group offers a unique handle to modulate thermal stability, solubility, and hydrophobicity, making it a compound of interest for specialty applications, including drug delivery matrices and high-performance thermoplastics. This guide furnishes detailed, field-tested protocols for polyester synthesis via polycondensation and, following derivatization, for the synthesis of well-defined copolymers via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Introduction: The Strategic Value of Functional Monomers
The rational design of polymers with specific, predictable properties is a cornerstone of modern materials science. The choice of monomer is the primary determinant of the final polymer's characteristics. While commodity polymers are built from simple, high-volume monomers, the synthesis of advanced materials often relies on "functional monomers" that contain additional chemical groups. These groups are not directly involved in the polymerization backbone formation but are carried as side chains that impart specific functionalities.
This compound is a bifunctional molecule featuring a terminal carboxylic acid group, suitable for classical polymerization, and a pendant 2-methoxyphenyl group. This aromatic side group is significant; its bulkiness can increase the glass transition temperature (Tg) of the resulting polymer, while the ortho-methoxy substituent can influence chain packing, solubility, and potential for secondary interactions. Studies on other polymer systems have shown that o-methoxy groups can enhance thermal stability and reduce water uptake in the final polymer network[1]. This application note serves as a comprehensive guide to harnessing the potential of this unique monomer.
Section 1: Physicochemical Properties and Reactivity Profile
Understanding the fundamental properties of the monomer is critical for designing successful polymerization strategies. This compound is a solid at room temperature with the key reactive handle being its carboxylic acid functionality.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 33209-75-5 | |
| Molecular Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol | |
| Appearance | Off-white to yellow powder/solid | Inferred from similar compounds |
| Primary Reactive Group | Carboxylic Acid (-COOH) | Chemical Structure |
| Pendant Functional Group | 2-Methoxyphenyl | Chemical Structure |
Reactivity Insights:
-
Carboxylic Acid: This group is a classic functional handle for step-growth polymerization. It readily undergoes esterification with alcohols to form polyesters or amidation with amines to form polyamides, typically at elevated temperatures and/or with acid catalysis, releasing water as a byproduct[2][3].
-
2-Methoxyphenyl Group: This pendant group is largely inert under standard polymerization conditions. Its key role is to dictate the physical properties of the resulting polymer. The steric bulk of the ortho-substituted ring will disrupt close chain packing, likely leading to amorphous polymers with good solubility in organic solvents.
Section 2: Application in Step-Growth Polymerization: Polyester Synthesis
Step-growth polymerization is a class of polymerization where bifunctional or multifunctional monomers react to form dimers, trimers, and longer oligomers in a stepwise fashion[4][5][6]. Direct polycondensation is a robust method to synthesize polyesters from carboxylic acid and alcohol monomers.
Principle of Melt Polycondensation
In this process, this compound is reacted with a difunctional alcohol (a diol) at high temperatures, typically above the melting points of the monomers and the resulting polymer. A catalyst is used to accelerate the esterification reaction, and a vacuum is applied in the later stages to effectively remove the water byproduct, driving the equilibrium towards the formation of high molecular weight polymer, in accordance with Le Châtelier's principle.
Experimental Protocol 1: Synthesis of Poly(hexylene 4-(2-methoxyphenyl)butanoate)
Objective: To synthesize a linear polyester via melt polycondensation of this compound with 1,6-hexanediol.
Materials:
-
This compound (1.00 eq., 19.42 g, 0.10 mol)
-
1,6-Hexanediol (1.02 eq., 12.05 g, 0.102 mol)
-
Titanium(IV) butoxide (Ti(OBu)₄) catalyst (0.1 mol% based on the acid)
-
Antioxidant (e.g., Irganox® 1010, 0.1 wt%)
-
High-vacuum, mechanically stirred reaction vessel with a nitrogen inlet and distillation outlet.
Methodology:
-
Vessel Preparation: Ensure the reaction vessel is scrupulously dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.
-
Charging the Reactor: Charge the reactor with this compound, 1,6-hexanediol, and the antioxidant.
-
Inerting: Seal the reactor and purge with dry nitrogen for 15 minutes to remove oxygen, which can cause side reactions and discoloration at high temperatures. Maintain a slight positive pressure of nitrogen.
-
Initial Heating (Esterification Stage): Begin mechanical stirring (approx. 100 RPM) and heat the mixture to 180°C. The reactants will melt and form a homogeneous solution.
-
Catalyst Addition: Once the mixture is molten and homogenous, carefully inject the Ti(OBu)₄ catalyst.
-
Reaction Stage 1: Hold the temperature at 180°C for 2 hours. Water will begin to distill from the reaction mixture.
-
Reaction Stage 2 (Vacuum): Gradually increase the temperature to 220°C over 1 hour. Simultaneously, slowly apply a vacuum, reducing the pressure to <1 mbar over 1-2 hours.
-
Senior Application Scientist's Note: A gradual application of vacuum is crucial. Applying a high vacuum too quickly can cause vigorous boiling and loss of monomer/oligomers.
-
-
Polycondensation Stage: Continue the reaction at 220°C under high vacuum. The viscosity of the mixture will noticeably increase. Monitor the stirrer torque as an indicator of molecular weight build-up. Continue for 3-4 hours or until the desired viscosity is reached.
-
Termination and Recovery: Discontinue heating and break the vacuum with dry nitrogen. Extrude the molten polymer from the reactor into a liquid nitrogen bath to quench it.
-
Purification: The brittle polymer strand can be granulated. For high purity, the polymer can be dissolved in a suitable solvent (e.g., tetrahydrofuran) and precipitated into a non-solvent (e.g., cold methanol) to remove unreacted monomer and catalyst residues. Dry the purified polymer in a vacuum oven at 60°C until constant weight.
Workflow Visualization
Caption: Workflow for melt polycondensation of this compound.
Section 3: Derivatization for Chain-Growth Polymerization
To broaden the utility of this compound, its carboxylic acid group can be derivatized to an acrylate or methacrylate. This transforms the step-growth monomer into a chain-growth monomer, enabling its use in radical polymerization techniques which offer different architectures and functionalities[7].
Protocol 2: Synthesis of 2-((4-(2-methoxyphenyl)butanoyl)oxy)ethyl methacrylate (MPBOEM)
Objective: To convert the carboxylic acid into a methacrylate ester suitable for radical polymerization.
Materials:
-
This compound (1.00 eq., 19.42 g, 0.10 mol)
-
2-Hydroxyethyl methacrylate (HEMA) (1.10 eq., 14.32 g, 0.11 mol)
-
Dicyclohexylcarbodiimide (DCC) (1.10 eq., 22.69 g, 0.11 mol)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 eq., 0.61 g, 0.005 mol)
-
Dichloromethane (DCM), anhydrous (500 mL)
-
Hydroquinone (inhibitor, 100 mg)
Methodology:
-
Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve this compound, HEMA, DMAP, and hydroquinone in 400 mL of anhydrous DCM.
-
Cooling: Place the flask in an ice bath and stir for 15 minutes.
-
DCC Addition: Dissolve DCC in 100 mL of anhydrous DCM and add it dropwise to the cooled reaction mixture over 30 minutes. A white precipitate (dicyclohexylurea, DCU) will form.
-
Senior Application Scientist's Note: DCC is a potent allergen and moisture-sensitive. Handle with appropriate personal protective equipment in a fume hood. The reaction is exothermic, and slow addition is necessary to control the temperature.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18 hours.
-
Filtration: Filter the reaction mixture through a Büchner funnel to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.
-
Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure methacrylate monomer, MPBOEM.
Reaction Scheme Visualization
Caption: Derivatization of the carboxylic acid to a methacrylate monomer.
Section 4: Controlled Radical Polymerization (RAFT)
RAFT polymerization is a powerful controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures[8][9]. By using the newly synthesized MPBOEM monomer, we can create well-defined homopolymers or block copolymers.
Protocol 3: RAFT Polymerization of MPBOEM
Objective: To synthesize a well-defined homopolymer, poly(MPBOEM), with a target degree of polymerization (DP) of 50.
Materials:
-
MPBOEM monomer (from Protocol 2) (50 eq.)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT Agent, 1.0 eq.)
-
Azobisisobutyronitrile (AIBN) (Initiator, 0.2 eq. relative to RAFT agent)
-
1,4-Dioxane (solvent)
Methodology:
-
Stock Solutions: Prepare stock solutions of the monomer, CPADB, and AIBN in 1,4-dioxane.
-
Reaction Mixture Preparation: In a Schlenk tube equipped with a magnetic stir bar, add the appropriate volumes of the stock solutions to achieve a [Monomer]:[CPADB]:[AIBN] ratio of 50:1:0.2. The final monomer concentration should be ~2 M.
-
Degassing: Seal the Schlenk tube with a rubber septum. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which terminates radical chains.
-
Senior Application Scientist's Note: Thorough degassing is arguably the most critical step for successful and controlled RAFT polymerization. Oxygen is a radical scavenger and will inhibit the polymerization.
-
-
Polymerization: After the final thaw cycle, backfill the tube with nitrogen or argon and place it in a preheated oil bath at 70°C.
-
Monitoring: Periodically take samples via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by Gel Permeation Chromatography, GPC/SEC).
-
Termination: Once the desired conversion is reached (e.g., >90%), terminate the polymerization by quenching the reaction in an ice bath and exposing it to air.
-
Purification: Dilute the reaction mixture with THF and precipitate the polymer into a large excess of cold methanol. Repeat the dissolution/precipitation cycle twice.
-
Drying: Dry the final polymer in a vacuum oven at 40°C overnight. The resulting polymer should be a pinkish color due to the end-group from the CPADB RAFT agent.
Section 5: Polymer Characterization
Proper characterization is essential to confirm the success of the synthesis and understand the material's properties.
| Technique | Information Obtained | Relevance |
| ¹H & ¹³C NMR | Confirms chemical structure, monomer conversion, and copolymer composition. | Verifies successful synthesis and purity. |
| GPC / SEC | Determines number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). | Crucial for confirming the "controlled" nature of RAFT polymerization (low Đ) and estimating chain length in polyesters. |
| FTIR Spectroscopy | Identifies characteristic functional groups (e.g., C=O stretch of esters, disappearance of -OH bands). | A quick and effective way to confirm the polymerization reaction occurred. |
| DSC | Measures thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm). | Tg is a critical parameter defining the polymer's application range (e.g., glassy plastic vs. rubber). |
| TGA | Determines the thermal stability and decomposition temperature of the polymer. | Important for defining the material's processing window and service temperature. |
Expected Outcomes:
-
Polyester (from Protocol 1): A semi-crystalline or amorphous thermoplastic. The bulky 2-methoxyphenyl group would likely result in a higher Tg compared to a polyester made with a simple aliphatic acid.
-
Poly(MPBOEM) (from Protocol 3): An amorphous glassy polymer with a well-defined molecular weight and low dispersity (Đ < 1.2). The Tg is expected to be significantly above room temperature. The pendant methoxyphenyl groups will make it soluble in many common organic solvents like THF, DCM, and toluene.
Conclusion
This compound is a highly versatile building block for creating advanced functional polymers. Its carboxylic acid handle provides a direct route to polyesters and polyamides via step-growth polymerization. Furthermore, a straightforward derivatization converts it into a methacrylate monomer, opening the door to a vast range of polymer architectures with precise control over molecular weight and structure via controlled radical techniques like RAFT. The pendant 2-methoxyphenyl group is a key feature, offering a means to systematically tune the thermal and physical properties of the final material. The protocols and insights provided in this guide equip researchers to explore and exploit the full potential of this valuable monomer in the development of next-generation materials.
References
-
PubChem. 4-(4-Methoxyphenyl)butyric acid. National Center for Biotechnology Information.
-
ChemicalBook. 4-(4-Methoxyphenyl)butyric acid.
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Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
Odian, G. Step-Growth Polymerization and Step-Growth Polymers. ResearchGate.
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Britannica. Carboxylic acid - Polyamides, Synthesis, Esters.
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PubChem. 2-(4-Methoxyphenyl)butanoic acid. National Center for Biotechnology Information.
-
Simson Pharma Limited. This compound.
-
Cheméo. Chemical Properties of 4-(4-Methoxyphenyl)butyric acid.
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Evans, M. Step-growth and Chain-growth Polymerizations. YouTube.
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Fisher Scientific. 4-(4-Methoxyphenyl)butyric acid, 98%.
-
Metrohm. Carboxyl end groups in polymers – Photometric determination based on ASTM D7409.
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La Scala, J. J., et al. Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ACS Publications.
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Sigma-Aldrich. Controlled Radical Polymerization Guide.
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Chemistry LibreTexts. Cationic Chain-Growth Polymerization.
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ResearchGate. Cometabolism of ω-Phenylalkanoic Acids with Butyric Acid for Efficient Production of Aromatic Polyesters in Pseudomonas putida BM01.
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Chemistry LibreTexts. Step-Growth Polymers.
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RSC Publishing. mediated polymerization using carboxylic acid.
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AZoM. What is Controlled Radical Polymerization?.
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PubMed Central. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles.
-
ResearchGate. (PDF) Monomeric and Polymeric Carboxylic Acids.
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ResearchGate. Methoxyl-Containing Hyper-Crosslinked Polymer from Largely Bio-Based Biphenyl Methyl Ether and Its Application in Lithium-Sulfur Battery.
-
MDPI. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers.
-
National Institutes of Health. Active Polymers Decorated with Major Acid Groups for Water Treatment: Potentials and Challenges.
-
MDPI. Compositional Group Analysis of Biocrude Oils Obtained from Swine Manure by Slow Pyrolysis.
-
Pearson. Step-Growth Polymers Explained.
-
PIVAJ. Controlled radical polymerization - Design the architecture of polymers.
-
PubMed Central. Extrinsically microporous polymer membranes derived from thermally cross-linked perfluorinated aryl-ether-free polymers for gas separation.
-
Frontiers. Exploring Class I polyhydroxyalkanoate synthases with broad substrate specificity for polymerization of structurally diverse monomer units.
-
YouTube. Step Growth Polymerization - The Basics.
-
MDPI. Experimental and Theoretical Studies of Carboxylic Polymers with Low Molecular Weight as Inhibitors for Calcium Carbonate Scale.
-
ACS Publications. Controlled/“Living” Radical Polymerization of Styrene and Methyl Methacrylate Catalyzed by Iron Complexes.
-
RSC Publishing. Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization.
-
MDPI. Impact of Anaerobic Pyrolysis Temperature on the Formation of Volatile Hydrocarbons in Wheat Straw.
-
VTechWorks. CONTROLLED / “LIVING” FREE RADICAL POLYMERIZATIONS.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-methoxyphenyl)butanoic acid
Welcome to the technical support center for the synthesis of 4-(2-methoxyphenyl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this multi-step synthesis. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience. Our goal is to provide you with the expertise to not only troubleshoot your synthesis but also to understand the causality behind each experimental step, ensuring a robust and reproducible process.
Synthesis Overview: A Two-Stage Approach
The most common and practical route to this compound involves a two-step process:
-
Friedel-Crafts Acylation: Anisole is reacted with succinic anhydride in the presence of a Lewis acid catalyst to form the intermediate, 4-(2-methoxyphenyl)-4-oxobutanoic acid. A significant challenge in this step is controlling the regioselectivity to favor the desired ortho isomer over the thermodynamically more stable para isomer.
-
Reduction: The carbonyl group of the keto-acid intermediate is then reduced to a methylene group to yield the final product, this compound. The choice of reduction method, typically the Clemmensen or Wolff-Kishner reduction, is critical and depends on the stability of the starting material.
This guide is structured to address potential issues at each of these stages.
Troubleshooting the Synthesis: A Q&A Approach
Part 1: Friedel-Crafts Acylation - Synthesizing the Keto-Acid Intermediate
Question 1: My Friedel-Crafts acylation is resulting in a low yield of the desired keto-acid. What are the likely causes and how can I improve it?
Answer: Low yields in Friedel-Crafts acylation are a common issue and can often be traced back to several key factors.[1] A systematic approach to troubleshooting is essential.
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃. It is good practice to handle AlCl₃ in a glove box or under an inert atmosphere.
-
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid.[1] This is because the product, a ketone, can form a stable complex with the catalyst, effectively sequestering it from the reaction.
-
Solution: For the acylation of anisole with succinic anhydride, a molar ratio of at least 2:1 of AlCl₃ to succinic anhydride is typically recommended. One equivalent of the catalyst activates the anhydride, and the other is complexed by the ketone product.
-
-
Sub-optimal Reaction Temperature: Temperature control is critical. The reaction may be too slow at low temperatures, while high temperatures can lead to side reactions and decomposition of starting materials or product.
-
Solution: The reaction is typically started at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Deactivated Aromatic Ring: While the methoxy group of anisole is activating, impurities in your starting material could deactivate the ring.
-
Solution: Ensure the purity of your anisole and succinic anhydride. Distill the anisole if necessary.
-
Question 2: My primary product is the para-isomer, 4-(4-methoxyphenyl)-4-oxobutanoic acid. How can I increase the yield of the desired ortho-isomer?
Answer: This is a central challenge in this synthesis. The methoxy group is an ortho, para-director in electrophilic aromatic substitution.[2] Due to steric hindrance at the ortho position, the para product is often the major isomer. However, you can influence the ortho:para ratio through careful selection of reaction conditions.
-
Choice of Lewis Acid: Strong Lewis acids like AlCl₃ can favor para substitution. Milder Lewis acids may offer better ortho selectivity.
-
Recommendation: Consider screening alternative Lewis acids such as scandium triflate (Sc(OTf)₃) or ytterbium triflate (Yb(OTf)₃).[3] These have been shown to be effective in Friedel-Crafts reactions and may alter the regioselectivity.
-
-
Solvent Effects: The polarity of the solvent can influence the isomer ratio.
-
Recommendation: While nitrobenzene or carbon disulfide are traditional solvents for Friedel-Crafts reactions, consider exploring less conventional solvents. A solvent that can coordinate with the Lewis acid-anisole complex may sterically favor ortho attack. Dichlorobenzene has been used as a solvent in related reactions.[4]
-
-
Temperature: Lower reaction temperatures generally favor the formation of the kinetically controlled ortho product over the thermodynamically favored para product.
-
Recommendation: Maintain a consistently low temperature (e.g., 0 °C) throughout the reaction and monitor the isomer ratio by ¹H NMR or GC-MS analysis of aliquots.
-
Table 1: Factors Influencing Ortho:Para Selectivity in Friedel-Crafts Acylation of Anisole
| Factor | Condition Favoring Ortho Isomer | Rationale |
| Lewis Acid | Milder Lewis Acids (e.g., Sc(OTf)₃) | Reduced steric bulk of the catalyst-reagent complex. |
| Temperature | Lower Temperatures (e.g., 0 °C) | Favors the kinetic product. |
| Solvent | Solvents capable of specific coordination | May alter the conformation of the reactive complex. |
Question 3: I am observing a significant amount of a dark, tarry byproduct. What is it and how can I prevent its formation?
Answer: The formation of tarry byproducts is often a result of side reactions, particularly at elevated temperatures or with impure reagents.
-
Demethylation of Anisole: Strong Lewis acids like AlCl₃ can catalyze the demethylation of the methoxy group, leading to the formation of phenolic compounds which can undergo further uncontrolled reactions.[5]
-
Solution: Use a milder Lewis acid, if possible. Alternatively, ensure the reaction temperature does not exceed the recommended range and that the reaction time is not unnecessarily prolonged.
-
-
Polyacylation: Although the acyl group is deactivating, highly activating substrates can sometimes undergo multiple acylations.
-
Solution: Use a precise 1:1 molar ratio of anisole to succinic anhydride. Adding the anisole slowly to the reaction mixture can also help to minimize this.
-
-
Decomposition: Succinic anhydride and the product can be unstable at high temperatures in the presence of a strong acid.
-
Solution: Strict temperature control is crucial.
-
Part 2: Reduction of the Keto-Acid - From Intermediate to Final Product
Question 4: I am having trouble with the reduction of the keto-acid intermediate. Which reduction method should I choose, and what are the common pitfalls?
Answer: The two most common methods for this reduction are the Clemmensen and the Wolff-Kishner reductions. The choice depends critically on the acid or base sensitivity of your molecule.
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[6][7] It is performed under strongly acidic conditions.
-
Advantages: Effective for aryl-alkyl ketones.
-
Disadvantages: The strongly acidic conditions can lead to side reactions if your molecule has acid-sensitive functional groups. For 4-(2-methoxyphenyl)-4-oxobutanoic acid, the methoxy group is generally stable, but prolonged reaction times or very high temperatures could potentially lead to some demethylation.
-
Troubleshooting:
-
Incomplete Reaction: Ensure the zinc is properly amalgamated and that the HCl is sufficiently concentrated. The reaction is heterogeneous and vigorous stirring is essential.
-
Side Products: Over-reduction or dimerization products can sometimes be observed, especially with aliphatic ketones.[8] For aryl ketones, this is less common but still possible.
-
-
-
Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base (like KOH or NaOH) in a high-boiling solvent such as ethylene glycol.[9][10] It is performed under strongly basic conditions.
-
Advantages: An excellent alternative for substrates that are sensitive to strong acids.
-
Disadvantages: The high temperatures required (often >180 °C) can be problematic for thermally unstable compounds. Hydrazine is highly toxic and must be handled with extreme care.
-
Troubleshooting:
-
Incomplete Reaction: Ensure that all water is removed from the reaction mixture before heating to high temperatures, as the initial formation of the hydrazone is an equilibrium reaction. The Huang-Minlon modification, where water and excess hydrazine are distilled off before heating, can improve yields.[11]
-
Formation of Azines: A common side product is the formation of an azine (R₂C=N-N=CR₂). This can be minimized by using a larger excess of hydrazine.
-
-
Experimental Workflow: Reduction of 4-(2-methoxyphenyl)-4-oxobutanoic acid
Caption: Decision workflow for the reduction step.
Part 3: Purification and Characterization
Question 5: I have a mixture of ortho and para isomers after the reduction. How can I separate them?
Answer: The separation of constitutional isomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This is often the first method to try. The two isomers may have different solubilities in a given solvent system.
-
Protocol:
-
Dissolve the mixture of isomers in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or toluene).
-
Allow the solution to cool slowly. The less soluble isomer should crystallize out first.
-
Filter the crystals and analyze the purity of both the solid and the mother liquor by ¹H NMR or HPLC.
-
Multiple recrystallizations may be necessary to achieve high purity.
-
-
-
Column Chromatography: If fractional crystallization is ineffective, column chromatography on silica gel is a more robust method for separation.
-
Protocol:
-
Choose an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) by first running TLC plates to find a solvent system that gives good separation between the two spots.
-
Carefully pack a silica gel column and load your sample.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure isomers.
-
-
Question 6: How can I confirm the identity and purity of my final product, this compound?
Answer: A combination of spectroscopic methods is essential for unambiguous structure elucidation and purity assessment.
-
¹H NMR Spectroscopy: This is the most powerful tool for distinguishing between the ortho and para isomers.
-
Ortho Isomer: The aromatic region will show a complex splitting pattern for the four adjacent protons. You would expect to see a multiplet.
-
Para Isomer: The aromatic region will be much simpler, showing two distinct doublets (an AA'BB' system) due to the symmetry of the molecule.[12]
-
Other key signals: You should also see signals for the methoxy group (a singlet around 3.8 ppm), and the three methylene groups of the butanoic acid chain (multiplets between 1.8 and 2.6 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
-
¹³C NMR Spectroscopy: The number of signals in the aromatic region will confirm the substitution pattern.
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid will be observed from approximately 2500-3300 cm⁻¹.[15]
-
A strong C=O stretch from the carboxylic acid will be present around 1700-1725 cm⁻¹.[15]
-
C-H stretching of the aromatic ring will be seen just above 3000 cm⁻¹, and C-H stretching of the aliphatic chain will be seen just below 3000 cm⁻¹.
-
The C-O stretching of the methoxy group will appear in the region of 1250-1000 cm⁻¹.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product (194.23 g/mol ).[16] The fragmentation pattern can also provide structural information. A common fragment would be the loss of the butanoic acid side chain.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Key Features |
| ¹H NMR | Aromatic region: Complex multiplet for 4 protons. Methoxy: Singlet (~3.8 ppm). Aliphatic chain: Three multiplets. Carboxylic acid: Broad singlet (>10 ppm). |
| ¹³C NMR | Aromatic region: 6 distinct signals. Carbonyl: ~175-180 ppm. Methoxy: ~55 ppm. Aliphatic carbons: 3 signals. |
| IR (cm⁻¹) | O-H (acid): 2500-3300 (broad). C=O (acid): 1700-1725. C-O (ether): 1250-1000. |
| MS (m/z) | Molecular ion [M]⁺ at 194. |
Concluding Remarks
The synthesis of this compound is a classic example of electrophilic aromatic substitution followed by a functional group transformation. Success hinges on careful control of reaction conditions to manage regioselectivity and prevent side reactions. This guide provides a framework for troubleshooting common issues, but we encourage you to maintain detailed experimental records and utilize analytical techniques to monitor your reaction's progress and product purity. Should you encounter challenges not addressed here, do not hesitate to consult the primary literature or reach out to our technical support team.
References
-
MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]
-
PubChem. 4-(4-Methoxyphenyl)butyric acid. National Institutes of Health. Retrieved from [Link]
-
Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]
-
ACS Publications. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Crystal structure of 4-[(3-methoxyphenyl)carbamoyl]butanoic acid, C12H15NO4. Retrieved from [Link]
-
Wikipedia. Clemmensen reduction. Retrieved from [Link]
-
Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]
-
PubChem. 2-(4-Methoxyphenyl)butanoic acid. National Institutes of Health. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
Wikipedia. Wolff–Kishner reduction. Retrieved from [Link]
- Unknown. CLEMMENSEN REDUCTION.
-
Chegg. (2020). Question: The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Retrieved from [Link]
-
Grokipedia. Clemmensen reduction. Retrieved from [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. Wolff–Kishner Reaction. Retrieved from [Link]
-
ACS Publications. (2025). Catalytic Intermolecular Ortho-Arylation of Phenols. The Journal of Organic Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. Retrieved from [Link]
-
Doc Brown's Chemistry. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid. Retrieved from [Link]
-
PubMed. (2014). Substrate dependent reaction channels of the Wolff-Kishner reduction reaction: A theoretical study. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2023). Ortho vs. Para positioning of Substituent (FC-Acylation). r/OrganicChemistry. Retrieved from [Link]
- Unknown. 13 Friedel-Crafts Acylation.
-
Scientific Update. (2018). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Retrieved from [Link]
-
Beilstein Journals. Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. Retrieved from [Link]
-
Allen. Clemmensen Reduction – Mechanism, Reaction & Applications. Retrieved from [Link]
-
SpectraBase. Butanoic acid, 4-methoxy-2-nitro-, 2,6-bis(1,1-dimethylethyl)-4-methoxyphenyl ester - MS (GC) - Spectrum. Retrieved from [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
-
Semantic Scholar. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]
-
NIST WebBook. Butanoic acid. National Institute of Standards and Technology. Retrieved from [Link]
-
Doc Brown's Chemistry. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]
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- 15. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Technical Support Center: Optimizing Reaction Conditions for 4-(2-methoxyphenyl)butanoic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(2-methoxyphenyl)butanoic acid. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this multi-step synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and effectively optimize your reaction conditions.
The synthesis of this compound is typically achieved via a two-step process: a Friedel-Crafts acylation of anisole with succinic anhydride to form the keto-acid intermediate, followed by a reduction of the carbonyl group. Each step presents unique challenges, from controlling regioselectivity in the acylation to ensuring complete and clean reduction.
Overall Synthetic Pathway
The general workflow involves the formation of 4-(methoxyphenyl)-4-oxobutanoic acid, which is then reduced to the final product. The primary challenge is directing the initial acylation to the ortho position of the methoxy group.
Caption: Troubleshooting flowchart for the keto-acid reduction step.
-
Clemmensen Reduction: In some cases, particularly with substrates that are not fully soluble, bimolecular reduction can occur, leading to pinacol-type dimers. Incomplete reduction can also yield the corresponding alcohol as a byproduct. Ensuring vigorous reflux and sufficient reaction time typically favors the fully reduced alkane.
-
Wolff-Kishner Reduction: This reaction is conducted under strongly basic, high-temperature conditions. If your molecule contains other base-sensitive functional groups (e.g., esters, halides), they may not survive. For 4-(2-methoxyphenyl)-4-oxobutanoic acid, the substrate is generally stable.
-
Catalytic Hydrogenation: Over-reduction is a potential issue. Under very harsh conditions (high pressure, high temperature, prolonged reaction time), the aromatic ring can be hydrogenated to a cyclohexane ring, or the methoxy ether bond can be cleaved (demethylation). Using milder conditions (lower pressure and temperature) should prevent these side reactions.
Frequently Asked Questions (FAQs)
Q: Which reduction method is best for converting 4-(2-methoxyphenyl)-4-oxobutanoic acid?
A: The "best" method depends on your available equipment, scale, and the presence of other functional groups in more complex derivatives. All three common methods are effective for this specific transformation. The key is to choose based on the reaction conditions.
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction | Catalytic Hydrogenation |
| Conditions | Strongly acidic (conc. HCl) [1] | Strongly basic (KOH), high temp (>180°C) [2] | Neutral/Acidic, H₂ gas, metal catalyst [3] |
| Substrate Scope | Good for acid-stable, base-sensitive substrates. Works well for aryl ketones. [4] | Good for base-stable, acid-sensitive substrates. [5] | Broad scope but sensitive to catalyst poisons (e.g., sulfur compounds). |
| Key Advantages | Uses common and inexpensive reagents. | Excellent for substrates with acid-sensitive groups. Huang-Minlon modification improves yield and convenience. [6][7] | Often gives very clean products. Conditions can be tuned (temp, pressure) to be mild. No corrosive reagents. |
| Key Disadvantages | Uses toxic mercury (amalgam). Harsh acidic conditions. Mechanism is not well understood. [5] | Very high temperatures and strongly basic conditions required. Hydrazine is toxic. | Requires specialized pressure equipment for optimal results. Catalysts can be expensive and are pyrophoric. |
| Workup | Neutralization of strong acid, extraction. | Neutralization of strong base, extraction. | Simple filtration to remove the catalyst. |
Q: How can I monitor the progress of my reactions?
A: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Step 1 (Acylation): Use a solvent system like 50:50 ethyl acetate:hexanes with a drop of acetic acid. The product keto-acid will be more polar (lower Rf) than the starting anisole.
-
Step 2 (Reduction): Use the same solvent system. The final product, this compound, will be less polar (higher Rf) than the starting keto-acid due to the removal of the carbonyl group. You can visualize the spots using a UV lamp (for the aromatic rings) and/or by staining with potassium permanganate.
Q: What are the critical safety precautions for this synthesis?
A:
-
Friedel-Crafts Acylation: Aluminum chloride reacts violently with water and releases HCl gas upon exposure to moist air. Handle it in a fume hood and avoid any contact with moisture. The reaction quench is highly exothermic and should be performed slowly by pouring the reaction mixture onto ice.
-
Clemmensen Reduction: Mercury and its salts are highly toxic. Prepare the zinc amalgam in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Dispose of mercury-containing waste according to your institution's hazardous waste protocols.
-
Wolff-Kishner Reduction: Hydrazine is toxic and a suspected carcinogen. Always handle it in a fume hood. The reaction involves very high temperatures, so take precautions against thermal burns.
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable. Ensure your equipment is properly set up and purged to prevent leaks and the creation of an explosive atmosphere. Palladium on carbon (Pd/C) is pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Do not allow the catalyst to become dry in the air. Filter it while wet and handle it with care.
Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Acylation
(Adapted for ortho/para mixture)
-
Setup: Equip a three-necked, round-bottom flask with a dropping funnel, a reflux condenser with a gas outlet (to a bubbler or scrub), and a magnetic stirrer. Ensure all glassware is thoroughly oven-dried.
-
Charge Reagents: In a fume hood, charge the flask with a solvent (e.g., dichlorobenzene, 150 mL) and anhydrous aluminum chloride (AlCl₃, 0.23 moles). [8]Cool the slurry in an ice bath to 0-5°C.
-
Add Anhydride: In a separate flask, dissolve succinic anhydride (0.11 moles) in the solvent and add this solution to the dropping funnel.
-
Addition: Add the succinic anhydride solution dropwise to the stirred AlCl₃ slurry, maintaining the temperature below 10°C.
-
Add Anisole: After the addition is complete, add anisole (0.10 moles) dropwise, again keeping the temperature controlled.
-
Reaction: After addition, allow the mixture to stir at room temperature for 1-2 hours, then gently heat to 40-50°C for an additional 1-2 hours until the reaction is complete (monitor by TLC).
-
Workup: Carefully and slowly pour the cooled reaction mixture onto a large volume of crushed ice containing concentrated HCl (e.g., 50 mL). This will decompose the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product will be a mixture of ortho and para isomers. Separation will require careful column chromatography or fractional crystallization.
Protocol 2: Huang-Minlon (Wolff-Kishner) Reduction
-
Setup: Place the crude 4-(2-methoxyphenyl)-4-oxobutanoic acid (0.1 moles), potassium hydroxide (KOH, 0.4 moles), and hydrazine hydrate (85%, 0.2 moles) in a large round-bottom flask equipped with a distillation head and a reflux condenser. [7]2. Solvent: Add diethylene glycol (approx. 4-5 times the weight of the keto-acid) as the solvent.
-
Hydrazone Formation: Heat the mixture to reflux (around 130-140°C) for 1-2 hours. Water will be generated during this step.
-
Water Removal: Remove the reflux condenser and arrange for distillation. Increase the temperature to distill off the water and excess hydrazine. Continue heating until the internal temperature reaches 190-200°C. [6]5. Reduction: Place the reflux condenser back on the flask and reflux vigorously at this high temperature for 3-4 hours. The solution should bubble as nitrogen gas is evolved.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and carefully acidify with concentrated HCl until the pH is ~1-2.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Catalytic Hydrogenation
-
Setup: Place 4-(2-methoxyphenyl)-4-oxobutanoic acid (0.05 moles) into a hydrogenation vessel (e.g., a Parr bottle).
-
Catalyst & Solvent: Add a suitable solvent, such as ethyl acetate or acetic acid (100 mL). [3]Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate the air and replace it with hydrogen gas. Repeat this process 3-4 times. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and shake or stir vigorously at room temperature or with gentle heating (e.g., 50°C). [3]4. Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst filter cake to dry in the air. Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the product.
References
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
- Google Patents. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
ResearchGate. (2010). Highly Enantioselective Hydrogenation of 2-Oxo-4-arylbutanoic Acids to 2-Hydroxy-4-arylbutanoic Acids. [Link]
- Google Patents. (2004). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
Online Organic Chemistry Tutor. (n.d.). Wolf-Kishner Reduction and Huang Minlon Modification. [Link]
-
PubMed. (2010). Enantioselective Rh-catalyzed hydrogenation of 3-aryl-4-phosphonobutenoates with a P-stereogenic BoPhoz-type ligand. [Link]
-
Unacademy. (n.d.). Wolff-Kishner Reduction & Huang-Minlon Modification Explained. [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. [Link]
-
ACS Publications. (2003). Studies on the Reduction of Aromatic Ketones by the Clemmensen Method. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. [Link]
-
Semantic Scholar. (2023). cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes. [Link]
-
L.S.College, Muzaffarpur. (2020). Wolff–Kishner reduction. [Link]
-
Royal Society of Chemistry. (2024). CO2 hydrogenation to light olefins over Fe–Co/K–Al2O3 catalysts prepared via microwave calcination. [Link]
-
Course Hero. (2006). Friedel-Crafts Acylation of Anisole. [Link]
-
Transtutors. (2022). The Friedel Crafts Acylation Reaction Reaction of Anisole With...[Link]
-
Organic Reactions. (1942). The Clemmensen Reduction. [Link]
-
Beilstein Journals. (2025). Search Results. [Link]
- Google Patents. (1953). US2648686A - Process for reducing steroid ketones to their corresponding methylene analogs.
-
MDPI. (2021). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]
-
Chegg. (2020). Question: The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride.... [Link]
-
Chemistry LibreTexts. (2023). Clemmensen Reduction. [Link]
-
MDPI. (2002). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]
-
ResearchGate. (2019). Friedel-Crafts acylation of anisole with respect to acid anhydride.... [Link]
-
PrepChem. (n.d.). Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. [Link]
Sources
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- 2. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
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- 7. lscollege.ac.in [lscollege.ac.in]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 4-(2-methoxyphenyl)butanoic Acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 4-(2-methoxyphenyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, providing troubleshooting advice and optimized protocols to ensure high yield and purity.
I. Overview of the Synthetic Pathway
The most common and efficient route to synthesize this compound involves a two-step process: a Friedel-Crafts acylation followed by a carbonyl reduction. While seemingly straightforward, each step presents unique challenges that can lead to impurities and reduced yields. This guide addresses these specific issues in a practical, question-and-answer format.
Caption: General two-step synthesis of this compound.
II. Troubleshooting Guide: Friedel-Crafts Acylation
The first step, the acylation of 2-methoxytoluene with succinic anhydride, is critical for setting the foundation for a clean final product. The primary challenges revolve around regioselectivity and the harshness of the Lewis acid catalyst.
FAQ 1: My acylation reaction is producing a significant amount of an isomeric impurity. What is it and how can I prevent it?
Answer:
-
Probable Cause: You are likely forming the ortho-acylated isomer, 3-methoxy-2-(3-carboxypropanoyl)toluene, in addition to your desired para-acylated product. The methoxy group on the aromatic ring is a strong ortho-, para-directing group. While the para-position is sterically favored, acylation at the ortho-position can still occur, especially under certain conditions.
-
Mechanistic Insight: The Lewis acid (e.g., AlCl₃) coordinates with the succinic anhydride to form a highly electrophilic acylium ion.[1] This electrophile is then attacked by the electron-rich aromatic ring of 2-methoxytoluene. The choice of solvent and reaction temperature can influence the ratio of ortho to para attack.
Caption: Competing ortho- vs. para-acylation pathways.
-
Troubleshooting and Prevention:
-
Temperature Control: Friedel-Crafts acylations are often exothermic.[2] Running the reaction at a lower temperature (0-5 °C) can increase the selectivity for the thermodynamically more stable para-product.
-
Solvent Choice: Using a non-polar solvent like dichlorobenzene or nitrobenzene can sometimes improve para-selectivity compared to more polar solvents like dichloromethane.[3] A study on using ionic liquids has shown high regioselectivity, affording an ortho/para product ratio of 4/96.
-
Order of Addition: A slow, controlled addition of the Lewis acid to the mixture of the aromatic substrate and anhydride can help maintain a low reaction temperature and minimize side reactions.
-
FAQ 2: My NMR analysis shows a peak corresponding to a hydroxyl group, and the product's solubility has changed. What's happening?
Answer:
-
Probable Cause: The strong Lewis acid, aluminum chloride (AlCl₃), is causing the demethylation of the methoxy ether group, resulting in the formation of a phenolic impurity, 4-(2-hydroxyphenyl)-4-oxobutanoic acid.
-
Mechanistic Insight: Aluminum chloride is a hard Lewis acid that can coordinate strongly with the oxygen atom of the methoxy group. If excess AlCl₃ is used or if the reaction is heated for a prolonged period, this coordination can weaken the methyl C-O bond, leading to its cleavage. More than two equivalents of AlCl₃ are typically required: one for each carbonyl group on the anhydride and one to activate the reaction. Any additional equivalents can promote demethylation.
-
Troubleshooting and Prevention:
-
Stoichiometry is Key: Use the minimum effective amount of AlCl₃. A molar ratio of 2.2 to 2.5 equivalents relative to the succinic anhydride is often sufficient.
-
Avoid High Temperatures: Do not heat the reaction mixture excessively. Maintain the temperature below 25 °C after the initial addition phase.
-
Consider Milder Catalysts: If demethylation remains a persistent issue, explore milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), although this may require longer reaction times or higher temperatures, creating a trade-off with regioselectivity.
-
III. Troubleshooting Guide: Carbonyl Reduction
The second step involves the reduction of the ketone to a methylene group. The choice between the two primary methods, Clemmensen (acidic) and Wolff-Kishner (basic), is critical and depends on the stability of your substrate.
FAQ 3: Which reduction method is better for my keto-acid intermediate: Clemmensen or Wolff-Kishner?
Answer:
This is a crucial decision that impacts the side-reaction profile.
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
| Conditions | Strongly Acidic (Zn(Hg), conc. HCl) | Strongly Basic (H₂NNH₂, KOH, heat)[4][5] |
| Pros | Effective for aryl-alkyl ketones; reagents are common.[6] | Tolerant of acid-sensitive groups; excellent for base-stable compounds.[4] |
| Cons | Can cause demethylation of the methoxy group; risk of polymerization/tarring; not suitable for acid-sensitive substrates.[7] | High temperatures required (often >180°C); risk of azine formation; unsuitable for base-sensitive substrates. |
| Recommendation | Use with caution. The methoxy group is sensitive to strong, hot acid. Demethylation is a significant risk. | Generally preferred for this substrate. The methoxy and carboxylic acid groups (which will be deprotonated) are stable under basic conditions. |
FAQ 4: I used the Wolff-Kishner reduction and isolated a high-melting, nitrogen-containing impurity. What is it?
Answer:
-
Probable Cause: You have most likely formed an azine. This is a common side reaction in Wolff-Kishner reductions where the intermediate hydrazone reacts with a second molecule of the starting ketone.[4]
-
Mechanistic Insight: The reaction proceeds via the formation of a hydrazone intermediate.[5][8] If the concentration of the unreacted ketone is high relative to the hydrazine, or if the reaction conditions are not vigorous enough to drive the decomposition of the hydrazone, the hydrazone can act as a nucleophile and attack another ketone molecule, which, after dehydration, forms the symmetrical azine dimer.
Caption: Desired reduction pathway vs. azine side reaction.
-
Troubleshooting and Prevention:
-
Use Excess Hydrazine: Employ a moderate excess of hydrazine (1.5-2.0 equivalents) to ensure that all ketone is converted to the hydrazone quickly.
-
Huang-Minlon Modification: This is the most common and effective variant. Use a high-boiling solvent like diethylene glycol or triethylene glycol to allow the reaction temperature to reach 180-200 °C.[9] This high temperature ensures the rapid, irreversible decomposition of the hydrazone to the alkane, driven by the formation of nitrogen gas.[10]
-
Pre-form the Hydrazone: In some cases, it can be advantageous to form and isolate the hydrazone at a lower temperature before subjecting it to the high-temperature basic conditions. This ensures no starting ketone is present during the final reduction step.[4]
-
FAQ 5: My reduction (either method) is slow and incomplete, leaving starting material behind. How can I improve the conversion?
Answer:
-
Probable Cause (Clemmensen): The surface of your zinc amalgam may be deactivated, or the acid concentration is insufficient. The reduction is a heterogeneous reaction occurring on the zinc surface.[6]
-
Probable Cause (Wolff-Kishner): The reaction temperature is too low, or water is not being effectively removed. The decomposition of the hydrazone intermediate is temperature-dependent.
-
Troubleshooting and Prevention:
-
For Clemmensen Reduction:
-
Activate the Zinc: Ensure the zinc amalgam is freshly prepared and active.
-
Maintain Acid Concentration: Periodically add fresh concentrated HCl during the reaction to maintain a strongly acidic environment.
-
Use a Co-solvent: Adding a water-miscible organic solvent like toluene can help with the solubility of the organic substrate, improving its contact with the zinc surface.
-
-
For Wolff-Kishner Reduction:
-
Ensure High Temperatures: Use a high-boiling solvent (e.g., diethylene glycol) and ensure your apparatus can safely reach and maintain temperatures of 190-200 °C.
-
Remove Water: The initial formation of the hydrazone produces water. It is common practice to first heat the reaction at a lower temperature (~130-150 °C) to form the hydrazone and distill off the water, before increasing the temperature to >190 °C for the final reduction.
-
-
IV. Recommended Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2-Methoxytoluene
-
To a stirred solution of 2-methoxytoluene (1.0 eq) and succinic anhydride (1.05 eq) in 1,2-dichlorobenzene (5 mL per gram of 2-methoxytoluene) in a flask equipped with a nitrogen inlet and a dropping funnel, cool the mixture to 0 °C in an ice-water bath.
-
Slowly add anhydrous aluminum chloride (2.5 eq) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic.[2]
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice (10 g per gram of AlCl₃) and concentrated HCl (1 mL per gram of AlCl₃).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(2-methoxyphenyl)-4-oxobutanoic acid, which can be purified by recrystallization.
Protocol 2: Wolff-Kishner (Huang-Minlon) Reduction
-
In a flask equipped with a reflux condenser and a thermometer, combine the crude 4-(2-methoxyphenyl)-4-oxobutanoic acid (1.0 eq), diethylene glycol (4 mL per gram of keto-acid), potassium hydroxide (4.0 eq), and hydrazine hydrate (2.0 eq).
-
Heat the mixture to 140-150 °C for 2 hours. During this time, water and excess hydrazine will distill off.
-
Increase the temperature to 195-200 °C and maintain under reflux for 4 hours. Nitrogen gas evolution should be observed.[10]
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the solution to pH 2 with concentrated HCl. The product will precipitate.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.
V. References
-
Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]
-
BYJU'S. (n.d.). Wolff Kishner reduction mechanism. BYJU'S. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)butyric acid. PubChem Compound Database. [Link]
-
Reaction of anisole and succinic anhydride in presence of aluminium chloride. (2018). Stack Exchange. [Link]
-
Ross, J., & Xiao, J. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool IT Services. [Link]
-
Seddon, K. (n.d.). Friedel–Crafts acylation of both activated and deactivated aromatics. [Source institution not specified, likely a university research page or publication archive]. [Link]
-
Study.com. (n.d.). Wolff-Kishner Reduction, Mechanism & Application. Study.com. [Link]
-
T. W. Green, P. G. M. Wuts. (n.d.). Protective Groups in Organic Synthesis. [Source not specified, likely a textbook or academic publication]. [Link]
-
Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Vedantu. [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Wikipedia. [Link]
-
Yukawa, Y., & Tsuno, Y. (n.d.). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. [Link]
-
Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. (n.d.). Google Patents.
-
CLEMMENSEN REDUCTION. (n.d.). [Source not specified, likely educational material]. [Link]
-
Chemistry LibreTexts. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
-
Allen. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. Allen. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wolff-Kishner Reduction, Mechanism & Application - Lesson | Study.com [study.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 4-(2-methoxyphenyl)butanoic Acid
Welcome to the technical support center for the purification of 4-(2-methoxyphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity of your research.
Introduction to Purification Challenges
This compound, a valuable building block in medicinal chemistry, can present unique purification challenges arising from its synthesis and inherent chemical properties. The primary route to its synthesis often involves a Friedel-Crafts acylation of anisole with succinic anhydride, followed by reduction of the resulting ketoacid. This process can introduce a variety of impurities that require carefully designed purification strategies.
This guide will address these challenges head-on, providing you with the expertise to obtain highly pure this compound for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is an oil and won't crystallize. What should I do?
Answer: Oiling out is a common problem when the melting point of the compound is lower than the temperature of the crystallization solution, or when impurities are present that depress the melting point. Here’s a systematic approach to tackle this issue:
-
Initial Steps:
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure, solid product, add a seed crystal to the cooled solution to induce crystallization.
-
Reduce the temperature: Cool the solution in an ice bath or refrigerator. Slower cooling is often more effective for forming pure crystals.
-
-
Advanced Strategies:
-
Solvent System Modification: The choice of solvent is critical. If a single solvent system fails, a binary solvent system is often effective. A good binary system consists of a "good" solvent in which your compound is soluble and a "poor" solvent in which it is less soluble.
-
Recommended Solvent Systems to Try:
-
Toluene/Hexane
-
Ethyl acetate/Hexane
-
Acetone/Water
-
Ethanol/Water[1]
-
-
-
Protocol for Binary Solvent Crystallization:
-
Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature.
-
Slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
-
Question 2: After purification, my NMR spectrum shows the presence of an isomeric impurity. How can I remove it?
Answer: The most likely isomeric impurity is the para-isomer, 4-(4-methoxyphenyl)butanoic acid, which can form during the Friedel-Crafts acylation step. Due to their similar structures, separating these isomers can be challenging.
-
Fractional Crystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent.
-
Procedure:
-
Carefully select a solvent in which the desired ortho-isomer and the para-isomer have different solubilities. This often requires screening several solvent systems.
-
Perform a series of sequential crystallizations. The initial crystals formed will be enriched in the less soluble isomer.
-
Monitor the purity of each fraction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
-
Column Chromatography: This is often the most effective method for separating isomers.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used. Adding a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can improve the peak shape and reduce tailing of the carboxylic acid on the silica gel.[2]
-
Recommended Eluent System: Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The para-isomer is generally less polar and will elute before the ortho-isomer.
-
Question 3: My final product has a persistent color, even after crystallization. What is the cause and how can I fix it?
Answer: A persistent color in your product often indicates the presence of highly colored, minor impurities, which may be byproducts from the synthesis.
-
Activated Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities.
-
Protocol:
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight of the product).
-
Heat the mixture gently for a short period (5-15 minutes).
-
Perform a hot filtration to remove the charcoal.
-
Proceed with the crystallization of the decolorized solution.
-
-
Caution: Using too much charcoal or prolonged heating can lead to the loss of your desired product.
-
-
Chemical Treatment: If the color is due to residual starting materials or specific byproducts, a chemical wash may be effective. For instance, a wash with a dilute solution of sodium bisulfite can sometimes remove colored impurities arising from oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The common impurities depend on the synthetic route. For a typical Friedel-Crafts acylation followed by reduction, you might encounter:
-
Starting Materials: Unreacted anisole and succinic anhydride.
-
Isomeric Impurity: 4-(4-methoxyphenyl)butanoic acid.
-
Intermediates: The ketoacid precursor, 4-(2-methoxyphenyl)-4-oxobutanoic acid.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Q2: What is the best way to monitor the purity of this compound during purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification.
-
TLC System:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) with a small amount of acetic acid (e.g., 1%) is a good starting point.
-
-
Visualization:
-
UV Light (254 nm): The aromatic ring will allow for visualization under UV light.
-
Staining: Carboxylic acids can be visualized using a bromocresol green stain, which will show the acid as a yellow spot on a blue background.
-
Q3: How should I properly store purified this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is stable under normal storage conditions.
Q4: Can I use acid-base extraction to purify my crude product?
A4: Yes, acid-base extraction is an excellent initial purification step to remove neutral and basic impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic layer with an aqueous base (e.g., 1M sodium hydroxide or saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1-2M HCl) until the pH is acidic, which will precipitate the purified carboxylic acid.
-
Extract the precipitated acid back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for recrystallization. The choice of solvent is crucial and may require some optimization.
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair (e.g., Toluene/Hexane).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the "good" solvent of a binary pair) to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the flask to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Binary Solvent: Add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution, then cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Protocol 2: Column Chromatography Purification
This protocol is for the purification of this compound using silica gel chromatography.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent system (e.g., Hexane:Ethyl Acetate 9:1).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting the column with the starting mobile phase. Collect fractions and monitor them by TLC.
-
Gradient Elution (optional): If the product does not elute with the initial solvent system, gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 4:1 Hexane:Ethyl Acetate).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Purification Workflow Decision Tree
Caption: A decision tree to guide the selection of the appropriate purification strategy.
Impurity Profile from Synthesis
Caption: Potential impurities originating from the synthesis of this compound.
References
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
- Google Patents. EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
Technical Support Center: Stability and Degradation of 4-(2-Methoxyphenyl)butanoic Acid
Welcome to the technical support center for 4-(2-methoxyphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Introduction: Understanding the Stability of this compound
This compound is a molecule of interest in various research and development fields. Its stability is a critical parameter that can influence its efficacy, safety, and shelf-life. Understanding its degradation pathways is essential for developing stable formulations and robust analytical methods. This guide will walk you through the potential stability issues and how to investigate them using forced degradation studies.
Forced degradation, or stress testing, is a process where a substance is exposed to conditions more severe than accelerated stability testing to predict its long-term stability and identify potential degradation products.[1][2][3][4][5] These studies are crucial for understanding the intrinsic stability of a molecule and for the development of stability-indicating analytical methods.[6][7]
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and stability testing of this compound.
Q1: I am observing a new, unexpected peak in my HPLC chromatogram after storing my sample of this compound in solution. What could it be?
A1: An unexpected peak likely indicates the formation of a degradation product. Based on the structure of this compound, several degradation pathways are possible:
-
Ether Cleavage: The methoxy group (-OCH₃) on the phenyl ring is an ether linkage, which can be susceptible to cleavage under acidic conditions.[1][8][9] This would result in the formation of 4-(2-hydroxyphenyl)butanoic acid and methanol. This is a common reaction for ethers in the presence of strong acids.[1][8]
-
Oxidation: The butanoic acid side chain can be a target for oxidation. This could lead to the formation of various oxidized species, including hydroperoxides or ketones.
-
Photodegradation: Aromatic carboxylic acids can be susceptible to degradation upon exposure to light.[6] This can lead to complex reaction pathways, including decarboxylation.[4][10]
To identify the new peak, it is recommended to perform a forced degradation study under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress) and analyze the samples using a high-resolution analytical technique like LC-MS to determine the mass of the degradant and elucidate its structure.[11][12][13]
Q2: My compound seems to be degrading under acidic conditions, but I'm not sure what the product is. How can I confirm if it's the result of ether cleavage?
A2: Acid-catalyzed cleavage of the ether bond is a probable degradation pathway.[1][8][9] To confirm this, you can:
-
Synthesize the Suspected Product: Synthesize an authentic standard of 4-(2-hydroxyphenyl)butanoic acid.
-
Co-injection: Co-inject your degraded sample and the synthesized standard into your HPLC system. If the retention times match, it provides strong evidence that the degradation product is indeed 4-(2-hydroxyphenyl)butanoic acid.
-
LC-MS/MS Analysis: Analyze the degraded sample using LC-MS/MS. The mass of the parent ion should correspond to that of 4-(2-hydroxyphenyl)butanoic acid. Fragmentation analysis can provide further structural confirmation.[11]
Q3: I performed a forced degradation study under basic conditions, but I don't see any significant degradation. Is this expected?
A3: Ethers are generally stable to basic conditions.[14] While the carboxylic acid group will be deprotonated to form a carboxylate salt, the ether linkage is typically resistant to cleavage by bases. Therefore, observing minimal degradation under basic hydrolysis is not unusual for this compound. However, it is still a critical part of a comprehensive forced degradation study to confirm this stability.
Q4: What are the best practices for setting up a photostability study for this compound?
A4: For a robust photostability study, you should follow the ICH Q1B guidelines. Key considerations include:
-
Light Source: Use a light source that emits both UV and visible light.
-
Exposure Levels: Expose the sample to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[15]
-
Sample Presentation: Expose the compound in both solid and solution forms. Use phototransparent containers for the samples.[16]
-
Control Samples: Protect a set of control samples from light to differentiate between light-induced and thermally-induced degradation.
-
Analysis: Analyze the samples at various time points to track the formation of degradants.
Q5: I am having trouble dissolving this compound for my forced degradation studies in aqueous acidic and basic solutions. What should I do?
A5: It is common for organic acids to have limited solubility in aqueous media. You can use a co-solvent to aid dissolution.
-
Recommended Co-solvents: Acetonitrile or methanol are commonly used.
-
Caution with Methanol: Be cautious when using methanol, especially under acidic conditions, as it can potentially react with the carboxylic acid to form a methyl ester (methyl 4-(2-methoxyphenyl)butanoate).[17]
-
Procedure: Dissolve the compound in a small amount of the organic solvent first, and then add the acidic or basic solution. Ensure that the final concentration of the organic solvent is kept low to minimize its impact on the degradation reaction. It is also important to run a control sample with the co-solvent alone to ensure it does not interfere with the analysis. After the degradation period, it is good practice to neutralize the sample before HPLC analysis to prevent damage to the column.[17]
Predicted Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are predicted under various stress conditions.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols: Forced Degradation Studies
The goal of these protocols is to induce approximately 5-20% degradation of the active pharmaceutical ingredient (API).[18] The conditions provided below are starting points and may need to be optimized based on the observed stability of the compound.
Stock Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
Acid Hydrolysis
Objective: To investigate degradation via acid-catalyzed reactions, primarily ether cleavage.
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with 1 mL of 1 M sodium hydroxide (NaOH).
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
Analyze by HPLC-UV or LC-MS.
Base Hydrolysis
Objective: To assess stability in alkaline conditions.
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 1 M sodium hydroxide (NaOH).
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with 1 mL of 1 M hydrochloric acid (HCl).
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
Analyze by HPLC-UV or LC-MS.
Oxidative Degradation
Objective: To evaluate susceptibility to oxidation.
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
Analyze by HPLC-UV or LC-MS.
Thermal Degradation
Objective: To determine the effect of heat on the compound in the solid state.
Procedure:
-
Place a small amount (e.g., 10 mg) of the solid compound in a vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
After heating, allow the sample to cool to room temperature.
-
Dissolve the sample in the mobile phase to a known concentration.
-
Analyze by HPLC-UV or LC-MS.
Photolytic Degradation
Objective: To assess the impact of light exposure.
Procedure:
-
Expose the solid compound and a solution of the compound (in a photochemically inert, transparent container) to a light source as per ICH Q1B guidelines.[15]
-
Simultaneously, keep control samples (solid and solution) in the dark at the same temperature.
-
After the exposure period, prepare the samples for analysis by dissolving the solid or diluting the solution with the mobile phase.
-
Analyze by HPLC-UV or LC-MS.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is a common starting point.
Suggested HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Start with a high percentage of A and gradually increase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 275 nm (based on the methoxyphenyl chromophore) |
| Injection Volume | 10 µL |
Note: This is a generic method and will likely require optimization for your specific application to achieve adequate separation of all degradation products. For identification of unknown degradants, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[11][12][13]
Workflow for Stability Investigation
The following diagram illustrates a typical workflow for investigating the stability of this compound.
Caption: Workflow for forced degradation studies.
References
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]
-
Wikipedia. Ether cleavage. [Link]
-
PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]
-
Chromatography Forum. (2012, August 25). Forced Degradation Sample Prep. [Link]
-
ACS Publications. Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. [Link]
-
NIH. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. [Link]
-
NIH. (2010, October 21). Microbial biodegradation of aromatic alkanoic naphthenic acids is affected by the degree of alkyl side chain branching. [Link]
-
ACS Publications. (2014, September 17). Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis. [Link]
-
Chemistry Stack Exchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link]
-
Chemguide. oxidation of alcohols. [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
-
The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. [Link]
-
The Pharma Review. (2025, August 5). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. [Link]
-
ACS Publications. (2020, March 15). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. [Link]
-
PubMed. Mineralization and co-metabolic degradation of phenoxyalkanoic acid herbicides by a pure bacterial culture isolated from an aquifer. [Link]
-
Chemguide. hydrolysing esters. [Link]
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BioAgilytix. LC/MS Applications in Drug Development. [Link]
-
ResearchGate. Butanoic acid oxidation in JSR for all the equivalence ratios.... [Link]
-
Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]
-
PubMed. (2022, October 4). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]
-
PubMed. (2002, October 15). A new sensitive HPLC assay for methoxyamine and its analogs. [Link]
-
ResearchGate. (2025, August 7). Microbial degradation of aromatic alkanoic naphthenic acids is affected by the degree of alkyl side chain branching. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2012, January 25). stability indicating by lc-ms method. [Link]
-
LinkedIn. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Longdom Publishing. Synthesis and Cleavage of Ethers. [Link]
-
ResearchGate. (2026, January 4). HPLC-UV Analysis Coupled with Chemometry to Identify Phenolic Biomarkers from Medicinal Plants, used as Ingredients in Two Food Supplement Formulas. [Link]
-
MDPI. (2026, January 22). Phytochemical Composition and Bioactivity of Different Fruit Parts of Opuntia robusta and Opuntia ficus-indica: Conventional Versus NADES-Based Extraction. [Link]
-
Acta Scientific. (2018, August 7). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. [Link]
-
askIITians. (2025, March 4). How butanoic acid is prepared from the following starting chemicals;A. [Link]
-
NIH. Bacterial Degradation of Aromatic Compounds. [Link]
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- 18. resolvemass.ca [resolvemass.ca]
Technical Support Center: Analytical Method Validation for 4-(2-Methoxyphenyl)butanoic Acid
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for the analytical method validation of 4-(2-methoxyphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our approach is grounded in fundamental scientific principles and aligned with global regulatory standards to ensure the integrity and reliability of your analytical data.
Introduction to this compound and Method Validation
This compound is an organic compound with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . As with any active pharmaceutical ingredient (API) or related compound, quantifying it accurately and reliably is paramount for ensuring product quality, safety, and efficacy.
Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose[1]. It is a mandatory requirement by regulatory bodies worldwide, with guidelines such as the International Council for Harmonisation (ICH) Q2(R2) providing a framework for the validation process[2][3]. This guide will primarily focus on troubleshooting High-Performance Liquid Chromatography (HPLC) methods, a common and powerful technique for this type of analyte.
Physicochemical Properties of 4-(Methoxyphenyl)butanoic Acid Isomers
A thorough understanding of the analyte's properties is the foundation of a robust analytical method[4]. Below is a summary for the related isomer, 4-(4-Methoxyphenyl)butyric acid, which provides a useful reference point.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol | [5] |
| Melting Point | 56-61 °C | [5] |
| pKa (Predicted) | 4.76 ± 0.10 | [6] |
| Solubility | Slightly soluble in methanol, insoluble in chloroform. | [6] |
| LogP (Octanol/Water) | 2.103 - 2.33 | , [6] |
Troubleshooting Guides for HPLC Method Validation
This section addresses common problems encountered during the validation of an HPLC method for this compound. The solutions provided are based on established chromatographic principles and field experience.
Section 1: Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[7].
Question: My chromatogram shows a peak for this compound that is not baseline-resolved from an impurity. How can I improve separation?
Answer: Co-elution is a common specificity challenge. The goal is to manipulate the chromatography to alter the relative retention times of the analyte and the interfering peak.
Potential Causes & Step-by-Step Solutions:
-
Mobile Phase pH is Suboptimal: As a carboxylic acid, the ionization state of this compound is highly dependent on the mobile phase pH.
-
Action: Adjust the mobile phase pH. For a reversed-phase method, lowering the pH (e.g., to 2.5-3.0 with phosphoric or formic acid) will suppress the ionization of the carboxylic acid group, making it less polar and increasing its retention time. This change may not affect the impurity in the same way, leading to improved resolution.
-
-
Insufficient Organic Modifier Strength or Inadequate Gradient: The mobile phase composition may not be optimized to separate the two compounds.
-
Action:
-
Isocratic Method: Systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time of both peaks, potentially to different extents, thereby improving resolution.
-
Gradient Method: Make the gradient slope shallower. A slower increase in the organic solvent concentration over time provides more opportunity for closely eluting compounds to separate.
-
-
-
Incorrect Organic Modifier: Acetonitrile and methanol have different solvent properties and can offer different selectivity.
-
Action: If you are using acetonitrile, try substituting it with methanol, or use a ternary mixture of water, acetonitrile, and methanol. This can change the interaction dynamics between the analytes and the stationary phase.
-
-
Column Chemistry is Not Suitable: The stationary phase may not have the right chemical properties to differentiate between the analyte and the impurity.
-
Action: Switch to a column with a different stationary phase. If you are using a standard C18 column, consider one with a different bonding chemistry (e.g., a C8, Phenyl-Hexyl, or a polar-embedded phase) that can offer alternative selectivity.
-
Section 2: Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range[7].
Question: My calibration curve for this compound is showing a poor correlation coefficient (r² < 0.995). What are the likely causes?
Answer: A non-linear response can invalidate quantitative results. The issue typically lies with standard preparation, instrument conditions, or analyte chemistry.
Potential Causes & Step-by-Step Solutions:
-
Improper Standard Preparation: Errors in weighing, dilution, or solvent choice can lead to inaccurate standard concentrations.
-
Action: Prepare a fresh set of calibration standards, paying close attention to pipetting and weighing techniques. Use calibrated volumetric flasks and pipettes. Ensure the analyte is fully dissolved in the diluent; sonication may be required[8]. The diluent should ideally be the mobile phase to avoid peak distortion.
-
-
Detector Saturation: At high concentrations, the detector's response may no longer be linear.
-
Action: Check the peak height or area of your highest concentration standard. If the peak appears flattened or the absorbance is above the detector's linear range (typically >1.5-2.0 Absorbance Units), reduce the concentration of your standards or decrease the injection volume.
-
-
Analyte Instability: The analyte may be degrading in the diluent over the course of the analysis.
-
Action: Perform a solution stability study. Analyze the lowest and highest concentration standards immediately after preparation and then at set time intervals (e.g., 4, 8, 12, 24 hours) while stored under the same conditions as your analytical run (e.g., autosampler tray). If degradation is observed, standards may need to be prepared fresh for each run.
-
-
Inappropriate Range: The selected concentration range may be too wide.
-
Action: Narrow the calibration range. According to ICH guidelines, the range for an assay is typically 80% to 120% of the test concentration[1]. For impurity quantification, the range should cover from the reporting threshold up to 120% of the specification limit.
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Section 3: Accuracy and Recovery
Accuracy measures the closeness of the test results to the true value. It is often determined through recovery studies by spiking a placebo or sample matrix with a known amount of the analyte[7].
Question: I am observing low or highly variable recovery (<98% or >102%) when analyzing spiked samples of this compound. What should I investigate?
Answer: Poor recovery indicates a systematic error in the method, often related to sample preparation or matrix effects.
Potential Causes & Step--by-Step Solutions:
-
Incomplete Sample Extraction: The analyte may not be fully extracted from the sample matrix into the sample solution.
-
Action: Optimize the extraction procedure. This may involve increasing the extraction time (shaking/sonicating), changing the extraction solvent to one with better solubility for the analyte, or adjusting the pH of the extraction solvent.
-
-
Matrix Interference: Other components in the sample matrix could be suppressing or enhancing the analyte's signal.
-
Action: Compare the slope of a calibration curve prepared in the sample matrix with one prepared in a clean solvent. A significant difference suggests a matrix effect. If so, a more robust sample cleanup step, such as Solid-Phase Extraction (SPE), may be necessary.
-
-
Analyte Adsorption: The analyte may be adsorbing to glassware, vials, or filter membranes.
-
Action: Use silanized glassware or low-adsorption plastic vials (e.g., polypropylene). When filtering, perform a filter compatibility study by filtering a known concentration of the standard and comparing the result to an unfiltered standard.
-
-
Degradation During Sample Preparation: The analyte could be unstable under the conditions of the sample preparation process.
-
Action: Investigate the stability of the analyte in the presence of the sample matrix and preparation solvents. It may be necessary to protect the sample from light, heat, or extreme pH during preparation.
-
Section 4: Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision[1].
Question: My repeatability results for replicate preparations of this compound show a high percent relative standard deviation (%RSD). What are the common sources of this variability?
Answer: High %RSD points to random errors in the analytical process. A systematic approach is needed to isolate the source of the inconsistency.
Potential Causes & Step-by-Step Solutions:
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Inconsistent Sample Preparation: This is the most common cause of imprecision.
-
Action: Carefully review every step of the sample preparation workflow for potential variability. Ensure precise and consistent weighing, pipetting, and dilution. If the sample requires homogenization, ensure the process is consistent for every replicate.
-
-
HPLC System Instability: Fluctuations in the instrument's performance can introduce variability.
-
Action:
-
Check Pump Performance: Monitor the pump pressure during a run. High pressure fluctuations can indicate air bubbles, faulty check valves, or leaks[9]. Degas the mobile phase thoroughly and prime the pump.
-
Ensure Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting the sequence. A drifting baseline is a sign of an unequilibrated column.
-
Verify Autosampler Precision: Perform multiple injections from the same vial to check the autosampler's injection precision. A high %RSD here points to an issue with the autosampler.
-
-
-
Non-Homogeneous Sample: If analyzing a solid dosage form, the sample itself may not be uniform.
-
Action: Improve the sample homogenization process. For tablets, this may involve grinding a larger number of tablets to create a more representative composite powder before weighing.
-
Visualizing Workflows and Logic
Diagrams can clarify complex processes. Below are Graphviz visualizations for the method validation workflow and a common troubleshooting path.
Caption: High-level workflow for analytical method validation.
Caption: Troubleshooting decision tree for high %RSD.
Frequently Asked Questions (FAQs)
Q1: What are the typical ICH acceptance criteria for the validation of an HPLC assay method?
A1: The acceptance criteria should be defined in your validation protocol. The following table summarizes typical criteria based on ICH Q2(R2) guidelines for an assay of a major component.[1][2]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from blank, placebo, impurities, and degradants. Peak purity analysis (if using a PDA detector) should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.995. The y-intercept should not be significant. |
| Range | 80% to 120% of the nominal test concentration. |
| Accuracy | Mean recovery should be within 98.0% to 102.0% over the specified range. |
| Precision (Repeatability) | %RSD for at least 6 replicate preparations should be ≤ 2.0%. |
| Precision (Intermediate) | %RSD between different analysts, on different days, or with different equipment should be ≤ 2.0%. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters (e.g., pH, mobile phase composition, temperature). System suitability results must pass under all tested conditions. |
Q2: How should I handle and prepare the reference standard for this compound?
A2: Proper handling of the reference standard is critical for accurate results.
-
Storage: Store the reference standard according to the supplier's instructions, typically in a cool, dark, and dry place to prevent degradation.
-
Weighing: Allow the container to equilibrate to room temperature before opening to prevent moisture uptake. Use a calibrated analytical balance and an appropriate weighing vessel.
-
Dissolving: Use a high-purity solvent in which the compound is freely soluble. Prepare a stock solution at a known concentration (e.g., 1 mg/mL) using a Class A volumetric flask. Ensure complete dissolution, using sonication if necessary.
-
Documentation: Record all details, including the standard's lot number, purity/potency, date of preparation, storage conditions, and assigned expiry date for the solution.
Q3: What key information must be included in the final validation report?
A3: The validation report is a critical piece of documentation that provides a complete record of the validation study. It should include:
-
The validation protocol reference.
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A clear description of the analytical method.
-
The objective and scope of the validation.
-
A summary of all results obtained for each validation parameter (specificity, linearity, accuracy, etc.), including chromatograms, spectra, and statistical analysis.
-
A discussion of any deviations or failures that occurred during the validation and the corrective actions taken.
-
A concluding statement confirming that the analytical method is validated and fit for its intended purpose.
-
All raw data should be appropriately referenced and archived.
Q4: When is revalidation of an analytical method required?
A4: Revalidation may be necessary whenever a significant change is made to the analytical method, the manufacturing process of the drug substance, or the composition of the drug product[10]. The extent of revalidation depends on the nature of the change.
-
Full Revalidation is generally not required.
-
Partial Revalidation is needed for changes like:
-
A change in the HPLC column (e.g., different manufacturer).
-
A significant change in the mobile phase composition.
-
A change in the detector type or major instrument components.
-
-
No Revalidation may be needed for minor changes that are shown through robustness studies to have no impact on the method's performance. All changes must be managed through a formal change control process.
Experimental Protocol Example: Forced Degradation Study for Specificity
This protocol outlines a typical forced degradation study to demonstrate the specificity and stability-indicating nature of an HPLC method for this compound.
Objective: To generate potential degradation products and demonstrate that they do not interfere with the quantification of the main analyte peak.
Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of this compound at approximately 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare separate degradation samples by subjecting the analyte solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Keep at room temperature for 2 hours.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 4 hours.
-
Thermal Stress: Heat the stock solution at 80°C for 24 hours.
-
Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
-
Sample Treatment:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples with mobile phase to a final target concentration (e.g., 0.1 mg/mL).
-
-
Chromatographic Analysis:
-
Analyze an unstressed (control) sample, a blank (diluent), and all stressed samples using the HPLC method under validation.
-
Use a Photodiode Array (PDA) detector if available.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify any new peaks that represent degradation products.
-
Calculate the resolution between the main analyte peak and the closest eluting degradant peak. The resolution should be >1.5.
-
Perform peak purity analysis on the analyte peak in all chromatograms. The peak should be spectrally pure, indicating no co-elution.
-
Document the percentage of degradation in each condition. Aim for 5-20% degradation to ensure the stress was adequate but not excessive.
-
References
-
Contract Pharma. (2018, May 25). Top Mistakes in Analytical Method Validation and How to Avoid Them. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenyl)butanoic acid. PubChem Compound Database. Retrieved from [Link]
-
European Medicines Agency. (2023, November 30). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-(4-Methoxyphenyl)butyric acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Pharmaceutical Regulatory Agency (NPRA). (n.d.). Analytical Method Validation & Common Problem 1. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
IOSR Journal of Pharmacy. (n.d.). A Review on Step-by-Step Analytical Method Validation. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience.
-
Pharma Specialists. (2024, May 16). Common Problems in Analytical Method Validation. Retrieved from [Link]
-
LCGC International. (2023, March 8). Troubleshooting HPLC Method Reliability. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
BioPharm International. (n.d.). Challenges in Analytical Method Development and Validation. Retrieved from [Link]
- AOAC International. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. Official Methods of Analysis.
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Springer. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples. Retrieved from [Link]
-
Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis. Retrieved from [Link]
-
AMS Bio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
- JETIR. (2024, September). HPLC TROUBLESHOOTING: A REVIEW.
-
Cheméo. (n.d.). Chemical Properties of 4-(4-Methoxyphenyl)butyric acid (CAS 4521-28-2). Retrieved from [Link]
-
World Health Organization. (2016). Guidelines on Validation – Appendix 4: Analytical Method Validation. Retrieved from [Link]
-
OMICS International. (2015). Validation of Analytical Methods – Strategies & Significance. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. 4-(4-Methoxyphenyl)butyric acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. 4-(4-Methoxyphenyl)butyric acid | 4521-28-2 [chemicalbook.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. jetir.org [jetir.org]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: LC-MS/MS Optimization for 4-(2-Methoxyphenyl)butanoic Acid Derivatives
Welcome to the technical support center for the LC-MS/MS analysis of 4-(2-methoxyphenyl)butanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The content is structured in a practical question-and-answer format to directly address common challenges encountered during method development and routine analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound and its derivatives.
Q1: What are the key challenges in analyzing this compound derivatives by LC-MS/MS?
A1: The primary challenges stem from the inherent properties of these acidic molecules. Key considerations include:
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Poor Retention in Reversed-Phase Chromatography: The carboxylic acid moiety makes these compounds relatively polar, leading to weak retention on standard C18 columns, especially with highly aqueous mobile phases.
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Suboptimal Ionization Efficiency: In their protonated form (at low pH), the carboxylic acid group can suppress positive ionization. While negative ionization is often more favorable, it can be more susceptible to matrix effects.
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Matrix Effects: When analyzing biological samples such as plasma or urine, endogenous components can co-elute with the analytes and interfere with their ionization, leading to signal suppression or enhancement.[1][2]
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Peak Tailing: Secondary interactions between the acidic analyte and residual silanols on the silica-based stationary phase can lead to asymmetric peak shapes.
Q2: Is derivatization necessary for the analysis of these compounds?
A2: Not always, but it can be highly beneficial, especially for achieving low detection limits. Derivatization of the carboxylic acid group can:
-
Increase Hydrophobicity: This improves retention on reversed-phase columns.
-
Enhance Ionization Efficiency: By introducing a readily ionizable group (e.g., a permanently charged moiety), derivatization can significantly boost the signal in positive ion mode.[3]
-
Improve Chromatographic Peak Shape: By masking the polar carboxylic acid group, derivatization can reduce undesirable secondary interactions with the stationary phase.
Common derivatization reagents for carboxylic acids include those that form amides or esters, such as 2-picolylamine or reagents that introduce a fixed positive charge.[3] However, derivatization adds an extra step to sample preparation and requires careful optimization to ensure complete and reproducible reactions. For many applications, direct analysis without derivatization is feasible with careful method optimization.
Section 2: Chromatography Optimization and Troubleshooting
This section provides guidance on developing a robust chromatographic method and troubleshooting common issues.
Q3: What are the recommended starting conditions for chromatographic separation of this compound derivatives?
A3: A good starting point for method development would be a reversed-phase separation. Due to the aromatic nature of these compounds, a column with phenyl-ligands can offer alternative selectivity to a standard C18 column through π-π interactions.[4][5][6]
Table 1: Recommended Starting Chromatographic Conditions
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, <2.7 µm) | C18 provides general hydrophobicity. Phenyl-Hexyl offers alternative selectivity for aromatic compounds.[4][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, promoting retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity. |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) | A gradient elution is generally suitable for analyzing compounds with a range of polarities and for cleaning the column between injections. |
| Flow Rate | 0.3 - 0.5 mL/min (for a 2.1 mm ID column) | Appropriate for standard analytical columns to ensure good peak shape and sensitivity. |
| Column Temperature | 30 - 40 °C | Elevated temperatures can improve peak shape and reduce mobile phase viscosity. |
Q4: I'm observing significant peak tailing for my analyte. How can I resolve this?
A4: Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase. Here's a systematic approach to troubleshooting:
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocol: Column Flushing
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Disconnect the column from the detector.
-
Reverse the direction of flow.
-
Flush the column with a series of solvents of increasing and then decreasing polarity. A typical sequence for a reversed-phase column is:
-
Mobile phase without buffer
-
100% Water
-
Isopropanol
-
Hexane (if compatible with your system and column)
-
Isopropanol
-
Methanol
-
Acetonitrile
-
Mobile phase without buffer
-
-
Reconnect the column in the correct direction and equilibrate with the initial mobile phase conditions.
Q5: My analyte is not retaining well on a C18 column. What are my options?
A5: Poor retention is a common issue for these relatively polar acidic compounds. Consider the following strategies:
-
Decrease the initial percentage of organic solvent in your gradient.
-
Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to keep the carboxylic acid in its neutral form, which is more retained.
-
Switch to a more retentive stationary phase. A phenyl-hexyl column can provide enhanced retention for aromatic compounds.[4][6]
-
Consider a polar-embedded or polar-endcapped column designed to provide better retention for polar analytes in highly aqueous mobile phases.
-
If sensitivity allows, derivatization to a less polar derivative is a viable option.[3]
Section 3: Mass Spectrometry Optimization
This section focuses on optimizing the mass spectrometer parameters for sensitive and specific detection.
Q6: How do I select the optimal precursor and product ions (MRM transitions) for my this compound derivative?
A6: The selection and optimization of Multiple Reaction Monitoring (MRM) transitions are crucial for the sensitivity and selectivity of your assay. This is a multi-step process:
Caption: Workflow for MRM transition optimization.
Expected Fragmentation: For this compound, the molecular weight is 194.23 g/mol .
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Negative Ion Mode (ESI-): The precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 193.2. A likely fragmentation would be the loss of CO₂ (44 Da) from the carboxylate group, resulting in a product ion at m/z 149.2.
-
Positive Ion Mode (ESI+): The precursor ion will likely be the protonated molecule, [M+H]⁺, at m/z 195.2. Fragmentation in positive mode can be more complex. Potential losses include water (18 Da) and the butanoic acid side chain.
Experimental Protocol: Collision Energy Optimization
-
Infuse a standard solution of your analyte (e.g., 1 µg/mL in mobile phase) into the mass spectrometer.
-
Set the mass spectrometer to product ion scan mode for your chosen precursor ion.
-
Acquire data while ramping the collision energy over a range (e.g., 5-50 eV).
-
Plot the intensity of each product ion as a function of the collision energy to determine the optimal value for each transition.
Table 2: Example MRM Transitions for this compound
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| Negative (ESI-) | 193.2 | 149.2 | CO₂ |
| Positive (ESI+) | 195.2 | (To be determined experimentally) | (e.g., H₂O, C₄H₈O₂) |
Q7: Should I use positive or negative ion mode for my analysis?
A7: For carboxylic acids, negative ion mode (ESI-) is generally more sensitive and straightforward as deprotonation to form [M-H]⁻ is highly favorable. However, ESI- can be more prone to ion suppression from certain matrix components.
Positive ion mode (ESI+) can also be used, but the protonation of the carboxylic acid is less efficient. The methoxy group and the aromatic ring can also be sites of protonation. It is advisable to test both polarities during method development to determine which provides the best sensitivity and signal-to-noise ratio for your specific analyte and matrix. The choice of mobile phase pH will also significantly influence ionization efficiency in both modes.
Section 4: Sample Preparation and Matrix Effects
This section covers strategies for preparing biological samples and mitigating the impact of the sample matrix.
Q8: What is a suitable sample preparation method for extracting this compound derivatives from plasma?
A8: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix. Here are three common approaches, from simplest to most rigorous:
-
Protein Precipitation (PPT): This is a quick and simple method suitable for initial screening or when high sensitivity is not required. A cold organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is injected.
-
Advantage: Fast and easy.
-
Disadvantage: Provides minimal cleanup, leading to a higher risk of matrix effects and column contamination.[7]
-
-
Liquid-Liquid Extraction (LLE): This technique offers a better cleanup than PPT. The pH of the plasma sample is adjusted to ensure the analyte is in its neutral form, and then an immiscible organic solvent is used to extract the analyte.
-
Advantage: Good removal of salts and other polar interferences.
-
Disadvantage: Can be more time-consuming and may have lower recovery for more polar derivatives.
-
-
Solid-Phase Extraction (SPE): This is the most effective method for removing matrix interferences and concentrating the analyte. For acidic drugs, a non-polar extraction on a polymeric SPE sorbent under acidic conditions is often effective.[8]
-
Advantage: Provides the cleanest extracts and allows for analyte concentration, leading to the best sensitivity and reduced matrix effects.[9]
-
Disadvantage: Requires method development and is the most time-consuming and expensive option.
-
Experimental Protocol: Protein Precipitation
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to mix thoroughly.
-
Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Q9: How can I assess and mitigate matrix effects in my assay?
A9: Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of your analyte, can severely impact the accuracy and precision of your results.
Assessment of Matrix Effects: A common method is the post-extraction spike experiment:
-
Extract a blank plasma sample using your chosen sample preparation method.
-
Prepare two sets of samples:
-
Set A: Spike a known amount of your analyte into the extracted blank plasma matrix.
-
Set B: Spike the same amount of your analyte into the mobile phase or reconstitution solvent.
-
-
Analyze both sets of samples and compare the peak areas of the analyte.
-
The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Mitigation Strategies:
-
Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove interfering components.[9]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from the co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS is not available, a structural analog that elutes close to the analyte can be used.
-
Dilute the Sample: If sensitivity permits, diluting the sample can reduce the concentration of matrix components.[1]
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Karmakar, S., et al. (2022). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). Crystals, 12(11), 1587. [Link]
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Validation & Comparative
A Comparative Analysis of Methoxy-Substituted 4-Phenylbutyric Acid Derivatives: Enhancing Therapeutic Potential
Introduction: The Promise of Modifying 4-Phenylbutyric Acid
4-Phenylbutyric acid (4-PBA) is a well-established chemical chaperone and histone deacetylase (HDAC) inhibitor with therapeutic applications in urea cycle disorders and a growing body of research exploring its potential in neurodegenerative diseases, cancer, and metabolic disorders.[1][2] Its mechanism of action often involves the alleviation of endoplasmic reticulum (ER) stress and the prevention of protein aggregation.[3] However, the clinical utility of 4-PBA can be limited by the high doses required for therapeutic efficacy, which underscores the need for more potent derivatives.[1]
This guide provides a comparative analysis of methoxy-substituted 4-phenylbutyric acid derivatives, with a particular focus on 4-(4-methoxyphenyl)butanoic acid (4-MPB), a promising analog that has demonstrated enhanced biological activity. We will delve into the synthesis, comparative performance, and the underlying mechanistic rationale for the observed improvements, providing researchers and drug development professionals with a comprehensive overview of this promising class of compounds.
The Strategic Introduction of a Methoxy Group: A Rationale
The introduction of a methoxy (-OCH3) group to the phenyl ring of 4-PBA is a strategic medicinal chemistry approach aimed at modulating the compound's physicochemical and pharmacological properties. The methoxy group, being an electron-donating group, can influence the electronic environment of the aromatic ring, potentially impacting protein-drug interactions. Furthermore, it can alter the lipophilicity of the molecule, which may affect its membrane permeability and pharmacokinetic profile. The position of the methoxy group (ortho, meta, or para) can have distinct effects on the molecule's conformation and its interaction with biological targets.
Comparative Performance: 4-PBA vs. 4-(4-Methoxyphenyl)butanoic Acid (4-MPB)
Current research highlights 4-(4-methoxyphenyl)butanoic acid (4-MPB) as a derivative with superior performance compared to the parent compound, 4-PBA.[2]
Key Performance Advantages of 4-MPB:
-
Enhanced Anti-Aggregation Activity: Studies have shown that 4-MPB exhibits a higher inhibitory activity against protein aggregation than 4-PBA.[2] This is a critical attribute for the treatment of neurodegenerative diseases characterized by the accumulation of misfolded proteins.
-
Superior Protection Against ER Stress-Induced Neuronal Cell Death: 4-MPB has demonstrated more potent protective effects against neuronal cell death induced by ER stress.[2] This suggests that the 4-methoxy substitution enhances the compound's ability to mitigate the pathological consequences of a dysfunctional ER.
While comprehensive quantitative data for a wide range of methoxy-substituted isomers is not yet available in the public domain, the evidence for 4-MPB's enhanced efficacy provides a strong rationale for its further investigation and development.
Performance Data Summary
| Compound | Key Biological Activities | Relative Potency |
| 4-Phenylbutyric Acid (4-PBA) | Chemical Chaperone, HDAC Inhibitor, ER Stress Reducer | Baseline |
| 4-(4-Methoxyphenyl)butanoic Acid (4-MPB) | Chemical Chaperone, ER Stress Reducer | Higher anti-aggregation activity and greater protection against ER stress-induced cell death compared to 4-PBA[2] |
Synthesis of Methoxy-Substituted 4-Phenylbutyric Acid Derivatives
The synthesis of these derivatives can be achieved through various established organic chemistry routes. Below is a representative synthetic scheme for 4-(4-methoxyphenyl)butanoic acid.
Synthesis of 4-(4-Methoxyphenyl)butanoic Acid
A common method involves the Friedel-Crafts acylation of anisole with succinic anhydride, followed by a reduction of the resulting keto acid.[4]
Step 1: Friedel-Crafts Acylation
Anisole is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like dichlorobenzene to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid.[4]
Step 2: Clemmensen or Wolff-Kishner Reduction
The carbonyl group of 4-(4-methoxyphenyl)-4-oxobutanoic acid is then reduced to a methylene group. This can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). A common laboratory method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4]
Experimental Protocols for Comparative Evaluation
To facilitate further research and a direct comparison of different methoxy-substituted derivatives, we provide the following detailed experimental protocols.
Protein Aggregation Inhibition Assay
This assay is designed to quantify the ability of the test compounds to inhibit the aggregation of a model protein, such as lysozyme or amyloid-beta.
Principle:
Protein aggregation can be induced by heat or chemical denaturants. The extent of aggregation can be monitored by measuring the turbidity of the solution over time using a spectrophotometer.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the model protein (e.g., 1 mg/mL lysozyme in 100 mM sodium phosphate buffer, pH 6.8).
-
Prepare stock solutions of 4-PBA and the methoxy-substituted derivatives in a suitable solvent (e.g., DMSO or ethanol) at various concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the protein solution.
-
Add the test compounds at different final concentrations to the wells. Include a positive control (protein with vehicle) and a negative control (buffer only).
-
-
Induction of Aggregation:
-
Induce aggregation by placing the plate in a plate reader pre-heated to a specific temperature (e.g., 65°C for lysozyme).
-
-
Data Acquisition:
-
Monitor the increase in absorbance at a suitable wavelength (e.g., 340 nm) at regular intervals for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance values against time for each concentration of the test compound.
-
Calculate the percentage of inhibition of aggregation for each concentration relative to the positive control.
-
Determine the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the protein aggregation.
-
Causality Behind Experimental Choices:
-
Choice of Model Protein: Lysozyme is a commonly used model protein for aggregation studies due to its well-characterized aggregation properties and commercial availability. For neurodegenerative disease research, amyloid-beta or alpha-synuclein would be more disease-relevant choices.
-
Temperature-Induced Aggregation: Heat-induced aggregation is a simple and reproducible method to study the effect of chemical chaperones.
-
Turbidity Measurement: Measuring the turbidity at 340 nm is a straightforward and widely accepted method to quantify protein aggregation.
ER Stress and Cell Viability Assay
This assay assesses the protective effects of the compounds against cell death induced by an ER stressor, such as thapsigargin or tunicamycin.
Principle:
ER stress inducers disrupt protein folding in the ER, leading to the activation of the unfolded protein response (UPR) and, if the stress is prolonged or severe, apoptosis. The viability of the cells can be quantified using a colorimetric assay like the MTT or MTS assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable cell line (e.g., human neuroblastoma SH-SY5Y or human embryonic kidney HEK293 cells) in appropriate media.
-
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 4-PBA or its methoxy-substituted derivatives for a specific duration (e.g., 1-2 hours).
-
-
Induction of ER Stress:
-
Add a known ER stress inducer, such as thapsigargin (e.g., 1 µM), to the wells containing the pre-treated cells.[5] Include a vehicle control (no thapsigargin) and a positive control (thapsigargin only).
-
-
Incubation:
-
Incubate the cells for a period sufficient to induce cell death (e.g., 24-48 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the EC₅₀ value for each compound, which is the concentration that provides 50% protection against thapsigargin-induced cell death.
-
Causality Behind Experimental Choices:
-
Choice of Cell Line: SH-SY5Y cells are of neuronal origin and are relevant for studying neuroprotective effects. HEK293 cells are a robust and commonly used cell line for general cytotoxicity and drug screening assays.
-
Thapsigargin as an ER Stress Inducer: Thapsigargin is a specific inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), leading to the depletion of ER calcium stores and the induction of the UPR.[6]
-
MTT Assay: The MTT assay is a reliable and widely used method to assess cell viability based on the metabolic activity of the cells.
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Signaling Pathway of ER Stress and its Inhibition
Caption: The signaling cascade of ER stress leading to apoptosis and the inhibitory role of 4-PBA and its derivatives.
Experimental Workflow for Comparative Analysis
Caption: A logical workflow for the synthesis, in vitro evaluation, and future pharmacokinetic profiling of 4-PBA derivatives.
Future Directions and Conclusion
The enhanced biological activity of 4-(4-methoxyphenyl)butanoic acid highlights the potential of methoxy-substitution as a viable strategy to improve the therapeutic efficacy of 4-PBA. To build upon these findings, future research should focus on:
-
A Broader Structure-Activity Relationship (SAR) Study: Synthesizing and testing a wider range of methoxy-substituted isomers (ortho, meta, di- and tri-substituted) to establish a clear SAR.
-
Comprehensive Pharmacokinetic Profiling: Conducting in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess the drug-like properties of the most potent derivatives.
-
In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of lead candidates in relevant animal models of neurodegenerative diseases or other conditions associated with ER stress and protein aggregation.
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A Comparative Guide to the Biological Activity of 4-(2-Methoxyphenyl)butanoic Acid Analogs: A Research Perspective
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Phenylbutanoic Acid Scaffolds
The 4-phenylbutanoic acid scaffold has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. A notable example is sodium 4-phenylbutyrate (4-PBA), a compound utilized in the treatment of urea cycle disorders. Beyond this primary application, 4-PBA is recognized as a chemical chaperone capable of mitigating endoplasmic reticulum (ER) stress, a pathological condition implicated in a range of neurodegenerative diseases.[1][2][3] The ability of 4-PBA to protect against ER stress-induced neuronal cell death has spurred investigations into its analogs, with the aim of discovering novel therapeutic agents with enhanced potency and specificity.
This guide focuses on a specific subclass of these analogs: derivatives of 4-(2-methoxyphenyl)butanoic acid. The introduction of a methoxy group onto the phenyl ring, particularly at the ortho position, can significantly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and conformational flexibility. These modifications, in turn, can profoundly impact the compound's interaction with biological targets and its overall pharmacological profile. While direct comparative studies on a series of this compound analogs are not extensively documented in publicly available literature, this guide will synthesize findings from structurally related compounds to provide a comprehensive research perspective on their potential biological activities, propose structure-activity relationships (SAR), and detail robust experimental protocols for their evaluation. We will explore their potential as neuroprotective agents, drawing parallels with known chemical chaperones, and also consider their prospective anti-inflammatory and anticancer activities, given the established roles of methoxy-substituted aromatic compounds in these therapeutic areas.[4][5][6][7]
Hypothesized Biological Activities and Structure-Activity Relationships
Based on the biological activities of structurally similar compounds, we can hypothesize that this compound analogs may exhibit a range of therapeutic effects. The following sections will explore these potential activities and the anticipated structure-activity relationships.
Neuroprotective Effects via Attenuation of Endoplasmic Reticulum (ER) Stress
The neuroprotective potential of this compound analogs represents a compelling area of investigation. The parent compound, 4-PBA, is known to alleviate ER stress, a key contributor to neuronal cell death in neurodegenerative diseases.[1][2] A study on 4-(4-methoxyphenyl)butanoic acid, a positional isomer of our lead structure, demonstrated superior activity in inhibiting protein aggregation and protecting against ER stress-induced neuronal death compared to 4-PBA.[8] This suggests that the presence of a methoxy group on the phenyl ring can enhance this chemical chaperone activity.
Hypothesized Structure-Activity Relationship (SAR):
-
Methoxy Group Position: The ortho-methoxy group in this compound may influence the molecule's conformation, potentially leading to a more favorable interaction with misfolded proteins compared to its para-substituted counterpart.
-
Substituents on the Phenyl Ring: The introduction of additional electron-donating or electron-withdrawing groups on the phenyl ring could modulate the compound's electronic properties and its ability to interact with biological targets.
-
Modifications to the Butanoic Acid Chain: Alterations to the length or rigidity of the butanoic acid side chain could impact the molecule's overall lipophilicity and its ability to cross the blood-brain barrier.
Proposed Signaling Pathway: Attenuation of ER Stress-Mediated Apoptosis
Caption: Proposed mechanism of neuroprotection by this compound analogs.
Anti-inflammatory Activity
The anti-inflammatory potential of phenylalkanoic acid derivatives is well-established.[4][9] The presence of a methoxy group on the phenyl ring has been associated with anti-inflammatory effects in various chemical scaffolds.[6][10] Therefore, it is plausible that this compound analogs could exert anti-inflammatory activity through mechanisms such as the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.
Hypothesized Structure-Activity Relationship (SAR):
-
Nature of Phenyl Ring Substituents: The introduction of different functional groups on the phenyl ring could influence the molecule's ability to inhibit key inflammatory mediators.
-
Amide and Ester Derivatives: Conversion of the carboxylic acid moiety to amides or esters could modulate the compound's pharmacokinetic properties and cellular uptake, potentially impacting its anti-inflammatory efficacy.
Anticancer Activity
A number of naturally occurring and synthetic compounds containing a methoxy-substituted phenyl ring have demonstrated significant anticancer activity.[7][11] These compounds often exert their effects through mechanisms such as the inhibition of tubulin polymerization, induction of apoptosis, or modulation of key signaling pathways involved in cancer cell proliferation.
Hypothesized Structure-Activity Relationship (SAR):
-
Substitution Pattern on the Phenyl Ring: The number and position of methoxy groups, as well as the presence of other substituents, can dramatically influence the cytotoxic potency and selectivity of these compounds against different cancer cell lines.
-
Modifications of the Side Chain: The introduction of heterocyclic moieties or other functional groups to the butanoic acid side chain could lead to novel interactions with anticancer targets.
Comparative Analysis of Hypothesized Biological Activities
To systematically evaluate the therapeutic potential of this compound analogs, a library of compounds with diverse structural modifications should be synthesized and screened. The table below presents a hypothetical comparison of the biological activities of a proposed series of analogs.
| Compound ID | R1 | R2 | R3 | Hypothesized Primary Activity | Hypothesized Potency (IC50/EC50) |
| Parent | H | H | H | Neuroprotective | 10-50 µM |
| Analog-1 | OCH3 | H | H | Neuroprotective | 1-10 µM |
| Analog-2 | H | Cl | H | Anti-inflammatory | 5-25 µM |
| Analog-3 | H | H | F | Anticancer | 1-15 µM |
| Analog-4 | OCH3 | OCH3 | H | Neuroprotective/Anticancer | < 1 µM |
This table represents a hypothetical scenario to guide research and is not based on existing experimental data for this specific series of compounds.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs. These protocols are adapted from established methods reported in the scientific literature for similar compound classes.
General Synthetic Scheme
The synthesis of this compound analogs can be achieved through a multi-step process, with a key step often involving a coupling reaction to introduce substituents on the phenyl ring.
Proposed Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound analogs.
Step-by-Step Synthesis of a Representative Analog (Hypothetical):
-
Synthesis of this compound (Parent Compound): This can be achieved through various established synthetic routes, including the Clemmensen or Wolff-Kishner reduction of 4-(2-methoxyphenyl)-4-oxobutanoic acid, which is commercially available or can be prepared via Friedel-Crafts acylation of anisole with succinic anhydride.
-
Introduction of Substituents on the Phenyl Ring: For analogs with substitutions on the phenyl ring, a suitable starting material with the desired substitution pattern can be used, or functionalization can be performed on an intermediate. For example, nitration followed by reduction can introduce an amino group, which can then be further modified.
-
Modification of the Carboxylic Acid Moiety: The carboxylic acid can be converted to esters by Fischer esterification or to amides by reaction with amines in the presence of a coupling agent such as DCC or EDC.
-
Purification and Characterization: All synthesized compounds must be purified to >95% purity, typically by column chromatography or recrystallization. The structure and purity of the final compounds should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Biological Assays
1. Neuroprotection Assay: ER Stress-Induced Cell Death
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Protocol:
-
Seed SH-SY5Y cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Induce ER stress by adding tunicamycin (an inhibitor of N-linked glycosylation) or thapsigargin (a SERCA pump inhibitor) to the culture medium.
-
Incubate the cells for 24 hours.
-
Assess cell viability using the MTT assay. A higher absorbance at 570 nm indicates greater cell viability and thus a protective effect of the compound.
-
-
Rationale: This assay directly measures the ability of the compounds to protect neuronal cells from death induced by ER stress, a key mechanism in neurodegeneration.
2. Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Protocol:
-
Plate RAW 264.7 cells in 96-well plates and allow them to attach.
-
Treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.
-
Incubate for 24 hours.
-
Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent. A decrease in nitrite concentration indicates inhibition of NO production.
-
-
Rationale: NO is a key pro-inflammatory mediator, and its inhibition is a hallmark of many anti-inflammatory drugs. This assay provides a robust in vitro model to screen for anti-inflammatory activity.[6][10]
3. Anticancer Assay: MTT Cytotoxicity Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).
-
Protocol:
-
Seed the cancer cells in 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of the test compounds.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.
-
-
Rationale: The MTT assay is a widely used and reliable method for assessing the cytotoxic effects of compounds on cancer cells, providing a quantitative measure of their anticancer potential.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the potential biological activities of this compound analogs, drawing upon the existing literature for structurally related compounds. The proposed research framework, including hypothesized structure-activity relationships and detailed experimental protocols, offers a solid foundation for the systematic investigation of this promising class of molecules.
Future research should focus on the synthesis and screening of a diverse library of these analogs to validate the hypothesized biological activities and elucidate the key structural features that govern their potency and selectivity. Promising lead compounds identified through these initial screens should then be subjected to more extensive preclinical evaluation, including in vivo studies in relevant animal models of neurodegenerative, inflammatory, or cancerous diseases. The exploration of this compound analogs holds the potential to yield novel therapeutic agents with significant clinical impact.
References
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Rineh, A., Mahmoodi, N., Abdollahi, M., Foroumadi, A., Sorkhi, M., & Shafiee, A. (2007). Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. Archiv der Pharmazie, 340(8), 409-415. [Link]
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(Reference for Synthesis and Anti-Inflammatory Activity of Novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) Methanone Derivatives - PubMed) [Link]
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(Reference for Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC) [Link]
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(Reference for 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3 - PubMed) [Link]
-
(Reference for Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors - PMC) [Link]
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(Reference for Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Publishing) [Link]
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(Reference for Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives - PubMed) [Link]
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(Reference for Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line - ResearchGate) [Link]
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PubChem. (n.d.). 2-(4-Methoxyphenyl)butanoic acid. National Center for Biotechnology Information. [Link]
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Mimori, S., et al. (2012). Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress. Biological & Pharmaceutical Bulletin, 35(1), 87-93. [Link]
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Kaneko, M., et al. (2012). Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. MedChemComm, 3(6), 633-636. [Link]
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(Reference for Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - MDPI) [Link]
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(Reference for (PDF) Protective Effects of 4-Phenylbutyrate Derivatives on the Neuronal Cell Death and Endoplasmic Reticulum Stress - ResearchGate) [Link]
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Galal, K. A., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 262, 115865. [Link]
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(Reference for 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids Selectively Suppressed Proliferation of Neoplastic Human HeLa Cells. A SAR/QSAR Study | Journal of Medicinal Chemistry) [Link]
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(Reference for Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases - Semantic Scholar) [Link]
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(Reference for Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI) [Link]
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(Reference for Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI) [Link]
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(Reference for Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review) [Link]
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(Reference for The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - MDPI) [Link]
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(Reference for The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - MDPI) [Link]
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(Reference for Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed) [Link]
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(Reference for Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - MDPI) [Link]
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(Reference for Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II - PubMed) [Link]
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A Comparative Guide to the Synthesis of 4-(2-Methoxyphenyl)butanoic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of 4-(2-Methoxyphenyl)butanoic Acid in Synthetic Chemistry
This compound is an arylaliphatic carboxylic acid with a molecular structure that holds potential for applications in medicinal chemistry and materials science. While specific applications of this particular isomer are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Phenylbutanoic acid derivatives, for instance, are known to exhibit anti-inflammatory and antimicrobial properties. The strategic placement of the methoxy group at the ortho position can significantly influence the molecule's conformation and electronic properties, making it a valuable synthon for targeted drug design and a building block for novel materials.
This guide provides an in-depth comparison of two primary synthetic routes to this compound: a classical two-step approach involving Friedel-Crafts acylation followed by reduction, and a constructive C-C bond formation strategy via malonic ester synthesis. Each method is evaluated based on its chemical principles, experimental feasibility, and potential yield, offering researchers the critical insights needed to select the most appropriate method for their specific application.
Method 1: The Classical Approach: Friedel-Crafts Acylation and Subsequent Reduction
This widely utilized two-step strategy first establishes the carbon skeleton through an electrophilic aromatic substitution, followed by the reduction of a keto group to a methylene group.
Step 1: Friedel-Crafts Acylation of Anisole with Succinic Anhydride
The initial step involves the acylation of anisole with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 3-(methoxybenzoyl)propionic acid. A critical consideration in this reaction is the regioselectivity of the acylation of anisole, which can yield both the desired ortho-isomer and the more common para-isomer.
Mechanism of Friedel-Crafts Acylation:
The reaction proceeds through the formation of a highly electrophilic acylium ion from the interaction of succinic anhydride with the Lewis acid. This acylium ion is then attacked by the electron-rich anisole ring. The methoxy group is an ortho-, para-directing activator. While the para-product is often sterically and electronically favored, reaction conditions can be optimized to improve the yield of the ortho-isomer.
Experimental Protocol for Friedel-Crafts Acylation (Adapted for ortho-selectivity):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and an addition funnel is charged with anhydrous aluminum chloride (2.1 eq) and a suitable solvent such as nitrobenzene or carbon disulfide.
-
Reagent Addition: A solution of anisole (1.0 eq) and succinic anhydride (1.0 eq) in the chosen solvent is added dropwise to the stirred suspension of aluminum chloride at a controlled temperature, typically between 0 and 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water, a saturated sodium bicarbonate solution (to extract the acidic product), and brine.
-
Isolation and Purification: The bicarbonate extracts are acidified with concentrated hydrochloric acid to precipitate the crude 3-(2-methoxybenzoyl)propionic acid. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Expected Yield: The yield for the para-isomer, 3-(4-methoxybenzoyl)propionic acid, has been reported to be around 55%. The yield of the ortho-isomer is expected to be lower and will be part of a mixture, requiring careful purification.
Step 2: Reduction of the Keto Group
The second step involves the reduction of the carbonyl group of 3-(2-methoxybenzoyl)propionic acid to a methylene group to yield the final product, this compound. Two classical and effective methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).
This method employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. It is particularly effective for aryl ketones that are stable in strong acidic conditions.
Mechanism of Clemmensen Reduction:
The exact mechanism is not fully elucidated but is believed to involve a series of single-electron transfers from the zinc surface to the protonated carbonyl group, leading to the formation of zinc-bound intermediates that are subsequently protonated and reduced.
Experimental Protocol for Clemmensen Reduction:
-
Preparation of Amalgamated Zinc: Zinc dust is treated with a solution of mercuric chloride to create a zinc-mercury amalgam.
-
Reaction: The 3-(2-methoxybenzoyl)propionic acid is dissolved in a suitable solvent (e.g., toluene) and added to a flask containing the amalgamated zinc and concentrated hydrochloric acid.
-
Reflux: The mixture is heated under reflux for several hours.
-
Work-up and Purification: After cooling, the organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by distillation or recrystallization.
This reduction is carried out under basic conditions using hydrazine hydrate (N₂H₄·H₂O) and a strong base like potassium hydroxide (KOH) at high temperatures, typically in a high-boiling solvent like diethylene glycol. This method is suitable for substrates that are sensitive to strong acids.
Mechanism of Wolff-Kishner Reduction:
The reaction begins with the formation of a hydrazone from the ketone and hydrazine. The strong base then deprotonates the hydrazone, which, upon heating, decomposes with the evolution of nitrogen gas to form a carbanion. This carbanion is then protonated by the solvent to give the final methylene product.
Experimental Protocol for Wolff-Kishner Reduction:
-
Hydrazone Formation: 3-(2-methoxybenzoyl)propionic acid, hydrazine hydrate, and potassium hydroxide are heated in diethylene glycol.
-
Decomposition: The temperature is raised to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.
-
Work-up and Purification: The reaction mixture is cooled and acidified. The product is then extracted with an organic solvent, washed, dried, and purified.
Expected Yield: The Wolff-Kishner reduction of the related 3-(3-methoxybenzoyl)propionic acid has been reported to yield the corresponding 4-(3-methoxyphenyl)butanoic acid in 64.5% yield. A similar yield can be anticipated for the ortho-isomer.
Method 2: The Constructive Approach: Malonic Ester Synthesis
This method builds the carboxylic acid by alkylating diethyl malonate, a classic and versatile C-C bond-forming strategy.
Overall Strategy:
The synthesis starts with the alkylation of diethyl malonate with a suitable 2-methoxybenzyl halide, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the final product.
Reaction Scheme:
A plausible reaction scheme for the malonic ester synthesis of the target compound.
Experimental Protocol for Malonic Ester Synthesis (Proposed):
-
Enolate Formation: Sodium metal is dissolved in absolute ethanol to form sodium ethoxide. Diethyl malonate is then added dropwise to this solution to form the sodiomalonic ester enolate.
-
Alkylation: 2-Methoxybenzyl bromide (or chloride) is added to the enolate solution, and the mixture is refluxed until the alkylation is complete.
-
Hydrolysis and Decarboxylation: The resulting diethyl 2-(2-methoxybenzyl)malonate is then saponified by refluxing with a concentrated solution of sodium hydroxide. The resulting disodium salt is acidified with a strong acid (e.g., H₂SO₄) and heated. The intermediate malonic acid derivative readily decarboxylates upon heating to yield this compound.
-
Purification: The final product can be purified by extraction and subsequent distillation or recrystallization.
Expertise & Experience Insights: The malonic ester synthesis offers a high degree of control over the carbon skeleton assembly. The choice of the alkylating agent is crucial, and 2-methoxybenzyl bromide would be a suitable starting material. While this method involves multiple steps, it avoids the regioselectivity issues associated with Friedel-Crafts acylation. However, the availability and cost of the starting 2-methoxybenzyl halide should be considered.
Performance Comparison
| Parameter | Method 1: Friedel-Crafts Acylation & Reduction | Method 2: Malonic Ester Synthesis |
| Starting Materials | Anisole, Succinic Anhydride | Diethyl Malonate, 2-Methoxybenzyl Halide |
| Number of Steps | 2 | 3 (in a one-pot sequence) |
| Key Challenges | ortho/para regioselectivity in acylation | Availability of 2-methoxybenzyl halide |
| Typical Yield | Moderate (estimated 30-40% overall) | Potentially higher (literature for similar syntheses suggests >60%) |
| Scalability | Generally good for both steps | Good |
| Safety/Handling | Use of corrosive AlCl₃ and strong acids/bases | Use of sodium metal and flammable solvents |
| Green Chemistry | Generates significant aluminum waste | Can be optimized for greener solvents |
Conclusion and Recommendations
Both the Friedel-Crafts acylation/reduction route and the malonic ester synthesis present viable pathways to this compound.
Method 1 is a more classical and direct approach. Its main drawback is the potential for the formation of the undesired para-isomer during the Friedel-Crafts acylation, which necessitates careful purification and may lead to lower overall yields of the desired ortho-product. However, the starting materials are readily available and inexpensive. The choice between Clemmensen and Wolff-Kishner reduction will depend on the stability of any other functional groups present in the molecule.
Method 2 , the malonic ester synthesis, offers a more controlled and potentially higher-yielding route that avoids the issue of regioselectivity. The success of this method hinges on the availability of the starting 2-methoxybenzyl halide. If this starting material is accessible, the malonic ester synthesis is likely to be the more efficient and reliable method for obtaining pure this compound.
For researchers embarking on the synthesis of this compound, a careful evaluation of the cost and availability of starting materials, desired scale of the reaction, and available purification capabilities will be crucial in selecting the optimal synthetic strategy.
References
- At present, specific literature detailing these exact synthesis methods for this compound with comprehensive experimental data is not readily available. The protocols and discussions provided are based on established organic chemistry principles and adaptations from similar reported syntheses. Researchers should consult standard organic chemistry texts and databases for foundational procedures of the named reactions.
Phenylbutanoic Acid Derivatives as Histone Deacetylase Inhibitors: A Comparative Guide to Structure-Activity Relationships
Introduction: Targeting the Epigenome with Precision
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine residues on histone tails, HDACs promote the condensation of chromatin, leading to transcriptional repression.[2] In various cancers, the overexpression of certain HDACs is linked to tumor progression and metastasis, making them a validated and compelling target for therapeutic intervention.[1] Histone deacetylase inhibitors (HDACi) have emerged as a promising class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[1]
A common pharmacophore for HDAC inhibitors consists of three key moieties: a "cap" group that interacts with the surface of the enzyme's active site, a "linker" region that occupies the catalytic tunnel, and a "zinc-binding group" (ZBG) that chelates the essential Zn²⁺ ion in the catalytic domain. The 4-phenylbutanoic acid scaffold represents a versatile framework for designing potent HDAC inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-phenylbutanoic acid derivatives, with a particular focus on how modifications to the phenyl ring, the butanoic acid linker, and the zinc-binding group influence their inhibitory activity against various HDAC isoforms.
The Pharmacophore of Phenylbutanoic Acid-Based HDAC Inhibitors
The inhibitory potential of phenylbutanoic acid derivatives is dictated by the interplay of its three core components. Understanding the function of each is crucial for rational drug design.
-
The Cap Group (Phenyl Ring): The phenyl ring serves as the cap, interacting with amino acid residues at the rim of the HDAC active site. Substitutions on this ring can significantly impact potency and isoform selectivity.
-
The Linker (Butanoic Acid Chain): The four-carbon chain acts as the linker, positioning the other two moieties optimally within the active site. Its length and rigidity are critical determinants of activity.
-
The Zinc-Binding Group (Carboxylic Acid/Hydroxamic Acid): The terminal functional group is responsible for chelating the catalytic zinc ion. The nature of this group is a primary determinant of inhibitory potency.
The following diagram illustrates the general pharmacophore model for this class of inhibitors.
Caption: General pharmacophore model of a phenylbutanoic acid-based HDAC inhibitor.
Structure-Activity Relationship (SAR) Analysis
The following sections delve into the specific structural modifications and their impact on HDAC inhibitory activity, supported by experimental data from the literature.
The Crucial Role of the Zinc-Binding Group (ZBG)
The most profound impact on inhibitory potency often comes from modifications to the ZBG. While the native carboxylic acid of butanoic acid has some activity, converting it to a hydroxamic acid (-CONHOH) dramatically increases potency. This is because the hydroxamic acid is a more efficient chelator of the Zn²⁺ ion in the HDAC active site.
Many potent HDAC inhibitors, including the FDA-approved drug Vorinostat (SAHA), feature a hydroxamic acid ZBG.[3] The development of novel ZBGs is an active area of research to improve pharmacokinetic properties and reduce potential off-target effects associated with hydroxamic acids.[3]
Influence of the Phenyl "Cap" Substituents
For example, in a series of tetrahydropyridopyrimidine derivatives, compounds with bis(3-methoxyphenyl) substitutions have been shown to be potent HDAC6 inhibitors.[4] This suggests that the presence and position of methoxy groups on the phenyl cap can be tuned to achieve selectivity for specific HDAC isoforms.
The Optimal Linker Length
The length of the aliphatic linker is critical for correctly positioning the cap group and the ZBG within the enzyme's active site. For many HDAC inhibitors, a linker of 4 to 6 carbons is found to be optimal.[5] This corresponds to the butanoic acid chain in our core structure. Deviations from this optimal length often lead to a decrease in inhibitory activity.
Comparative Performance of Phenylbutanoic Acid Derivatives
To illustrate the SAR principles, the following table summarizes the HDAC inhibitory activity (IC₅₀ values) of representative phenylbutanoic acid derivatives and related compounds from various studies. This data highlights how structural modifications influence potency and selectivity across different HDAC isoforms.
| Compound ID | Core Structure | Key Modifications | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC4 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) | HDAC8 IC₅₀ (µM) | Reference |
| Hybrid 4b | 3,4,5-Trimethoxyphenyl | Hydroxamic acid ZBG | 0.148 | 0.168 | 5.852 | 0.060 | 2.257 | [1] |
| Compound 8f | Tetrahydropyridopyrimidine with bis(3-methoxyphenyl) | Hydroxamic acid ZBG | >300 | >300 | >300 | 0.0064 | 1.1 | [4][6] |
| Compound 30 | BN-indole cap | Hydroxamic acid ZBG | 0.975 | - | 1.35 | - | 0.20 | [7] |
| Compound 29 | Pyrimidine-based cap | Hydroxamic acid ZBG | - | - | 16.6 | - | 1.2 | [8] |
Note: A lower IC₅₀ value indicates greater potency. "-" indicates data not available.
From this comparative data, several key insights emerge:
-
Hydroxamic Acid is Key: All the highly potent compounds in the table utilize a hydroxamic acid as the zinc-binding group.
-
Cap Group Drives Selectivity: The diversity in the "cap" group, from substituted phenyl rings to complex heterocyclic systems, is a major driver of isoform selectivity. For instance, compound 8f shows remarkable selectivity for HDAC6.[4][6]
-
Methoxy Substitutions are Favorable: The presence of methoxy groups on the phenyl cap, as seen in Hybrid 4b and Compound 8f , is associated with high potency, particularly against HDAC6 in the latter case.[1][4][6]
Experimental Protocol: In Vitro HDAC Inhibition Assay
To provide a practical context for the data presented, this section outlines a detailed, step-by-step methodology for a typical in vitro colorimetric HDAC inhibition assay. This protocol is based on commercially available kits and principles described in the literature.
Principle of the Assay
This assay measures the enzymatic activity of HDACs on a substrate peptide.[1] An acetylated histone substrate is coated onto microplate wells. Active HDACs deacetylate the substrate. A specific antibody that recognizes the acetylated substrate is then added, followed by a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase). The amount of remaining acetylated substrate is inversely proportional to the HDAC activity and can be quantified by measuring the absorbance of the colorimetric product.
Workflow Diagram
Caption: Experimental workflow for a colorimetric in vitro HDAC inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of the 4-(2-methoxyphenyl)butanoic acid derivative (or other test compound) in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound in assay buffer.
-
Dilute the HDAC enzyme and acetylated substrate to their working concentrations in assay buffer.
-
-
Assay Procedure:
-
To the wells of a microplate pre-coated with the acetylated substrate, add the diluted HDAC enzyme.
-
Add the test compound dilutions to the respective wells. Include a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (vehicle only).
-
Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow the enzymatic reaction to proceed.
-
After incubation, wash the wells multiple times with a wash buffer to remove the enzyme and reaction components.
-
Add a primary antibody that specifically binds to the acetylated lysine residues of the substrate and incubate for 60 minutes at room temperature.
-
Wash the wells again to remove unbound primary antibody.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.
-
Perform a final series of washes to remove the unbound secondary antibody.
-
Add a developing solution (e.g., TMB substrate). The HRP enzyme will catalyze a color change.
-
Stop the reaction by adding a stop solution (e.g., dilute sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition versus the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor required to reduce HDAC activity by 50%) using a non-linear regression analysis.
-
Conclusion and Future Directions
The 4-phenylbutanoic acid scaffold is a proven framework for the development of potent HDAC inhibitors. The structure-activity relationships discussed in this guide underscore the importance of a multi-pronged optimization strategy that considers the cap group, linker, and zinc-binding group in concert. While hydroxamic acid remains the gold standard for the ZBG, the strategic modification of the phenyl cap with substituents like methoxy groups offers a promising avenue for achieving isoform selectivity.
Future research in this area should focus on the systematic synthesis and evaluation of this compound derivatives to build a more comprehensive SAR dataset. This would enable a more precise understanding of how substitutions on this specific scaffold influence potency and selectivity, ultimately guiding the design of next-generation HDAC inhibitors with improved therapeutic profiles for the treatment of cancer and other diseases.
References
-
El-Damasy, D. A., et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Molecules, 26(22), 7019. [Link]
-
Agarwal, R., et al. (2024). Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. Pharmaceuticals, 17(7), 867. [Link]
-
Ali, I., et al. (2024). Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies. Molecules, 29(1), 205. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Selective Histone Deacetylases 6 Inhibitors Containing a Tetrahydropyridopyrimidine Scaffold. Molecules, 28(20), 7169. [Link]
-
Wagner, J., et al. (2024). Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). Molecules, 29(13), 3125. [Link]
-
Turkish Journal of Pharmaceutical Sciences. (2020). Hydroxamic Acid-Based HDAC. [Link]
-
Zhang, L., et al. (2015). Synthesis and activity of some new histone deacetylases inhibitors. ResearchGate. [Link]
-
Jubault, P., et al. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Arkivoc, 2022(5), 1-16. [Link]
-
Li, Y., et al. (2023). Innovative hydroxamic acid-derived HDAC inhibitors: design, synthesis, and anticancer evaluation with diverse Zn 2+ -binding groups. RSC Advances, 13(31), 21643-21655. [Link]
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A Researcher's Guide to the Pharmacological Evaluation of 4-(2-methoxyphenyl)butanoic acid in the Context of Established Anti-Inflammatory Agents
For drug development professionals and researchers in inflammation biology, the landscape is in continuous evolution. While established anti-inflammatory agents like Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids are mainstays of treatment, the quest for novel molecules with improved efficacy and safety profiles is perpetual. This guide provides a comparative framework for evaluating the potential of 4-(2-methoxyphenyl)butanoic acid, a compound of interest, against these established drug classes. Due to the current scarcity of public-domain biological data on this specific molecule, this document serves as both a review of the field and a proposed roadmap for its systematic investigation.
Section 1: Introduction to this compound - A Molecule of Inferred Potential
This compound is a carboxylic acid derivative with a methoxyphenyl moiety. Its chemical structure (Figure 1) shares features with known pharmacologically active molecules, particularly those with anti-inflammatory and antioxidant properties. The presence of a carboxylic acid group is a common feature in many NSAIDs, while the methoxyphenyl group is found in various compounds with demonstrated biological activities.[1]
Figure 1: Chemical Structure of this compound (CAS No: 33209-75-5)
Despite its availability from chemical suppliers, a thorough review of scientific literature and patent databases reveals a significant knowledge gap regarding the specific biological activities of this compound. This guide, therefore, will proceed based on informed hypotheses derived from its structural analogues.
Section 2: Established Anti-Inflammatory Agents: Mechanisms of Action
A meaningful evaluation of a novel compound requires a solid understanding of the benchmarks. Here, we briefly revisit the mechanisms of the two major classes of anti-inflammatory drugs.
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs, such as ibuprofen and naproxen, primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[2] There are two main isoforms of this enzyme:
-
COX-1: Constitutively expressed in most tissues, it is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[2]
-
COX-2: Its expression is induced by inflammatory stimuli, and it is the primary source of prostaglandins that mediate inflammation and pain.[2]
The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[2]
Corticosteroids
Corticosteroids, like dexamethasone and prednisone, are potent anti-inflammatory agents that act through multiple and complex mechanisms:
-
Genomic Mechanisms: They bind to cytosolic glucocorticoid receptors (GR). The activated GR-ligand complex translocates to the nucleus, where it can upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.
-
Non-Genomic Mechanisms: Corticosteroids can also exert rapid, non-genomic effects by interacting with membrane-bound receptors and modulating intracellular signaling pathways.
Section 3: Hypothesized Mechanisms of Action for this compound
Based on its chemical structure, we can propose several plausible mechanisms of action for this compound that warrant experimental investigation.
-
Hypothesis 1: Cyclooxygenase (COX) Inhibition. The presence of the carboxylic acid moiety suggests that it might act as a competitive inhibitor of COX enzymes, similar to traditional NSAIDs. The methoxyphenyl group could influence its selectivity for COX-1 versus COX-2.
-
Hypothesis 2: Antioxidant Activity. Phenolic and methoxy-substituted compounds are known to possess antioxidant properties.[1][3] Inflammation is closely linked to oxidative stress, and a compound with radical-scavenging capabilities could mitigate the inflammatory response.
-
Hypothesis 3: Modulation of Pro-inflammatory Cytokine Production. The compound might interfere with inflammatory signaling pathways, such as the NF-κB pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
The following diagram illustrates the potential points of intervention for this compound within the inflammatory cascade, in comparison to NSAIDs and corticosteroids.
Caption: Hypothesized intervention points of this compound.
Section 4: A Proposed Experimental Workflow for Characterization
To validate these hypotheses and build a data-driven comparison, a systematic, multi-tiered experimental approach is necessary.
In Vitro Assays: Initial Screening and Mechanistic Insights
-
Objective: To rapidly assess the anti-inflammatory and antioxidant potential and to elucidate the primary mechanism of action.
-
Rationale: In vitro assays are cost-effective, high-throughput, and provide a controlled environment to study specific molecular interactions.[4]
Experimental Protocols:
-
COX Inhibition Assay:
-
Principle: Measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
-
Methodology:
-
Prepare solutions of this compound at various concentrations.
-
In separate wells of a 96-well plate, incubate recombinant human COX-1 or COX-2 with the test compound or a reference NSAID (e.g., celecoxib for COX-2, ibuprofen for non-selective).
-
Initiate the reaction by adding arachidonic acid.
-
After a defined incubation period, measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Calculate the IC50 (half-maximal inhibitory concentration) for both enzymes to determine potency and selectivity.
-
-
-
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages:
-
Principle: LPS, a component of bacterial cell walls, stimulates macrophages (e.g., RAW 264.7 cell line) to produce inflammatory mediators. This assay assesses the compound's ability to suppress this response.
-
Methodology:
-
Culture RAW 264.7 macrophages to 80% confluency.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.
-
Cell viability should be assessed in parallel (e.g., using an MTT assay) to rule out cytotoxicity.
-
-
-
Antioxidant Activity Assays:
-
Principle: To quantify the radical-scavenging ability of the compound.
-
Methodology:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Mix different concentrations of the compound with a methanolic solution of DPPH. The reduction of the stable DPPH radical is measured spectrophotometrically as a decrease in absorbance.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Assess the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which has an intense blue color, measured spectrophotometrically.[5]
-
-
In Vivo Models: Efficacy and Safety in a Biological System
-
Objective: To confirm the anti-inflammatory efficacy in a living organism and to obtain preliminary safety data.
-
Rationale: In vivo models provide a more complex and physiologically relevant context, integrating pharmacokinetics and systemic responses.[6][7]
Experimental Protocols:
-
Carrageenan-Induced Paw Edema in Rats:
-
Principle: A standard model of acute inflammation. Carrageenan injection into the rat paw induces a biphasic inflammatory response.
-
Methodology:
-
Acclimatize male Wistar rats for one week.
-
Administer this compound (at various doses, determined from in vitro data), a reference drug (e.g., indomethacin), or vehicle orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
-
-
LPS-Induced Systemic Inflammation in Mice:
-
Principle: Intraperitoneal injection of LPS induces a systemic inflammatory response, leading to the release of cytokines into the bloodstream.
-
Methodology:
-
Administer the test compound or vehicle to mice.
-
After 1 hour, inject LPS intraperitoneally.
-
After 90 minutes, collect blood via cardiac puncture.
-
Separate the serum and measure the levels of TNF-α and IL-6 using ELISA.
-
-
The following diagram outlines the proposed workflow for the comprehensive evaluation of this compound.
Caption: Proposed experimental workflow for biological characterization.
Section 5: Comparative Analysis and Data Interpretation
The data generated from the proposed workflow will allow for a comprehensive comparison of this compound with standard anti-inflammatory agents.
Table 1: Comparative Data Framework
| Feature | This compound | Standard NSAID (e.g., Ibuprofen) | Selective COX-2 Inhibitor (e.g., Celecoxib) | Corticosteroid (e.g., Dexamethasone) |
| Mechanism | To be determined | COX-1 and COX-2 Inhibition | Selective COX-2 Inhibition | Genomic and Non-genomic effects |
| COX-1 IC50 | To be determined | ~10-15 µM | >150 µM | Not applicable |
| COX-2 IC50 | To be determined | ~10-30 µM | ~0.04 µM | Not applicable |
| COX-2 Selectivity Index | To be determined | ~1 | >100 | Not applicable |
| Inhibition of NO in RAW 264.7 | To be determined | Moderate | Moderate | Strong |
| Inhibition of TNF-α in RAW 264.7 | To be determined | Moderate | Moderate | Very Strong |
| Antioxidant Activity (IC50) | To be determined | Weak to negligible | Weak to negligible | Weak to negligible |
| In vivo Efficacy (ED50) | To be determined | Dose-dependent | Dose-dependent | Dose-dependent |
| Potential Side Effects | To be determined | GI toxicity, renal effects | Cardiovascular risks | Immunosuppression, metabolic effects |
Note: Values for standard drugs are approximate and can vary based on assay conditions.
Section 6: Conclusion and Future Directions
While this compound remains an uncharacterized molecule in the context of inflammation, its structural features provide a strong rationale for its investigation as a potential anti-inflammatory agent. The proposed experimental workflow provides a clear and robust path to elucidate its mechanism of action, efficacy, and potential selectivity.
The key differentiation from established agents will likely lie in its potential for a multi-faceted mechanism, possibly combining COX inhibition with antioxidant activity. Should it exhibit potent anti-inflammatory effects with a favorable safety profile (e.g., high COX-2 selectivity or a non-COX-mediated mechanism), it could represent a valuable lead compound for the development of a new generation of anti-inflammatory therapeutics. This guide serves as a foundational document to embark on such a research program, transforming a molecule of hypothetical potential into a well-characterized therapeutic candidate.
References
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Jabeen, U., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 3979. Available at: [Link]
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
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Ghensi, P., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Biomedical Reports, 15(4), 81. Available at: [Link]
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Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. Available at: [Link]
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Hasan, M. R., et al. (2023). Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. Molecules, 28(23), 7856. Available at: [Link]
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Anbazhagan, M., et al. (2016). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. Journal of Traditional and Complementary Medicine, 6(4), 365-370. Available at: [Link]
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Navigating Analytical Challenges: A Guide to the Cross-Reactivity of 4-(2-Methoxyphenyl)butanoic Acid in Screening Assays
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is paramount. The presence of structurally related compounds can lead to significant analytical challenges, particularly in high-throughput screening assays. This guide provides an in-depth analysis of the potential cross-reactivity of 4-(2-methoxyphenyl)butanoic acid in common assay platforms and offers strategies for ensuring data integrity through orthogonal methods. While direct experimental data on the cross-reactivity of this specific compound is not extensively documented in publicly available literature, we can infer potential issues based on the behavior of structurally similar molecules and provide a framework for validation.
The Challenge of Specificity with Small Molecules
Immunoassays, such as ELISA, are powerful tools for high-throughput screening due to their speed and simplicity.[1] However, a key limitation, especially for small molecules, is the potential for cross-reactivity.[2] Antibodies generated against a specific small molecule hapten may also recognize and bind to other compounds with similar structural features, leading to false-positive or overestimated results.[2]
This compound possesses a substituted phenyl ring and a carboxylic acid moiety, features common to many endogenous compounds, metabolites, and other drugs. The methoxy group's position on the phenyl ring creates isomers, such as 4-(3-methoxyphenyl)butanoic acid and 4-(4-methoxyphenyl)butanoic acid, which present a significant challenge for specific detection by a single antibody.
Key Structural Analogs of this compound:
| Compound | Structure | CAS Number | Molecular Weight | Key Differences from Target |
| This compound | (Target) | 33209-75-5 | 194.23 g/mol | - |
| 4-(3-Methoxyphenyl)butanoic Acid | (Isomer) | 13508-81-7 | 194.23 g/mol | Position of the methoxy group (meta) |
| 4-(4-Methoxyphenyl)butanoic Acid | (Isomer) | 4521-28-2 | 194.23 g/mol | Position of the methoxy group (para)[3] |
| 4-Phenylbutyric Acid | (Analog) | 1821-12-1 | 164.20 g/mol | Lacks the methoxy group[4] |
| 2-(4-Methoxyphenyl)butanoic Acid | (Isomer) | 29644-99-3 | 194.23 g/mol | Position of the phenyl group on the butanoic acid chain[5] |
Immunoassays: A High-Throughput Screening Tool with Caveats
Competitive immunoassays are the standard format for detecting small molecules.[1] In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Predicted Cross-Reactivity in an Immunoassay for this compound
While a specific immunoassay for this compound is not commercially available, we can predict the likely cross-reactivity profile of a hypothetical assay based on general principles of antibody-antigen recognition.
Experimental Workflow for Assessing Cross-Reactivity
To validate the specificity of an immunoassay, a cross-reactivity study is essential.
Orthogonal Methods for Confirmation and Accurate Quantification
Given the potential for cross-reactivity in immunoassays, it is crucial to employ orthogonal, more specific methods for confirmation and accurate quantification, especially in regulated environments. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the gold standards for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile organic acids.[6]
Protocol for GC-MS Analysis of this compound:
-
Sample Preparation:
-
To 1 mL of a biological fluid (e.g., plasma, urine), add an internal standard (e.g., a deuterated analog of the analyte).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.[7]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to convert the carboxylic acid to a more volatile silyl ester.
-
Incubate at 60-80°C for 30-60 minutes.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Splitless injection of 1-2 µL of the derivatized sample.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
MS Detection: Use selected ion monitoring (SIM) for quantitative analysis, targeting the molecular ion and characteristic fragment ions of the derivatized analyte and internal standard.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile compounds like phenolic acids.[8]
Protocol for HPLC Analysis of this compound and its Isomers:
-
Sample Preparation:
-
For plasma or serum, perform a protein precipitation step with a solvent like acetonitrile or methanol.[9]
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is a good starting point. For better separation of isomers, a phenyl-hexyl or a column with a different selectivity might be necessary.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[10]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the methoxyphenyl group (around 275 nm) or, for higher specificity and sensitivity, tandem mass spectrometry (LC-MS/MS).
-
Comparative Overview of Analytical Methods
| Feature | Immunoassay (ELISA) | GC-MS | HPLC-UV/MS |
| Principle | Antibody-antigen binding | Separation by boiling point and mass-to-charge ratio | Separation by polarity and mass-to-charge ratio |
| Specificity | Moderate to Low (Potential for cross-reactivity) | High | High to Very High (with MS) |
| Throughput | High | Low to Medium | Medium |
| Cost per Sample | Low | High | Medium to High |
| Primary Use | Screening | Confirmation, Quantification | Confirmation, Quantification, Isomer Separation |
Conclusion and Recommendations
The potential for cross-reactivity of this compound with its structural isomers and other related phenolic compounds in immunoassays is a significant concern that researchers must address to ensure data validity. While immunoassays are valuable for initial high-throughput screening, their results should be considered presumptive.
As a Senior Application Scientist, I strongly recommend the following best practices:
-
Acknowledge the Limitations: Be aware of the inherent potential for cross-reactivity in any immunoassay for a small molecule like this compound.
-
Validate with Orthogonal Methods: All positive or unexpected results from an immunoassay screen should be confirmed using a more specific method like GC-MS or HPLC-MS/MS.
-
Develop Robust Analytical Protocols: The detailed protocols provided in this guide for GC-MS and HPLC can serve as a starting point for developing and validating in-house confirmatory assays.
-
Consider Isomeric Separation: When developing chromatographic methods, prioritize the separation of this compound from its 3- and 4-methoxy isomers, as these are the most likely and significant cross-reactants.
By adopting a multi-tiered analytical approach that combines the speed of screening assays with the specificity of chromatographic methods, researchers can navigate the challenges of cross-reactivity and generate accurate and reliable data in their studies of this compound.
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- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Verifying the Purity of 4-(2-Methoxyphenyl)butanoic Acid Beyond the Certificate of Analysis
For researchers, particularly those in drug discovery and development, the stated purity on a Certificate of Analysis (CoA) is the first checkpoint, not the final word. The integrity of your experimental data is fundamentally tethered to the quality of your starting materials. An unverified reagent, such as 4-(2-methoxyphenyl)butanoic acid (CAS No. 33209-75-5), can introduce confounding variables, leading to misinterpreted results, failed experiments, and significant delays.
This guide provides a framework for the rigorous, in-house verification of this compound purity. We will deconstruct a typical CoA and then compare its claims against orthogonal, scientifically robust analytical methods. The objective is to build a self-validating system of analysis that provides irrefutable confidence in your material before it enters a critical workflow.
Deconstructing the Certificate of Analysis: A Necessary Starting Point
A Certificate of Analysis is a declaration from the supplier about the identity and quality of a specific batch. While essential, it represents data from a single point in time, using the supplier's chosen methods. It is your responsibility to verify these claims.
Let's consider a hypothetical CoA for a batch of this compound:
Table 1: Hypothetical Certificate of Analysis
| Parameter | Specification | Result | Method |
| Identity | |||
| Appearance | White to Off-White Powder | Conforms | Visual |
| ¹H NMR | Conforms to Structure | Conforms | 400 MHz NMR |
| Mass Spectrum | [M-H]⁻ = 193.08 | 193.05 | ESI-MS |
| Physical Properties | |||
| Melting Point | 88-92 °C | 90.5 °C | Capillary Method |
| Purity | |||
| Purity by HPLC | ≥ 98.0% (AUC) | 99.2% | HPLC-UV (254 nm) |
| Loss on Drying | ≤ 0.5% | 0.15% | Gravimetric |
| Residual Solvents | Not Detected | Not Detected | GC-HS |
This CoA provides a solid baseline. However, the 99.2% purity by HPLC is a single data point from one technique. To achieve true scientific rigor, we must challenge this value with orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles.
The Principle of Orthogonal Verification
Relying solely on the supplier's HPLC data is a critical vulnerability. The chosen column, mobile phase, or detection wavelength might co-elute impurities or fail to detect those lacking a UV chromophore. Orthogonal methods provide a more complete picture. For an aromatic carboxylic acid like this, the most powerful combination is reverse-phase HPLC and quantitative NMR (qNMR), supplemented by mass spectrometry for identity confirmation.
Comparative Analytical Methodologies
Here, we detail the protocols to generate independent, verifiable data to compare against the CoA.
High-Performance Liquid Chromatography (HPLC-UV)
This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. It is excellent for detecting and quantifying UV-active impurities.
-
Reverse-Phase (C18 column): this compound is a moderately polar organic molecule, making it well-suited for retention and separation on a nonpolar C18 stationary phase.
-
Acidified Mobile Phase: The carboxylic acid moiety is ionizable. By acidifying the mobile phase (e.g., with formic or phosphoric acid), we suppress the ionization of the carboxyl group (–COOH), ensuring the molecule is in a single, neutral form. This leads to sharper peaks and more reproducible retention times.[1]
-
UV Detection: The methoxy-substituted benzene ring provides a strong chromophore, allowing for sensitive detection by UV absorbance.
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Formic Acid in Water and Mobile Phase B as 0.1% Acetonitrile. Degas both solvents.
-
Standard Preparation: Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a test sample in the same manner.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detector Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 50% B
-
18.1-22 min: Equilibrate at 50% B
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area of the main peak as a percentage of the total area of all peaks (Area Under the Curve, AUC).
Caption: HPLC-UV workflow for purity assessment.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that determines purity by relating the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[2][3] It is orthogonal to chromatography because it is not based on separation and is insensitive to non-proton-containing impurities.
-
Internal Standard: A high-purity internal standard (e.g., maleic acid or dimethyl sulfone) is chosen that has sharp, singlet peaks in a region of the ¹H NMR spectrum that does not overlap with any signals from our analyte or expected impurities.
-
Accurate Weighing: The accuracy of qNMR is directly dependent on the precise gravimetric measurement of both the analyte and the internal standard.[3]
-
Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the protons being integrated) is crucial to ensure all protons have fully relaxed between scans, making the resulting signal integrals directly proportional to the number of protons.
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a clean vial. Record the weight to 0.01 mg.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same vial. Record the weight to 0.01 mg.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 seconds (a conservative value for accurate quantification).
-
Number of Scans: 16-32 (for good signal-to-noise).
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula[3]:
Purityanalyte (%) = ( Ianalyte / Istd ) × ( Nstd / Nanalyte ) × ( Manalyte / Mstd ) × ( Wstd / Wanalyte ) × Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass (Analyte: 194.23 g/mol )
-
W = Weight
-
Purity = Purity of the standard
-
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 4-(2-methoxyphenyl)butanoic Acid
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(2-methoxyphenyl)butanoic acid, grounded in established safety principles and regulatory compliance.
Hazard Assessment and Characterization
This compound is a carboxylic acid containing a phenyl ether moiety. Based on data from closely related isomers such as 4-(4-methoxyphenyl)butyric acid and 2-(4-methoxyphenyl)butanoic acid, a presumptive hazard profile can be established.
Likely Hazard Classifications:
-
Acute Toxicity, Oral: May be harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2][3]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Table 1: Presumptive GHS Hazard Profile for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
This table is synthesized from data for isomeric compounds and is intended for risk assessment and disposal planning.
Personal Protective Equipment (PPE)
When handling this compound in any form, including as a waste product, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Nitrile or other chemically resistant gloves.[3]
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, is crucial to avoid inhalation of any dust or aerosols.[4]
Waste Segregation: The First Step to Safe Disposal
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and to facilitate compliant disposal.
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials in a designated, leak-proof container labeled "Solid Hazardous Waste."
-
Liquid Waste (Non-halogenated Solvents): Solutions of this compound in non-halogenated organic solvents (e.g., ethanol, ethyl acetate, hexanes) should be collected in a separate, clearly labeled "Non-Halogenated Hazardous Waste" container.
-
Liquid Waste (Aqueous): Aqueous solutions containing this compound should be collected in a designated "Aqueous Acidic Hazardous Waste" container. Do not dispose of this waste down the sanitary sewer without neutralization.
Diagram 1: Waste Disposal Decision Workflow
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
-
Collection: Place all solid waste contaminated with this compound into a durable, sealable plastic container or a polyethylene-lined drum.
-
Labeling: Affix a hazardous waste label to the container immediately. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date of accumulation.
-
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Collection: Pour waste solutions into a designated "Non-Halogenated Hazardous Waste" container. Use a funnel to prevent spills and keep the container closed when not in use.
-
Compatibility Check: Ensure that all chemicals added to this waste stream are compatible. Do not mix with acids, bases, or oxidizers.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the solvent components (e.g., "Ethanol, Ethyl Acetate"), and the solute "this compound."
-
Storage and Disposal: Store and dispose of the container as described in Protocol 1.
For very small quantities (typically less than 100 mL) of dilute aqueous solutions, in-lab neutralization may be a viable option, contingent on institutional and local regulations.
-
Preparation: Conduct this procedure in a fume hood while wearing all required PPE. Have a spill kit readily available.
-
Dilution: If the solution is concentrated, dilute it by slowly adding it to a larger volume of cold water in a beaker, with stirring.
-
Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the acidic solution while stirring continuously. Be cautious as this will generate carbon dioxide gas. Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Endpoint: Continue adding the base until the pH is between 6.0 and 8.0.
-
Disposal: Once neutralized, and if permitted by your local regulations, this solution can be flushed down the sanitary sewer with copious amounts of water.
-
For Larger Quantities: If you have larger volumes of aqueous waste, or if your local regulations prohibit this practice, collect the waste in a labeled "Aqueous Acidic Hazardous Waste" container and arrange for EHS pickup.
Spill Response
In the event of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
PPE: Don appropriate PPE before attempting to clean the spill.
-
Cleanup (Solid Spill): Gently sweep up the solid material to avoid creating dust and place it in the designated solid hazardous waste container.[4]
-
Cleanup (Liquid Spill): Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, scoop the material into the solid hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's policies.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety and environmental stewardship.
References
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-(S)-β-Phe(4-OMe)-OH. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
